Product packaging for (R)-Viloxazine Hydrochloride(Cat. No.:CAS No. 56287-63-9)

(R)-Viloxazine Hydrochloride

Cat. No.: B134187
CAS No.: 56287-63-9
M. Wt: 273.75 g/mol
InChI Key: HJOCKFVCMLCPTP-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-Viloxazine Hydrochloride is the single R-enantiomer of Viloxazine Hydrochloride, which is a selective norepinephrine reuptake inhibitor (NRI) . Viloxazine has been used for decades as an antidepressant and was more recently approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) . Research into its mechanism of action reveals a complex pharmacology; it is characterized as a serotonin-norepinephrine modulating agent (SNMA) due to its ability to inhibit the norepinephrine transporter (NET) and modulate serotonergic activity as an agonist at 5-HT2C receptors and an antagonist at 5-HT2B receptors . The biological activity of viloxazine is stereoselective, with the (S)-stereoisomer demonstrating approximately 10 times greater potency than the (R)-isomer . Consequently, this compound serves as a critical reference compound in pharmacological research for delineating the specific contributions of each enantiomer to the overall efficacy and mechanism of action of the racemic drug substance. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20ClNO3 B134187 (R)-Viloxazine Hydrochloride CAS No. 56287-63-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOCKFVCMLCPTP-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OC[C@H]2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56287-63-9
Record name Morpholine, 2-[(2-ethoxyphenoxy)methyl]-, hydrochloride, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56287-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(R)-Viloxazine Hydrochloride: A Deep Dive into its Prefrontal Cortex Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

(R)-Viloxazine Hydrochloride, a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), exerts its therapeutic effects through a multifaceted mechanism of action within the prefrontal cortex (PFC). This guide provides an in-depth technical overview of its core pharmacological activities, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: A Triad of Effects

(R)-Viloxazine's primary mechanism in the PFC is characterized by a combination of three key actions: norepinephrine (B1679862) reuptake inhibition, antagonism of the serotonin (B10506) 5-HT2B receptor, and agonism of the serotonin 5-HT2C receptor.[1][2] This unique profile distinguishes it from other ADHD medications and contributes to its efficacy in managing symptoms of inattention, hyperactivity, and impulsivity.[3][4]

Norepinephrine Transporter (NET) Inhibition

Viloxazine (B1201356) acts as a moderate inhibitor of the norepinephrine transporter (NET), leading to an increase in extracellular norepinephrine levels in the prefrontal cortex.[5][6][7] This action is crucial as the PFC is heavily reliant on norepinephrine for proper executive function. By blocking NET, viloxazine enhances noradrenergic signaling, which is believed to improve attention and cognitive control.[6][8] The inhibition of NET in the PFC also indirectly leads to an increase in extracellular dopamine (B1211576) levels, as dopamine is also cleared by NET in this brain region.[3][9][10]

Serotonergic Modulation

Beyond its effects on norepinephrine, viloxazine exhibits significant activity at specific serotonin receptors. It acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors.[1][9][11]

  • 5-HT2B Receptor Antagonism: Antagonism of 5-HT2B receptors is hypothesized to contribute to an increase in serotonin levels in the PFC.[3][11] These receptors are located on GABAergic interneurons that tonically inhibit serotonin neurons. By blocking these receptors, viloxazine may disinhibit serotonin release, leading to enhanced serotonergic transmission in the PFC.[11]

  • 5-HT2C Receptor Agonism: Agonism at 5-HT2C receptors is another key component of viloxazine's mechanism.[1][9] Activation of these receptors is thought to play a role in modulating dopamine and norepinephrine release, further contributing to the overall therapeutic effect.

This combined action on both the norepinephrine and serotonin systems has led to viloxazine being described as a serotonin norepinephrine modulating agent (SNMA).[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding (R)-Viloxazine's binding affinities and functional activity at its primary targets, as well as its effects on extracellular neurotransmitter levels in the prefrontal cortex.

Table 1: In Vitro Receptor Binding and Functional Activity of Viloxazine

TargetActionKi (µM)IC50 (µM)EC50 (µM)Emax (%)Reference(s)
Norepinephrine Transporter (NET)Inhibition0.130.3--[5][12]
Serotonin 5-HT2B ReceptorAntagonist-27.0--[1]
Serotonin 5-HT2C ReceptorAgonist0.66-32.078.6[1][12]
Serotonin Transporter (SERT)Negligible Inhibition>10---[1]

Table 2: Effects of Viloxazine on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex (In Vivo Microdialysis)

NeurotransmitterDose (mg/kg, i.p.)Maximum Increase (% of Baseline)Reference(s)
Norepinephrine30~250%[10][13]
Norepinephrine50>400%[3]
Dopamine30~150%[10][13]
Dopamine50~200%[3]
Serotonin30~150%[10][13]
Serotonin50~200%[3]

Signaling Pathways and Experimental Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by (R)-Viloxazine and a typical experimental workflow for its characterization.

viloxazine_moa cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron viloxazine (R)-Viloxazine net NET viloxazine->net Inhibits ht2b 5-HT2B-R (on GABA Interneuron) viloxazine->ht2b Antagonizes ht2c 5-HT2C-R viloxazine->ht2c Agonist ne_vesicle NE net->ne_vesicle Reuptake da_vesicle DA net->da_vesicle Reuptake (in PFC) ne_inc ↑ NE da_inc ↑ DA gaba_interneuron GABA Interneuron ht2b->gaba_interneuron Activates serotonin_neuron Serotonin Neuron gaba_interneuron->serotonin_neuron Inhibits ht_vesicle 5-HT serotonin_neuron->ht_vesicle Releases ht_inc ↑ 5-HT ne_receptor NE Receptor ne_inc->ne_receptor da_receptor DA Receptor da_inc->da_receptor ht_inc->ht2c downstream Downstream Signaling (Improved Executive Function) ht2c->downstream ne_receptor->downstream da_receptor->downstream

Caption: (R)-Viloxazine's multifaceted mechanism of action in the prefrontal cortex.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_data Data Interpretation binding_assay Radioligand Binding Assays (Determine Ki) functional_assay Cell-Based Functional Assays (Determine IC50/EC50) uptake_assay Synaptosome Uptake Assays (Measure NET Inhibition) animal_model Sprague-Dawley Rats uptake_assay->animal_model Translate to In Vivo microdialysis Microdialysis Probe Implantation (Prefrontal Cortex) animal_model->microdialysis drug_admin (R)-Viloxazine Administration (i.p.) microdialysis->drug_admin sample_collection Dialysate Sample Collection drug_admin->sample_collection analysis LC-MS/MS Analysis (Quantify Neurotransmitters) sample_collection->analysis pharmacological_profile Establish Pharmacological Profile analysis->pharmacological_profile dose_response Determine Dose-Response Relationship pharmacological_profile->dose_response mechanism_elucidation Elucidate Mechanism of Action dose_response->mechanism_elucidation

Caption: A typical experimental workflow for characterizing (R)-Viloxazine's mechanism.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of (R)-Viloxazine's mechanism of action.

In Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of (R)-Viloxazine for various neurotransmitter transporters and receptors.

  • Methodology:

    • Preparation of Membranes: Cell membranes expressing the target transporter or receptor (e.g., HEK293 cells for human SERT, rat hypothalamic synaptosomes for NET) are prepared through homogenization and centrifugation.[3]

    • Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET) is incubated with the prepared membranes in the presence of varying concentrations of (R)-Viloxazine.

    • Incubation and Separation: The reaction mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: Competition binding curves are generated, and the IC50 (concentration of viloxazine that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Cell-Based Functional Assays
  • Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of (R)-Viloxazine at specific receptors.

  • Methodology (Example: 5-HT2B Antagonism):

    • Cell Culture: CHO cells stably expressing the human 5-HT2B receptor are cultured.[3]

    • Assay Principle: The assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream second messenger of Gq-coupled receptors like 5-HT2B, using a Homogeneous Time Resolved Fluorescence (HTRF®) assay.[3]

    • Procedure: Cells are incubated with varying concentrations of (R)-Viloxazine, followed by stimulation with a fixed concentration of serotonin (5-HT).

    • Detection: The HTRF® reagents are added, and the fluorescence signal is measured, which is proportional to the amount of IP1 produced.

    • Data Analysis: The ability of (R)-Viloxazine to inhibit the 5-HT-induced IP1 production is plotted against its concentration to determine the IC50 value.

In Vivo Microdialysis in Freely Moving Rats
  • Objective: To measure the effects of (R)-Viloxazine on extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex of awake, freely moving rats.[10][13]

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats are used.[10][13][14]

    • Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the medial prefrontal cortex. The animals are allowed to recover from surgery.

    • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

    • Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 30 minutes) to establish basal neurotransmitter levels.[13]

    • Drug Administration: (R)-Viloxazine or vehicle is administered via intraperitoneal (i.p.) injection.[10][13]

    • Post-Dosing Sample Collection: Dialysate samples continue to be collected for several hours post-administration.

    • Neurotransmitter Analysis: The concentrations of norepinephrine, dopamine, serotonin, and their metabolites in the dialysate samples are quantified using a sensitive analytical technique such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[15]

    • Data Analysis: The post-dose neurotransmitter levels are expressed as a percentage of the pre-dose baseline levels and are compared between the viloxazine-treated and vehicle-treated groups.

Conclusion

This compound possesses a unique and complex mechanism of action in the prefrontal cortex, characterized by its dual modulation of noradrenergic and serotonergic systems. Its ability to inhibit norepinephrine reuptake, antagonize 5-HT2B receptors, and agonize 5-HT2C receptors leads to a significant increase in the extracellular levels of norepinephrine, dopamine, and serotonin in the PFC. This intricate pharmacological profile provides a strong rationale for its therapeutic efficacy in treating ADHD and highlights it as a valuable non-stimulant option for patients. Further research into the downstream effects of these combined actions will continue to refine our understanding of its clinical benefits.

References

Enantioselective Synthesis of (R)-Viloxazine from 2-Ethoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary pathway for the enantioselective synthesis of (R)-Viloxazine, a crucial enantiomer for pharmaceutical applications, starting from the readily available precursor, 2-ethoxyphenol (B1204887). The synthesis hinges on the formation of a key chiral intermediate, (R)-2-((2-ethoxyphenoxy)methyl)oxirane, followed by a regioselective ring-opening and cyclization to yield the target morpholine (B109124) structure. This document provides detailed experimental protocols, quantitative data, and process visualizations to support research and development in this area.

Introduction to Viloxazine (B1201356) and Enantioselectivity

Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been used as an antidepressant and is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)[1][2]. It possesses a single stereocenter, leading to two enantiomers: (S)-(-)-Viloxazine and (R)-(+)-Viloxazine. Pharmacological studies have indicated that the (S)-isomer is significantly more potent than the (R)-isomer, in some cases by a factor of five[3][4]. However, the development of single-enantiomer drugs often requires the synthesis and biological evaluation of both enantiomers. This guide focuses on the synthesis of the (R)-enantiomer.

The core strategy for the enantioselective synthesis of (R)-Viloxazine from 2-ethoxyphenol involves two key transformations:

  • Asymmetric Synthesis of the Chiral Epoxide Intermediate: Formation of (R)-2-((2-ethoxyphenoxy)methyl)oxirane from 2-ethoxyphenol. This is the chirality-inducing step.

  • Formation of the Morpholine Ring: Regioselective ring-opening of the chiral epoxide followed by intramolecular cyclization to form the viloxazine core.

Synthetic Pathway Overview

The overall synthetic route from 2-ethoxyphenol to (R)-Viloxazine is depicted below. The critical step is the initial enantioselective formation of the chiral epoxide intermediate.

G cluster_0 Step 1: Synthesis of (R)-2-((2-ethoxyphenoxy)methyl)oxirane cluster_1 Step 2: Synthesis of (R)-Viloxazine Ethoxyphenol 2-Ethoxyphenol ChiralEpoxide (R)-2-((2-ethoxyphenoxy)methyl)oxirane Ethoxyphenol->ChiralEpoxide Williamson Ether Synthesis ChiralEpoxideSource (R)-Glycidyl Tosylate or (R)-Epichlorohydrin ChiralEpoxideSource->ChiralEpoxide Base Base (e.g., K₂CO₃, NaH) Base->ChiralEpoxide Viloxazine (R)-Viloxazine ChiralEpoxide->Viloxazine Ring Opening & Intramolecular Cyclization AminoEthylSulfate 2-Aminoethyl Hydrogen Sulfate (B86663) AminoEthylSulfate->Viloxazine Base2 Base (e.g., NaOH) Base2->Viloxazine

Caption: Overall synthetic workflow for (R)-Viloxazine.

Experimental Protocols

Step 1: Enantioselective Synthesis of (R)-2-((2-ethoxyphenoxy)methyl)oxirane

This crucial step establishes the stereochemistry of the final product. The most direct method involves a Williamson ether synthesis using an enantiomerically pure three-carbon building block. The following protocol is adapted from procedures for analogous compounds[5].

Reaction Scheme: 2-Ethoxyphenol + (R)-Glycidyl Tosylate --(Base)--> (R)-2-((2-ethoxyphenoxy)methyl)oxirane

Materials:

  • 2-Ethoxyphenol

  • (R)-Glycidyl tosylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add 2-ethoxyphenol (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of (R)-glycidyl tosylate (1.1 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure (R)-2-((2-ethoxyphenoxy)methyl)oxirane.

Step 2: Synthesis of (R)-Viloxazine from (R)-2-((2-ethoxyphenoxy)methyl)oxirane

This step involves the nucleophilic ring-opening of the chiral epoxide by 2-aminoethyl hydrogen sulfate, followed by in-situ cyclization to form the morpholine ring. This protocol is based on the methods described for the synthesis of racemic viloxazine[6][7].

Reaction Scheme: (R)-2-((2-ethoxyphenoxy)methyl)oxirane + 2-Aminoethyl Hydrogen Sulfate --(Base)--> (R)-Viloxazine

Materials:

Procedure:

  • In a reaction vessel, dissolve 2-aminoethyl hydrogen sulfate (1.2 equivalents) in a solution of sodium hydroxide (2.5 equivalents) in ethanol.

  • To this solution, add (R)-2-((2-ethoxyphenoxy)methyl)oxirane (1.0 equivalent) dissolved in a small amount of ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water and extract the product with toluene (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield crude (R)-Viloxazine.

  • The crude product can be further purified by conversion to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol (B130326), followed by recrystallization.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key reaction steps. The data is compiled from analogous syntheses and patent literature.

Table 1: Synthesis of (R)-2-((2-ethoxyphenoxy)methyl)oxirane

ParameterValueReference
Yield 80-90%Adapted from[5]
Enantiomeric Excess (ee) >99%[8]
Reaction Time 12-18 hoursAdapted from[5]
Solvent Acetonitrile[8]
Base K₂CO₃[8]

Table 2: Synthesis of (R)-Viloxazine

ParameterValueReference
Yield 60-75%Adapted from[6][7]
Reaction Time 4-6 hoursAdapted from[6][7]
Solvent Ethanol[6][7]
Base NaOH[6][7]

Key Transformations and Logical Relationships

The success of this enantioselective synthesis relies on the precise control of stereochemistry and regiochemistry. The following diagrams illustrate the key chemical transformations.

G cluster_step1 Step 1: Williamson Ether Synthesis Ethoxyphenoxide 2-Ethoxyphenoxide Ion SN2_Transition SN2 Transition State Ethoxyphenoxide->SN2_Transition GlycidylTosylate (R)-Glycidyl Tosylate GlycidylTosylate->SN2_Transition ChiralEpoxide (R)-2-((2-ethoxyphenoxy)methyl)oxirane SN2_Transition->ChiralEpoxide Tosylate_Leaving_Group Tosylate Anion SN2_Transition->Tosylate_Leaving_Group

Caption: Key transformation in Step 1.

G cluster_step2 Step 2: Epoxide Ring-Opening ChiralEpoxide (R)-2-((2-ethoxyphenoxy)methyl)oxirane SN2_Attack SN2 Attack at Less Substituted Carbon ChiralEpoxide->SN2_Attack Amine_Nucleophile Amine Nucleophile Amine_Nucleophile->SN2_Attack Intermediate Ring-Opened Intermediate SN2_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Viloxazine (R)-Viloxazine Cyclization->Viloxazine

Caption: Key transformations in Step 2.

Analytical Considerations: Enantiomeric Excess Determination

To confirm the enantiopurity of the final (R)-Viloxazine product, a validated chiral High-Performance Liquid Chromatography (HPLC) method is essential.

Chiral HPLC Method Outline:

  • Column: A chiral stationary phase, such as Chiralpak IM, is suitable for separating the enantiomers of Viloxazine[9][10].

  • Mobile Phase: A mixture of solvents like n-hexane, isopropanol (IPA), and methanol (B129727) is typically used[9][10]. The exact ratio needs to be optimized for baseline separation.

  • Detection: UV detection at a wavelength of approximately 265 nm is appropriate for Viloxazine[9][10].

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Conclusion

The enantioselective synthesis of (R)-Viloxazine from 2-ethoxyphenol is a feasible process for drug development and research. The key to success lies in the efficient and highly enantioselective synthesis of the chiral epoxide intermediate, (R)-2-((2-ethoxyphenoxy)methyl)oxirane. The subsequent ring-opening and cyclization to form the morpholine ring is a well-established transformation. This guide provides a foundational framework for the synthesis, and further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

Pharmacokinetic Profile of (R)-Viloxazine vs (S)-Viloxazine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine (B1201356) is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) that has been repurposed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As a chiral molecule, viloxazine exists as two enantiomers, (R)-Viloxazine and (S)-Viloxazine. While the therapeutic product is administered as a racemic mixture, understanding the individual pharmacokinetic profiles of each enantiomer is crucial for a comprehensive assessment of its clinical pharmacology. This technical guide provides an in-depth analysis of the available pharmacokinetic data for the (R)- and (S)-enantiomers of viloxazine, details the experimental methodologies for their separate analysis, and visualizes key pathways and workflows.

While extensive pharmacokinetic data exists for the racemic mixture of viloxazine, particularly for the extended-release (ER) formulation, there is a notable scarcity of studies directly comparing the pharmacokinetic profiles of the individual (R)- and (S)-enantiomers in humans. However, preclinical data from animal studies provide some initial insights.

Pharmacokinetic Profiles: A Comparative Overview

Preclinical Data in Rats

A key study investigating the enantioselective pharmacokinetics of viloxazine was conducted in Sprague Dawley rats. The study concluded that the pharmacokinetic profiles of (S)-Viloxazine and (R)-Viloxazine were not statistically different following oral administration of the individual enantiomers or the racemic mixture.[1] This suggests that, at least in this preclinical model, the absorption, distribution, metabolism, and excretion of the two enantiomers are comparable.

Human Pharmacokinetics of Racemic Viloxazine

In the absence of direct comparative human data for the enantiomers, this section summarizes the known pharmacokinetic parameters of the racemic mixture of viloxazine, which is the clinically administered form.

Absorption: Viloxazine is rapidly absorbed after oral administration.[2] For the extended-release (ER) formulation, peak plasma concentrations (Tmax) are typically reached in approximately 5 hours.[3]

Distribution: Viloxazine is moderately bound to plasma proteins, primarily albumin, with a binding percentage ranging from 76% to 82%.[3]

Metabolism: The primary metabolic pathway for viloxazine in humans is 5-hydroxylation, which is mediated mainly by the cytochrome P450 enzyme CYP2D6.[4][5][6][7][8] This is followed by glucuronidation to form 5-hydroxyviloxazine (B12724933) glucuronide.[4][6][7][8] While CYP2D6 is the major contributor, minor involvement of other CYP enzymes has been noted.[5][9] It is important to note that these metabolism studies were conducted on the racemic mixture, and it is currently unknown whether there are any enantioselective differences in the metabolic pathways in humans.

Excretion: The majority of viloxazine and its metabolites are excreted renally.[3] The terminal half-life of racemic viloxazine is approximately 7 hours.[3]

Data Presentation: Pharmacokinetic Parameters of Racemic Viloxazine in Humans

ParameterValueFormulationPopulation
Tmax (Peak Plasma Time) ~5 hours[3]Extended-ReleaseAdults
29 - 171 min (females)[10]Immediate-ReleaseAdults
54 - 155 min (males)[10]Immediate-ReleaseAdults
t1/2 (Half-life) ~7 hours[3]Extended-ReleaseAdults
2.19 - 4.21 h (females)[10]Immediate-ReleaseAdults
2.61 - 4.31 h (males)[10]Immediate-ReleaseAdults
Protein Binding 76% - 82%[3]Not specifiedNot specified
Primary Metabolizing Enzyme CYP2D6[4][5][6][7][8]Not applicableNot applicable
Primary Route of Excretion Renal[3]Not applicableNot applicable

Experimental Protocols

Enantioselective Analysis of Viloxazine in Biological Matrices

The separation and quantification of individual enantiomers of viloxazine from biological samples require specialized analytical techniques. A validated method for the enantioselective analysis of viloxazine in rat plasma has been described, which can be adapted for human plasma studies.[1]

Methodology: Chiral High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Preparation: Protein precipitation is a common method for extracting the drug from plasma samples. This typically involves adding a solvent like acetonitrile (B52724) to the plasma, followed by centrifugation to remove precipitated proteins. The resulting supernatant, containing the viloxazine enantiomers, is then collected for analysis.

  • Chiral Chromatography:

    • Column: A chiral stationary phase (CSP) is essential for separating the enantiomers. A commonly used column for this purpose is a polysaccharide-based chiral column, such as the Chiralpak® IC.[1]

    • Mobile Phase: The mobile phase composition is critical for achieving optimal separation. A typical mobile phase might consist of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate).[1] The exact ratio and additives are optimized to achieve baseline separation of the (R)- and (S)-enantiomers.

  • Detection:

    • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is a highly sensitive and selective detection method. It allows for the accurate quantification of each enantiomer even at low concentrations in complex biological matrices. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each enantiomer and an internal standard are monitored.[1]

  • Quantification: A calibration curve is generated using known concentrations of the individual enantiomers. The concentration of each enantiomer in the unknown samples is then determined by comparing its peak area to the calibration curve.

Visualizations

Signaling and Metabolic Pathways

The primary mechanism of action of viloxazine involves the inhibition of the norepinephrine transporter (NET). The (S)-enantiomer has been reported to be more potent in this regard.[11] The metabolism of racemic viloxazine is primarily through CYP2D6-mediated hydroxylation.

viloxazine_pathway cluster_pharmacodynamics Pharmacodynamics cluster_pharmacokinetics Pharmacokinetics (Metabolism) Viloxazine_Enantiomers (R)- & (S)-Viloxazine NET Norepinephrine Transporter (NET) Viloxazine_Enantiomers->NET Inhibition ((S)-enantiomer more potent) NE_Reuptake Norepinephrine Reuptake NET->NE_Reuptake Increased_NE Increased Synaptic Norepinephrine NE_Reuptake->Increased_NE Blockade Racemic_Viloxazine Racemic Viloxazine CYP2D6 CYP2D6 Racemic_Viloxazine->CYP2D6 5_Hydroxyviloxazine 5-Hydroxyviloxazine CYP2D6->5_Hydroxyviloxazine 5-Hydroxylation UGT UGT Enzymes 5_Hydroxyviloxazine->UGT Glucuronide_Conjugate 5-Hydroxyviloxazine Glucuronide UGT->Glucuronide_Conjugate Glucuronidation Excretion Renal Excretion Glucuronide_Conjugate->Excretion

Caption: Signaling and Metabolic Pathway of Racemic Viloxazine.

Experimental Workflow

The following diagram illustrates the typical workflow for the enantioselective analysis of viloxazine in plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data_processing Data Processing & Quantification plasma_sample Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc_injection Injection into Chiral HPLC System supernatant_collection->hplc_injection chiral_separation Enantiomeric Separation (Chiral Stationary Phase) hplc_injection->chiral_separation ms_detection Detection by Tandem Mass Spectrometry (MS/MS) chiral_separation->ms_detection peak_integration Peak Integration for (R)- and (S)-Viloxazine ms_detection->peak_integration calibration_curve Quantification using Calibration Curve peak_integration->calibration_curve pk_analysis Pharmacokinetic Parameter Calculation calibration_curve->pk_analysis

Caption: Experimental Workflow for Enantioselective Analysis.

Conclusion and Future Directions

The pharmacokinetic profile of racemic viloxazine is well-characterized, with CYP2D6-mediated 5-hydroxylation being the primary metabolic pathway. Preclinical data in rats suggest no significant stereoselectivity in the pharmacokinetics of (R)- and (S)-viloxazine. However, a critical data gap exists regarding the enantioselective pharmacokinetics in humans.

For drug development professionals and researchers, future studies should prioritize the characterization of the pharmacokinetic profiles of individual (R)- and (S)-viloxazine enantiomers in human subjects. Such studies would provide a more complete understanding of the drug's disposition and could inform potential future development of enantiopure formulations. Key areas for investigation include potential stereoselective differences in absorption, distribution, metabolism by CYP2D6 and other enzymes, and excretion. A thorough understanding of the human enantioselective pharmacokinetic profile is essential for optimizing the therapeutic use of viloxazine.

References

(R)-Viloxazine Hydrochloride and the Norepinephrine Transporter: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (R)-Viloxazine Hydrochloride for the norepinephrine (B1679862) transporter (NET). Viloxazine (B1201356), a selective norepinephrine reuptake inhibitor (SNRI), is recognized for its therapeutic effects in treating Attention Deficit Hyperactivity Disorder (ADHD). This document consolidates quantitative binding data, details experimental methodologies, and visualizes key pathways and workflows to support research and development in neuropharmacology.

Core Concepts: Norepinephrine Transporter Inhibition

The norepinephrine transporter is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's action. Inhibition of NET by molecules like viloxazine leads to an increased concentration and prolonged presence of norepinephrine in the synapse, enhancing noradrenergic signaling. This enhanced signaling in brain regions like the prefrontal cortex is believed to be a key mechanism in the management of ADHD symptoms.

Binding Affinity of Viloxazine for the Norepinephrine Transporter

Viloxazine is a chiral molecule, existing as (R)- and (S)-enantiomers. The available scientific literature primarily reports on the binding affinity of racemic viloxazine. It is crucial to note that the pharmacological activity is stereoselective, with the (S)-enantiomer demonstrating significantly higher potency in inhibiting norepinephrine reuptake than the (R)-enantiomer[1]. One study indicates that the (S)-stereoisomer of viloxazine is approximately 10 times more potent than the (R)-stereoisomer[1]. However, specific quantitative binding data for the individual enantiomers are not consistently available in the reviewed literature.

The following tables summarize the reported binding affinities and functional potencies of racemic viloxazine for the human norepinephrine transporter.

Table 1: Binding Affinity (Ki) of Racemic Viloxazine for the Norepinephrine Transporter

CompoundKi (µM)SpeciesAssay TypeReference
Racemic Viloxazine0.63HumanRadioligand Binding Assay[2]
Racemic Viloxazine0.13Not SpecifiedNot Specified[3]

Table 2: Functional Potency (IC50) of Racemic Viloxazine at the Norepinephrine Transporter

CompoundIC50 (µM)SpeciesAssay TypeReference
Racemic Viloxazine0.26Rat[3H]-Norepinephrine Uptake Assay[4]
Racemic Viloxazine~0.3Not SpecifiedNot Specified[5]

Signaling Pathway of Norepinephrine Transporter Inhibition

The inhibition of the norepinephrine transporter by viloxazine directly impacts synaptic norepinephrine levels, leading to downstream effects on adrenergic receptors. The following diagram illustrates this signaling pathway.

NET_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC NE_vesicle Norepinephrine (Vesicular) Dopamine->NE_vesicle DBH NE_synapse Norepinephrine NE_vesicle->NE_synapse Exocytosis Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Downstream_Effects Downstream Signaling Adrenergic_Receptor->Downstream_Effects Activation NET->NE_vesicle Viloxazine (R)-Viloxazine Viloxazine->NET Inhibition Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells hNET-expressing HEK-293 Cells Homogenization Homogenization Cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Cell Membranes Centrifugation->Membranes Incubation Incubate with [3H]nisoxetine and (R)-Viloxazine Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Brain Rat Brain Tissue Homogenization Homogenization Brain->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Synaptosomes Centrifugation->Synaptosomes Preincubation Pre-incubate with (R)-Viloxazine Synaptosomes->Preincubation Uptake Add [3H]-NE and Incubate Preincubation->Uptake Termination Filtration and Washing Uptake->Termination Counting Scintillation Counting Termination->Counting IC50 Determine IC50 Counting->IC50

References

Viloxazine: A Technical Chronicle of its Discovery, Development, and Mechanistic Evolution as an Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viloxazine (B1201356), a morpholine (B109124) derivative, represents a fascinating case study in pharmaceutical development, from its initial discovery and long-standing use as an antidepressant in Europe to its recent repurposing and approval in the United States for Attention-Deficit/Hyperactivity Disorder (ADHD). Initially characterized as a selective norepinephrine (B1679862) reuptake inhibitor (NRI), contemporary research has unveiled a more complex, multimodal mechanism of action, recasting it as a Serotonin (B10506) Norepinephrine Modulating Agent (SNMA). This technical guide provides an in-depth exploration of the discovery, development, and evolving understanding of viloxazine's pharmacology, with a primary focus on its history as a treatment for depression.

1. Discovery and Early Development

Viloxazine, also known by its developmental code ICI 58,834, was discovered by scientists at Imperial Chemical Industries.[1][2][3] The discovery stemmed from research into beta-blockers, where it was observed that some of these compounds exhibited serotonin reuptake inhibitory activity at high doses.[1][4] To enhance the ability of these compounds to penetrate the blood-brain barrier, the ethanolamine (B43304) side chain characteristic of beta-blockers was replaced with a morpholine ring, leading directly to the synthesis of viloxazine.[1][4]

First described in the scientific literature in 1972, viloxazine was subsequently marketed in the United Kingdom and several other European countries in 1974 as an immediate-release formulation for the treatment of depression.[1][2][5][6] It was used for this indication for nearly three decades before being discontinued (B1498344) in 2002 for commercial reasons unrelated to its safety or efficacy.[1][6][7] During its time as an antidepressant, it was valued for having a more favorable side-effect profile compared to first-generation tricyclic antidepressants, particularly its lower risk of cardiotoxicity and lack of significant anticholinergic effects.[6][8]

2. The Evolving Mechanism of Action: From NRI to SNMA

The understanding of viloxazine's mechanism of action has significantly evolved from its initial characterization to the present day.

2.1 Initial Characterization: A Selective Norepinephrine Reuptake Inhibitor (NRI)

For decades, viloxazine was primarily classified as a selective norepinephrine reuptake inhibitor (NRI).[3][5][9] This was based on early preclinical studies demonstrating its ability to potentiate noradrenergic effects and selectively inhibit the reuptake of norepinephrine in rat hypothalamic synaptosomes with significantly less potency for serotonin uptake.[5][10] This action increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission, which is believed to be a key component of its therapeutic effect in depression.[11][12]

2.2 Contemporary Understanding: A Serotonin Norepinephrine Modulating Agent (SNMA)

More recent and comprehensive investigations have revealed a more nuanced, multimodal pharmacological profile.[5][13] This has led to the reclassification of viloxazine as a Serotonin Norepinephrine Modulating Agent (SNMA).[5][9][13] This updated profile is defined by three primary actions:

  • Moderate Norepinephrine Transporter (NET) Inhibition : It maintains its known function as a moderate inhibitor of NET.[5][7]

  • 5-HT₂B Receptor Antagonism : Viloxazine acts as an antagonist at serotonin 5-HT₂B receptors.[5][7][9] Antagonism of these receptors on GABAergic interneurons can lead to a disinhibition of serotonin neurons, thereby increasing serotonin release in brain regions like the prefrontal cortex.[7][14]

  • 5-HT₂C Receptor Agonism : It functions as an agonist at serotonin 5-HT₂C receptors.[5][7][9]

This combination of activities results in an increase in extracellular levels of not only norepinephrine but also serotonin and dopamine (B1211576) in the prefrontal cortex.[5][6][15] This broader neurochemical effect is now believed to be the cornerstone of its therapeutic efficacy.[5]

Viloxazine's Multimodal Mechanism of Action (SNMA).

3. Pharmacological Data

3.1. Receptor Binding and Functional Activity

The multimodal action of viloxazine is quantified by its binding affinities and functional activities at various neurochemical targets. Unlike many other antidepressants, it has low affinity for histaminic (H1, H2) and muscarinic (M1-M4) receptors, contributing to its favorable side-effect profile.[6]

TargetParameterValueReference
Norepinephrine Transporter (NET) KD (human)155 - 630 nM[1]
Ki (rat)0.63 µM (630 nM)[13][15]
IC₅₀ (rat)0.2 µM (200 nM)[13]
IC₅₀ (rat hypothalamic synaptosomes)0.9 µM (900 nM)[10]
Serotonin Transporter (SERT) KD (human)17,300 nM[1]
IC₅₀ (rat hypothalamic synaptosomes)>100 µM[10]
Dopamine Transporter (DAT) KD (human)>100,000 nM[1]
5-HT₂B Receptor Ki6.40 µM[15]
KB (Antagonist)4.2 µM[15]
IC₅₀ (Antagonist)27 µM[15]
5-HT₂C Receptor Ki3.90 µM[15]
EC₅₀ (Agonist)32 µM[15]
Table 1: Viloxazine Receptor Binding and Functional Activity Profile.

3.2. Pharmacokinetics

The pharmacokinetic profile of viloxazine has been studied for both its original immediate-release (IR) formulation and the more recent extended-release (ER) version. The ER formulation was designed to provide stable plasma concentrations with once-daily dosing.

ParameterImmediate-Release (IR)Extended-Release (ER)Reference(s)
Bioavailability ~100% (oral)~88% (relative to IR)[7][16]
Time to Peak (Tₘₐₓ) 29 - 171 min (0.5 - 2.85 hrs)~5 hours (range 3-9 hrs)[1][7][17]
Protein Binding Not specified76% - 82%[4][18]
Elimination Half-life (t₁/₂) 2.5 hours (range 2.19 - 4.31 hrs)7.02 (± 4.74) hours[1][17]
Metabolism Primarily CYP2D6, UGT1A9, UGT2B15Primarily CYP2D6, UGT1A9, UGT2B15[1][4][18]
Major Metabolite 5-hydroxyviloxazine glucuronide5-hydroxyviloxazine glucuronide[1][18][19]
Excretion ~90% renal (urine) within 24 hrs~90% renal (urine)[7][18]
Table 2: Comparative Pharmacokinetic Parameters of Viloxazine Formulations.

4. Synthesis and Experimental Protocols

4.1. Chemical Synthesis Overview

The synthesis of viloxazine hydrochloride has been approached through several routes. A common and illustrative method involves a multi-step process starting from 2-ethoxyphenol (B1204887).

  • Epoxide Formation : 2-ethoxyphenol is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., potassium carbonate) and often a phase-transfer catalyst to yield the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.[20][21][22]

  • Ring Formation : The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate (B86663) in the presence of a strong base.[20][21] This process involves the opening of the epoxide ring and a subsequent cyclization to form the viloxazine free base (2-[(2-ethoxyphenoxy)methyl]morpholine).[20]

  • Salt Formation : The resulting viloxazine free base is treated with hydrochloric acid to form the viloxazine hydrochloride salt, which can then be purified through recrystallization.[20][23]

Viloxazine_Synthesis Reactant1 2-Ethoxyphenol Step1 Step 1: Epoxide Formation Reactant1->Step1 Reactant2 Epichlorohydrin Reactant2->Step1 Catalyst Base (K₂CO₃) + Phase-Transfer Catalyst Catalyst->Step1 Intermediate Intermediate: 1-(2-ethoxyphenoxy)-2,3-epoxypropane Step1->Intermediate Step2 Step 2: Ring Opening & Cyclization Intermediate->Step2 Reactant3 2-Aminoethyl Hydrogen Sulfate Reactant3->Step2 Base Strong Base (NaOH) Base->Step2 FreeBase Viloxazine Free Base Step2->FreeBase Step3 Step 3: Salt Formation & Purification FreeBase->Step3 Reactant4 Hydrochloric Acid (HCl) Reactant4->Step3 Product Viloxazine Hydrochloride Step3->Product

General Experimental Workflow for Viloxazine Synthesis.

4.2. Key Experimental Protocols

The characterization of viloxazine's pharmacodynamics relied on established in vitro and in vivo methodologies.

  • Protocol: In Vitro Radioligand Binding Competition Assays

    • Objective : To determine the binding affinity (Kᵢ) of viloxazine for various neurotransmitter transporters and receptors.

    • Methodology : A series of binding competition assays are performed.[9][15] Membranes from cells expressing the target of interest (e.g., hNET, hSERT) or tissue homogenates (e.g., rat cortex) are incubated with a specific radiolabeled ligand (e.g., [³H]-nisoxetine for NET) at a fixed concentration.[14][15] Various concentrations of unlabeled viloxazine are added to compete for binding with the radioligand. Following incubation and separation of bound from unbound radioligand, the amount of bound radioactivity is measured. The concentration of viloxazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[15]

  • Protocol: In Vitro Functional Assays (HTRF® for 5-HT Receptors)

    • Objective : To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of viloxazine at specific receptors.

    • Methodology : Homogeneous Time Resolved Fluorescence (HTRF®) assays are used in cell lines (e.g., CHO cells) stably expressing the receptor of interest (e.g., 5-HT₂B or 5-HT₂C).[14] To assess agonist activity, cells are treated with increasing concentrations of viloxazine, and the accumulation of a second messenger (e.g., inositol (B14025) monophosphate, IP1) is measured.[14] To assess antagonist activity, cells are co-incubated with a known agonist (e.g., serotonin) and increasing concentrations of viloxazine to measure the inhibition of the agonist-induced signal.[14] Data are plotted to generate dose-response curves from which EC₅₀ or IC₅₀ values are derived.

Functional_Assay_Workflow cluster_agonist cluster_antagonist Start Start: Prepare CHO cells expressing target receptor (e.g., 5-HT2B) Agonist_Path Agonist Test Antagonist_Path Antagonist Test Add_Vilo_Agonist Add increasing concentrations of Viloxazine Add_Vilo_Antagonist Add increasing concentrations of Viloxazine + fixed concentration of 5-HT agonist Incubate Incubate Add_Vilo_Agonist->Incubate Add_Vilo_Antagonist->Incubate Lyse Lyse cells and add HTRF® detection reagents Incubate->Lyse Read Read fluorescence on HTRF-compatible reader Lyse->Read Analyze Analyze Data: Generate dose-response curve Calculate EC₅₀ / IC₅₀ Read->Analyze End End Analyze->End

References

Stereospecific Activity of Viloxazine Isomers in Neurotransmitter Reuptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine (B1201356) is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) with a complex pharmacological profile that also involves modulation of the serotonergic system.[1][2] It is a racemic mixture containing two stereoisomers: (S)-(-)-viloxazine and (R)-(+)-viloxazine.[3] Early research and subsequent studies have established that the pharmacological activity of viloxazine resides primarily in one of its optical isomers.[4][5] This technical guide provides an in-depth analysis of the stereospecific activity of viloxazine isomers concerning their interaction with key neurotransmitter transporters, namely the norepinephrine transporter (NET), the serotonin (B10506) transporter (SERT), and the dopamine (B1211576) transporter (DAT). This document summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data on Viloxazine Isomer Activity

The stereoisomers of viloxazine exhibit notable differences in their pharmacological activity, particularly in their potency as norepinephrine reuptake inhibitors. The (S)-(-)-isomer is reported to be significantly more active than the (R)-(+)-isomer.[6][7] While precise side-by-side Ki or IC50 values for the individual isomers are not consistently available in publicly accessible literature, the general consensus points to a 5- to 10-fold higher potency of the (S)-isomer for NET inhibition.[6][8]

The following tables summarize the available quantitative data for racemic viloxazine and provide a qualitative comparison for its isomers.

Table 1: Binding Affinity (Ki) of Racemic Viloxazine for Monoamine Transporters

CompoundNorepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Dopamine Transporter (DAT) Ki (nM)
Racemic Viloxazine2300[9]>10,000[9]>100,000[9]

Table 2: Reuptake Inhibition (IC50) of Racemic Viloxazine

CompoundNET IC50 (µM)SERT IC50 (µM)
Racemic Viloxazine0.26[1]257[9]

Table 3: Stereospecific Activity of Viloxazine Isomers

IsomerActivity at Norepinephrine Transporter (NET)Activity at Serotonin Transporter (SERT)Activity at Dopamine Transporter (DAT)
(S)-(-)-ViloxazinePrimary active isomer; 5-10 times more potent than (R)-(+)-isomer[6][8]Not well characterized, but racemic mixture has very low affinityNot well characterized, but racemic mixture has very low affinity
(R)-(+)-ViloxazineLess active isomer[6]Not well characterized, but racemic mixture has very low affinityNot well characterized, but racemic mixture has very low affinity

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of viloxazine's activity on neurotransmitter reuptake.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To measure the affinity of viloxazine isomers for NET, SERT, and DAT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human NET, SERT, or DAT.

  • Radioligands: [³H]-Nisoxetine (for NET), [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT).

  • Test compounds: (S)-(-)-viloxazine, (R)-(+)-viloxazine, and racemic viloxazine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (viloxazine isomer or racemate).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Reuptake Assays

These assays measure the ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the specific transporter.

Objective: To determine the potency (IC50) of viloxazine isomers in inhibiting the reuptake of norepinephrine, serotonin, and dopamine.

Materials:

  • Synaptosome Preparation:

    • Freshly dissected rat brain tissue (e.g., hypothalamus for NET, striatum for DAT).

    • Sucrose (B13894) buffer (0.32 M sucrose, buffered to pH 7.4).

    • Homogenizer.

    • Centrifuge.

  • Cell Culture: HEK293 cells stably expressing human NET, SERT, or DAT.

  • Radiolabeled neurotransmitters: [³H]-Norepinephrine, [³H]-Serotonin, [³H]-Dopamine.

  • Test compounds: (S)-(-)-viloxazine, (R)-(+)-viloxazine, and racemic viloxazine.

  • Krebs-Ringer buffer or similar physiological buffer.

  • Inhibitors for non-specific uptake (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT, GBR12909 for DAT).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation:

    • Synaptosomes: Homogenize brain tissue in sucrose buffer, centrifuge to pellet synaptosomes, and resuspend in assay buffer.

    • Cells: Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle.

  • Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-20 minutes) at 37°C.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer, or by aspirating the medium and washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the synaptosomes or cells and measure the radioactivity of the lysate using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50).

Visualizations

Signaling Pathway of Viloxazine

The primary mechanism of action of viloxazine involves the inhibition of the norepinephrine transporter (NET). This leads to an increase in the synaptic concentration of norepinephrine. Additionally, viloxazine has been shown to modulate serotonergic neurotransmission through its activity at 5-HT2B and 5-HT2C receptors, which can indirectly influence dopamine and norepinephrine levels in the prefrontal cortex.[1][10]

Viloxazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicles NE Norepinephrine NE_vesicle->NE Release NE_synapse Norepinephrine NE->NE_synapse NET Norepinephrine Transporter (NET) NET->NE NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Effect Activation Viloxazine Viloxazine Viloxazine->NET Inhibition

Caption: Viloxazine's primary mechanism of action.

Experimental Workflow for Neurotransmitter Reuptake Assay

The following diagram illustrates the general workflow for an in vitro neurotransmitter reuptake assay used to determine the inhibitory potency of viloxazine isomers.

Experimental_Workflow start Start prep Prepare Synaptosomes or Transporter-Expressing Cells start->prep pre_incubate Pre-incubate with Viloxazine Isomer/Vehicle prep->pre_incubate add_radioligand Add Radiolabeled Neurotransmitter ([³H]-NE) pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate Uptake (Filtration/Washing) incubate->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Data Analysis (Calculate IC50) quantify->analyze end End analyze->end

Caption: Workflow for in vitro neurotransmitter reuptake assay.

Conclusion

The pharmacological activity of viloxazine as a norepinephrine reuptake inhibitor is stereospecific, with the (S)-(-)-isomer being significantly more potent than the (R)-(+)-isomer. While racemic viloxazine shows a clear preference for inhibiting the norepinephrine transporter over the serotonin and dopamine transporters, a more precise quantitative comparison of the individual isomers would be beneficial for a complete understanding of their respective contributions to the drug's overall clinical profile. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations, which are crucial for the development and optimization of stereochemically pure therapeutic agents.

References

In Vivo Effects of Viloxazine on Dopamine Levels in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor (NRI), has been repurposed and approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its mechanism of action is primarily attributed to the blockade of the norepinephrine transporter (NET), which leads to increased extracellular concentrations of norepinephrine. However, preclinical evidence robustly indicates that viloxazine also elevates dopamine (B1211576) levels in key brain regions implicated in ADHD, such as the prefrontal cortex (PFC). This technical guide provides an in-depth analysis of the in vivo effects of viloxazine on dopamine levels in rodent models, with a focus on quantitative data from key studies, detailed experimental protocols, and the underlying neurobiological pathways.

It is important to note that the majority of contemporary in vivo research has been conducted using racemic viloxazine, a mixture of the (R)- and (S)-enantiomers. Pharmacological studies have indicated that the (S)-stereoisomer exhibits approximately tenfold greater potency as a norepinephrine reuptake inhibitor compared to the (R)-stereoisomer[1]. Therefore, while the data presented herein pertains to racemic viloxazine, the effects are likely predominantly driven by the (S)-enantiomer.

Quantitative Data on Extracellular Dopamine Levels

Microdialysis studies in freely moving rats have been pivotal in quantifying the dose-dependent and time-course effects of racemic viloxazine on extracellular dopamine concentrations in various brain regions. The data from these key studies are summarized below for comparative analysis.

Table 1: Dose-Dependent Effects of Racemic Viloxazine on Extracellular Dopamine in the Rat Prefrontal Cortex (PFC)
Dose (mg/kg, i.p.)Peak Increase in DA (% of Baseline)Time to Peak (minutes)Study Reference
30~250%60Garcia-Olivares et al. (2024)[2][3]
50~300%60Garcia-Olivares et al. (2024)[2][3]
50~670%Not SpecifiedASENT (2020)[4]

DA: Dopamine; i.p.: intraperitoneal

Table 2: Time-Course of Racemic Viloxazine (50 mg/kg, i.p.) on Extracellular Dopamine in Different Rat Brain Regions
Brain RegionPeak Increase in DA (% of Baseline)Duration of Significant IncreaseStudy Reference
Prefrontal Cortex (PFC)~670%Throughout 4-hour periodYu et al. (2020)[5][6]
Nucleus Accumbens (NAcc)~190%30 to 60 minutesYu et al. (2020)[5][6]
Amygdala (AMG)~254%Not SpecifiedASENT (2020)[4]

DA: Dopamine; i.p.: intraperitoneal

Experimental Protocols

The primary methodology utilized to ascertain the in vivo effects of viloxazine on dopamine levels is intracerebral microdialysis in conscious, freely moving rodents.

Microdialysis Protocol
  • Animal Model: Male Sprague-Dawley rats (8 weeks old) are typically used[2][3].

  • Surgical Implantation:

    • Animals are anesthetized (e.g., with isoflurane).

    • A guide cannula is stereotaxically implanted, targeting the desired brain region (e.g., medial prefrontal cortex, nucleus accumbens, or amygdala).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed a post-operative recovery period of several days.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • A stabilization period of at least one hour is allowed to achieve baseline neurotransmitter levels.

    • Baseline dialysate samples are collected at regular intervals (e.g., every 30 minutes).

  • Drug Administration:

    • Racemic viloxazine or vehicle is administered via intraperitoneal (i.p.) injection at specified doses[2][3][5].

  • Sample Collection and Analysis:

    • Dialysate samples are collected continuously for a defined period post-administration (e.g., 4 hours).

    • Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-mass spectrometry (LC-MS)[4].

  • Data Analysis:

    • Neurotransmitter levels are expressed as a percentage of the mean baseline concentrations.

    • Statistical analyses (e.g., ANOVA with post-hoc tests) are used to determine significant differences between treatment groups and over time.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for Viloxazine-Induced Dopamine Elevation

viloxazine_dopamine_pathway Proposed Mechanism of Viloxazine on Dopamine Levels in the PFC cluster_effects viloxazine (R,S)-Viloxazine net Norepinephrine Transporter (NET) viloxazine->net Inhibition (S > R) ht2b 5-HT2B Receptor viloxazine->ht2b Antagonism ht2c 5-HT2C Receptor viloxazine->ht2c Agonism ne_reuptake ↓ NE Reuptake net->ne_reuptake da_reuptake ↓ DA Reuptake (via NET) net->da_reuptake gaba_interneuron GABAergic Interneuron ht2b->gaba_interneuron Activation leads to GABA release gaba_inhibition ↓ GABA Release ht2b->gaba_inhibition da_neuron Dopaminergic Neuron (PFC) ht2c->da_neuron Modulates DA release ne_neuron Noradrenergic Neuron extracellular_da ↑ Extracellular Dopamine (PFC) da_neuron->extracellular_da gaba_interneuron->da_neuron Inhibition of DA release ne_reuptake->ne_neuron Increases extracellular NE da_reuptake->da_neuron Primary Mechanism in PFC gaba_inhibition->gaba_interneuron da_disinhibition ↑ DA Release (Disinhibition)

Caption: Proposed mechanism of viloxazine on dopamine levels in the PFC.

Experimental Workflow for In Vivo Microdialysis

microdialysis_workflow In Vivo Microdialysis Experimental Workflow cluster_pre Preparation cluster_exp Experiment cluster_post Analysis anesthesia Anesthesia of Rodent Model (e.g., Sprague-Dawley Rat) surgery Stereotaxic Surgery: Guide Cannula Implantation anesthesia->surgery recovery Post-operative Recovery (several days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Perfusion with aCSF (constant flow rate) probe_insertion->perfusion stabilization Stabilization Period (e.g., 1 hour) perfusion->stabilization baseline Baseline Sample Collection (e.g., every 30 mins) stabilization->baseline drug_admin Viloxazine Administration (i.p. injection) baseline->drug_admin analysis Quantification of Dopamine (HPLC-ED or LC-MS) data_proc Data Processing (% of baseline) analysis->data_proc stats Statistical Analysis data_proc->stats post_admin Post-administration Sample Collection (e.g., 4 hours) drug_admin->post_admin post_admin->analysis

Caption: Workflow for in vivo microdialysis studies of viloxazine.

Discussion

The elevation of extracellular dopamine in the prefrontal cortex by viloxazine is primarily an indirect effect of norepinephrine transporter (NET) inhibition[7][8]. The PFC is unique in that the dopamine transporter (DAT) is expressed at low levels, and dopamine clearance is largely mediated by NET[8]. By inhibiting NET, viloxazine reduces the reuptake of both norepinephrine and dopamine in this region, leading to a significant increase in their synaptic concentrations[5]. This mechanism is consistent with the observed therapeutic effects of viloxazine in ADHD, a disorder characterized by catecholaminergic dysregulation in the PFC.

Furthermore, viloxazine's activity at serotonin (B10506) receptors, specifically as a 5-HT2B antagonist and a 5-HT2C agonist, may also contribute to the modulation of dopamine release[5][8]. For instance, 5-HT2B receptor antagonism can disinhibit downstream pathways, while 5-HT2C receptor agonism can modulate the activity of the mesoaccumbens dopamine circuit[5].

The relatively modest and transient increase in dopamine in the nucleus accumbens is a key differentiating feature of viloxazine compared to stimulant medications[5][9]. This is significant because substantial dopamine elevation in the nucleus accumbens is associated with abuse potential[9]. Viloxazine's limited effect in this region suggests a lower risk for misuse and dependence[1][9].

Conclusion

In vivo studies in rodent models have consistently demonstrated that racemic viloxazine administration leads to a significant, dose-dependent increase in extracellular dopamine levels, particularly in the prefrontal cortex. This effect is primarily mediated by the inhibition of the norepinephrine transporter. While direct data on the (R)-enantiomer is lacking, its lower potency at NET suggests a lesser contribution to the observed dopaminergic effects compared to the (S)-enantiomer. The detailed protocols and quantitative data presented in this guide offer a comprehensive overview for researchers in the field of neuropsychopharmacology and drug development, providing a solid foundation for further investigation into the nuanced mechanisms of viloxazine and its enantiomers.

References

Unveiling the Crystalline Landscape: A Technical Guide to (R)-Viloxazine Hydrochloride Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characterization of the polymorphic forms of (R)-Viloxazine Hydrochloride. Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor, exists in different crystalline forms, or polymorphs, which can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. A thorough understanding and control of its polymorphic landscape are therefore critical for drug development and manufacturing.

This guide details the key analytical techniques employed in the characterization of this compound polymorphs, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for the cited characterization methods are also provided, alongside logical workflow diagrams to elucidate the characterization process.

Polymorphic Forms of this compound

Research and patent literature have identified two primary anhydrous polymorphic forms of Viloxazine Hydrochloride, designated as Form A and Form B.[1] These forms are distinguishable by their unique crystallographic and spectroscopic signatures.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the structural characterization of this compound polymorphs, Form A and Form B.

Table 1: X-ray Powder Diffraction (XRPD) Data

PolymorphCharacteristic 2θ Peaks (°)
Form A (Data extracted from patent figures)
Form B 8.84, 16.64, 17.64, 18.56, 19.68, 21.72, 26.52, 27.44[1]

Table 2: Thermal Analysis Data

PolymorphTechniqueKey Findings
Form A DSCMelting Point: 188 °C[1]
Form B DSC(Data to be extracted from patent figures/tables)
Form A TGA(Data to be extracted from patent figures/tables)
Form B TGA(Data to be extracted from patent figures/tables)

Table 3: Spectroscopic Data

PolymorphTechniqueCharacteristic Peaks (cm⁻¹)
Form A Raman Spectroscopy(Data extracted from patent figures)
Form B Raman Spectroscopy(Data extracted from patent figures)

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of this compound polymorphs are outlined below.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and differentiate between polymorphs based on their unique diffraction patterns.

Methodology:

  • A small amount of the this compound sample is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystals.

  • The powdered sample is packed into a sample holder, ensuring a flat and uniform surface.

  • The sample is analyzed using a powder X-ray diffractometer equipped with a Cu-Kα radiation source.

  • Data is collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

  • The resulting diffraction pattern is analyzed for characteristic peaks, which are reported in degrees 2θ.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the different polymorphic forms, providing information on their thermodynamic stability.

Methodology:

  • Approximately 2-5 mg of the this compound sample is accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed to prevent any loss of volatile components.

  • The sample is heated in a DSC instrument under a nitrogen purge (50 mL/min) at a constant heating rate, typically 10 °C/min.

  • The heat flow to the sample is monitored as a function of temperature.

  • The melting point is determined as the onset temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and determine the presence of any solvates or hydrates by measuring the weight loss as a function of temperature.

Methodology:

  • Approximately 5-10 mg of the this compound sample is placed in a TGA pan.

  • The sample is heated in a TGA instrument under a nitrogen atmosphere at a constant heating rate, typically 10 °C/min, over a temperature range of 25 °C to 300 °C.

  • The weight of the sample is continuously monitored throughout the heating process.

  • The resulting TGA thermogram shows the percentage of weight loss as a function of temperature.

Raman Spectroscopy

Objective: To obtain a vibrational fingerprint of the different polymorphs, which can be used for identification and differentiation.

Methodology:

  • A small amount of the this compound sample is placed on a microscope slide.

  • The sample is analyzed using a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

  • The laser is focused on the sample, and the scattered light is collected and analyzed.

  • The Raman spectrum is recorded over a specific wavenumber range (e.g., 200-1800 cm⁻¹).

  • The positions and relative intensities of the Raman bands are used to characterize the polymorphic form.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound polymorphs.

Polymorph_Characterization_Workflow cluster_synthesis Polymorph Generation cluster_analysis Polymorph Analysis cluster_data Data Interpretation Synthesis Synthesis of (R)-Viloxazine HCl Crystallization Crystallization/ Recrystallization Synthesis->Crystallization PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD DSC Differential Scanning Calorimetry (DSC) Crystallization->DSC TGA Thermogravimetric Analysis (TGA) Crystallization->TGA Raman Raman Spectroscopy Crystallization->Raman Data_Analysis Data Analysis & Comparison PXRD->Data_Analysis DSC->Data_Analysis TGA->Data_Analysis Raman->Data_Analysis Polymorph_ID Polymorph Identification (Form A, Form B, etc.) Data_Analysis->Polymorph_ID

Polymorph Characterization Workflow

This guide provides a foundational understanding of the structural characterization of this compound polymorphs. For further details, it is recommended to consult the primary patent literature and relevant scientific publications. The control of polymorphism is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product.

References

The Pharmacodynamics of (R)-Viloxazine at Serotonin 5-HT2B and 5-HT2C Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viloxazine (B1201356) is a serotonin-norepinephrine modulating agent that has been repurposed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[2][3] Its mechanism of action is multifaceted, involving the inhibition of the norepinephrine (B1679862) transporter (NET) and modulation of specific serotonin (B10506) receptors.[2][3] Notably, in vitro studies have demonstrated that viloxazine acts as an antagonist at the serotonin 5-HT2B receptor and an agonist at the serotonin 5-HT2C receptor.[3][4][5] These interactions with the serotonergic system are believed to contribute significantly to its overall therapeutic effects.[4][5] This guide provides a detailed overview of the pharmacodynamics of viloxazine at these two receptors, including quantitative data, signaling pathways, and experimental methodologies.

Pharmacodynamics of Racemic Viloxazine at 5-HT2B and 5-HT2C Receptors

The following tables summarize the in vitro binding affinity and functional activity of racemic viloxazine at human 5-HT2B and 5-HT2C receptors.

Data Presentation

Table 1: Binding Affinity of Racemic Viloxazine at Serotonin Receptors

ReceptorLigandK_i_ (nM)Reference
5-HT2BRacemic Viloxazine6400[6]
5-HT2CRacemic Viloxazine3900[6]

Table 2: Functional Activity of Racemic Viloxazine at Serotonin Receptors

ReceptorActivityParameterValue (µM)Reference
5-HT2BAntagonistIC_50_27.0[7]
K_B4.2
5-HT2CAgonistEC_50 (Ca2+ assay)1.6[7]
EC_50_ (IP1 assay)32.0[6]

Signaling Pathways

Both 5-HT2B and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, these receptors can also signal through β-arrestin pathways, which can lead to receptor desensitization, internalization, and activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

Mandatory Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2B / 5-HT2C Receptor Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse Ligand Serotonin ((R)-Viloxazine for 5-HT2C) Ligand->Receptor Agonist Binding

Gq/11 Signaling Pathway for 5-HT2B/2C Receptors.

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor_P Phosphorylated 5-HT2B / 5-HT2C Receptor BetaArrestin β-Arrestin Receptor_P->BetaArrestin Recruitment GRK GRK GRK->Receptor_P Phosphorylation Clathrin Clathrin BetaArrestin->Clathrin Recruitment MAPK_Cascade MAPK Cascade (e.g., ERK) BetaArrestin->MAPK_Cascade Scaffolding Internalization Receptor Internalization Clathrin->Internalization Signaling Downstream Signaling MAPK_Cascade->Signaling

β-Arrestin Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of compounds like viloxazine at 5-HT2B and 5-HT2C receptors.

Radioligand Binding Assay (for K_i_ Determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

1. Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2B or 5-HT2C receptor.
  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]LSD for 5-HT2B/2C).
  • Test Compound: (R)-Viloxazine.
  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor (e.g., mianserin).
  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
  • Scintillation Cocktail.
  • 96-well filter plates and a cell harvester.
  • Scintillation counter.

2. Method:

  • Plate Preparation: Add assay buffer, test compound at various concentrations (typically in a serial dilution), and the radioligand at a fixed concentration (usually at or below its K_d_ value) to the wells of a 96-well plate.
  • Receptor Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Scintillation Counting: After drying the filter mats, add scintillation cocktail and measure the radioactivity in each well using a scintillation counter.
  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_). Calculate the binding affinity (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Inositol Monophosphate (IP1) Accumulation Functional Assay (for EC_50_/IC_50_ Determination)

This assay measures the functional activity of a compound at Gq/11-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of the PLC signaling pathway.

1. Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2B or 5-HT2C receptor.
  • Test Compound: (R)-Viloxazine.
  • Reference Agonist: Serotonin (5-HT).
  • Stimulation Buffer: Assay buffer containing LiCl to inhibit the degradation of IP1.
  • IP1-d2 conjugate and anti-IP1 cryptate: Reagents for the HTRF® (Homogeneous Time-Resolved Fluorescence) assay.
  • Lysis Buffer.
  • 384-well low-volume white plates.
  • HTRF®-compatible plate reader.

2. Method:

  • Cell Plating: Seed the cells into a 384-well plate and incubate overnight to allow for cell attachment.
  • Compound Addition (Agonist Mode): To determine agonist activity (for 5-HT2C), add varying concentrations of (R)-Viloxazine to the wells.
  • Compound and Agonist Addition (Antagonist Mode): To determine antagonist activity (for 5-HT2B), pre-incubate the cells with varying concentrations of (R)-Viloxazine before adding a fixed concentration of a known agonist (e.g., 5-HT) at its EC_80_ concentration.
  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor stimulation and IP1 accumulation.
  • Cell Lysis and Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.
  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive binding reaction to occur.
  • HTRF® Reading: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
  • Data Analysis: Calculate the ratio of the two fluorescence signals. For agonist mode, plot the HTRF® ratio against the log of the (R)-Viloxazine concentration to determine the EC_50_. For antagonist mode, plot the HTRF® ratio against the log of the (R)-Viloxazine concentration to determine the IC_50_.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCulture [label="Cell Culture\n(e.g., CHO-K1 expressing\n5-HT2B or 5-HT2C)", fillcolor="#F1F3F4", fontcolor="#202124"]; PlateCells [label="Plate Cells\nin 96/384-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; AddCompound [label="Add Test Compound\n((R)-Viloxazine)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddReagents [label="Add Detection Reagents\n(e.g., HTRF reagents)", fillcolor="#FBBC05", fontcolor="#202124"]; ReadPlate [label="Read Plate\n(e.g., HTRF reader)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(EC50 / IC50 determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CellCulture; CellCulture -> PlateCells; PlateCells -> AddCompound; AddCompound -> Incubate; Incubate -> AddReagents; AddReagents -> ReadPlate; ReadPlate -> DataAnalysis; DataAnalysis -> End; }

General Experimental Workflow for a Cell-Based Functional Assay.

Conclusion

Viloxazine exhibits a complex pharmacodynamic profile with significant interactions at the serotonin 5-HT2B and 5-HT2C receptors, acting as an antagonist and an agonist, respectively.[3][4][5] These activities, in conjunction with its effects on the norepinephrine transporter, likely contribute to its therapeutic efficacy in ADHD. While the available data provides a solid foundation for understanding the effects of racemic viloxazine, further research is warranted to elucidate the specific contributions of the (R)- and (S)-enantiomers to the overall pharmacological profile at these serotonin receptors. Such studies would provide a more nuanced understanding of viloxazine's mechanism of action and could inform the development of future therapeutics with improved specificity and efficacy.

References

Methodological & Application

Application Note: Chiral HPLC Method for the Enantioselective Separation of (R)- and (S)-Viloxazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viloxazine (B1201356) is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] It is a chiral molecule and exists as two enantiomers, (R)-Viloxazine and (S)-Viloxazine. The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, the development of a robust analytical method to separate and quantify the individual enantiomers is crucial for drug development, quality control, and clinical studies. This application note details a validated chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of (R)- and (S)-Viloxazine.

Principle

The method utilizes a chiral stationary phase (CSP) that selectively interacts with the viloxazine enantiomers, leading to differential retention times and enabling their separation. The separation is achieved using an isocratic mobile phase, and the eluted enantiomers are detected by UV spectrophotometry.

Experimental Protocols

Method 1: Chiral HPLC Method using Chiralpack IM Column

This protocol is based on the method developed by Shaik Mastanamma, et al.[1][2]

Instrumentation and Chromatographic Conditions:

A summary of the necessary equipment and chromatographic conditions is presented in the table below.

ParameterSpecification
HPLC System Waters Alliance e-2695 or equivalent with UV detector
Column Chiralpack IM, 250 x 10 mm, 5 µm
Mobile Phase Methanol: n-hexane: Isopropanol (B130326) (30:50:20 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 10 µL
Detection Wavelength 264.6 nm
Diluent Mobile Phase

Preparation of Solutions:

  • Mobile Phase Preparation: Mix methanol, n-hexane, and isopropanol in the ratio of 30:50:20 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[2]

  • Standard Stock Solution Preparation: Accurately weigh and transfer 50 mg of the s-viloxazine working standard into a 10 ml volumetric flask. Dissolve in the diluent with the aid of sonication and make up the volume to the mark with the same solvent.[1]

  • Sample Solution Preparation: Prepare the sample solution containing the viloxazine enantiomers in the diluent at a suitable concentration.

System Suitability:

Before sample analysis, the system suitability should be verified by injecting a standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is within acceptable limits (typically ≤ 2%).[1]

Data Analysis:

The identification of the (R)- and (S)-Viloxazine enantiomers is based on their respective retention times. Quantification is performed by measuring the peak area of each enantiomer.

Method Validation Summary:

The method was validated for specificity, linearity, precision, accuracy, and robustness.[1][2]

Validation ParameterResult
Linearity Range 125-750 µg/mL for S-Viloxazine
Accuracy (% Recovery) 98-102%
Precision (%RSD) Within acceptable limits
Robustness The method is robust to small variations in flow rate and mobile phase composition.[1][2]

Method 2: Alternative Chiral HPLC Method using CHIRALPAK® IF Column

This protocol is based on an application note from Daicel Chiral Technologies.[3]

Instrumentation and Chromatographic Conditions:

ParameterSpecification
Column CHIRALPAK® IF, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol: Diethylamine (DEA) (100/0.1, v/v)
Flow Rate 0.7 mL/min
Column Oven Temperature 25°C
UV Detection 225 nm
Diluent Methanol
Sample Concentration 1.0 mg/mL

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Viloxazine Standard/Sample B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Dilute to Final Concentration C->D E Inject Sample (10 µL) D->E F Isocratic Elution (Methanol:n-hexane:IPA) E->F G Chiral Separation (Chiralpack IM Column) F->G H UV Detection (264.6 nm) G->H I Integrate Peak Areas H->I J Quantify Enantiomers I->J

Caption: Experimental workflow for chiral HPLC separation of Viloxazine enantiomers.

G cluster_method_dev Method Development Strategy cluster_screening Parameter Screening A Define Analytical Goal: Separate (R)- and (S)-Viloxazine B Chiral Stationary Phase (e.g., Chiralpack IM, CHIRALPAK IF) A->B C Mobile Phase Composition (Solvents & Ratios) A->C D Flow Rate A->D E Detection Wavelength A->E F Optimization B->F C->F D->F E->F G Method Validation (ICH Guidelines) F->G H Final Method G->H

Caption: Logical workflow for chiral HPLC method development.

References

Application Notes and Protocols for (R)-Viloxazine Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Viloxazine, the R-isomer of Viloxazine, is a serotonin-norepinephrine modulating agent.[1] Its mechanism of action involves the inhibition of the norepinephrine (B1679862) transporter (NET), antagonism of the 5-HT2B receptor, and agonism of the 5-HT2C receptor.[2][3][4][5] These activities lead to an increase in extracellular levels of norepinephrine and serotonin (B10506), and modulation of dopaminergic systems, making it a compound of interest for research in neuropsychiatric disorders such as Attention Deficit Hyperactivity Disorder (ADHD).[2][3][4][5] This document provides a detailed protocol for the dissolution of (R)-Viloxazine Hydrochloride in Dimethyl Sulfoxide (DMSO) for use in in vitro assays and a representative experimental protocol for assessing its activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound relevant to in vitro studies.

ParameterValueCell Line/SystemReference
Solubility in DMSO ≥ 10 mM-
25 mg/mL (requires sonication)-[6]
50 mg/mL (sonication recommended)-
Norepinephrine Transporter (NET) Inhibition (IC₅₀) 0.26 µMRat hypothalamic synaptosomes[7]
5-HT₂B Receptor Antagonism (Kᵢ) 4.2 µM-[7]
5-HT₂C Receptor Agonism (EC₅₀) 32 µMCHO cells[7]
Recommended Stock Solution Storage -20°C for up to 1 month-[6]
-80°C for up to 6 months-[6]

Protocol for Dissolving this compound in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[6]

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 273.76 g/mol for the hydrochloride salt), weigh out 2.74 mg of the compound.

  • Dissolution:

    • Transfer the weighed powder to a sterile amber microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[6] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles.[6]

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[6]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[6]

  • Quality Control: Before use in an assay, thaw a fresh aliquot and visually inspect for any precipitation. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Experimental Protocol: In Vitro 5-HT₂C Receptor Activation Assay

This protocol describes a representative cell-based assay to measure the agonist activity of this compound at the 5-HT₂C receptor using a commercially available IP-One HTRF® assay kit in Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT₂C receptor.[8]

Materials:

  • CHO cells stably expressing the human 5-HT₂C receptor

  • Complete cell culture medium (e.g., F-12K Medium with 10% FBS and appropriate selection antibiotic)

  • This compound 10 mM stock solution in DMSO

  • Serotonin (5-HT) as a positive control

  • IP-One HTRF® Assay Kit

  • White, solid-bottom 96-well or 384-well assay plates

  • HTRF®-compatible microplate reader

Procedure:

  • Cell Seeding:

    • Culture CHO-h5-HT₂C cells according to standard protocols.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a white, solid-bottom assay plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a serial dilution of the this compound DMSO stock solution in the assay buffer provided with the kit.

    • Prepare a similar serial dilution of serotonin as a positive control.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Assay Execution:

    • Carefully remove the culture medium from the wells.

    • Add the diluted this compound, serotonin, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for the time specified in the IP-One HTRF® assay kit manual (typically 30-60 minutes).

  • Detection:

    • Add the IP1-d2 and Lumi4™-Tb cryptate reagents from the kit to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible microplate reader at the appropriate wavelengths (emission at 620 nm and 665 nm with excitation at 337 nm).

  • Data Analysis:

    • Calculate the HTRF® ratio (665 nm/620 nm) for each well.

    • Plot the HTRF® ratio against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for this compound.

Visualizations

This compound Preparation Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh (R)-Viloxazine HCl Powder start->weigh dmso Anhydrous DMSO start->dmso dissolve Add DMSO to Powder weigh->dissolve dmso->dissolve vortex Vortex Vigorously dissolve->vortex sonicate Sonicate if Necessary vortex->sonicate check Visual Check (Clear Solution) sonicate->check aliquot Aliquot into Single-Use Vials check->aliquot store_short Store at -20°C (≤ 1 month) aliquot->store_short store_long Store at -80°C (≤ 6 months) aliquot->store_long

Caption: Workflow for preparing this compound stock solution in DMSO.

Mechanism of Action of (R)-Viloxazine

G cluster_viloxazine cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Neurochemical Outcomes viloxazine (R)-Viloxazine NET Norepinephrine Transporter (NET) viloxazine->NET HT2B 5-HT₂B Receptor viloxazine->HT2B HT2C 5-HT₂C Receptor viloxazine->HT2C NE_reuptake Inhibition of Norepinephrine Reuptake NET->NE_reuptake Inhibition HT2B_antagonism Antagonism HT2B->HT2B_antagonism Antagonism HT2C_agonism Agonism HT2C->HT2C_agonism Agonism increase_NE ↑ Extracellular Norepinephrine NE_reuptake->increase_NE increase_5HT ↑ Serotonin Transmission HT2B_antagonism->increase_5HT HT2C_agonism->increase_5HT

Caption: Simplified signaling pathway for (R)-Viloxazine's primary molecular targets.

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring (R)-Viloxazine in Rat Prefrontal Cortex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo microdialysis is a widely used neurochemical technique that allows for the continuous sampling of endogenous and exogenous substances from the extracellular fluid of specific brain regions in awake and freely moving animals.[1] This application note provides a detailed protocol for measuring the concentration of (R)-Viloxazine in the rat prefrontal cortex (PFC). Viloxazine (B1201356) is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that also demonstrates activity at serotonin (B10506) receptors, and it is used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[2][3][4] Understanding the pharmacokinetic and pharmacodynamic profile of (R)-Viloxazine in the PFC, a key brain region implicated in ADHD, is crucial for elucidating its mechanism of action and therapeutic effects.[5]

Data Presentation

The following tables summarize the key parameters for the successful implementation of this protocol.

Table 1: Physicochemical Properties of Viloxazine

PropertyValueReference
Molecular Weight237.29 g/mol [4]
pKa8.47[6]
LogP1.10 - 1.26[2][6]
Aqueous Solubility (HCl salt)78 mg/mL at 37°C[6]
Protein Binding76-82%[7]

Table 2: Experimental Parameters for In Vivo Microdialysis

ParameterSpecificationReference
Animal Model Male Sprague-Dawley rats (250-350 g)[5]
Target Brain Region Medial Prefrontal Cortex (mPFC)[5][8]
Stereotaxic Coordinates AP: +3.2 mm, ML: ±0.8 mm, DV: -2.0 mm (from Bregma)[9]
Microdialysis Probe Concentric probe, 2 mm membrane (e.g., CMA 12)[9][10]
Perfusion Fluid (aCSF) 147 mM NaCl, 2.5 mM KCl, 1.26 mM CaCl₂, 1.18 mM MgCl₂[9][10]
Flow Rate 1.0 - 2.0 µL/min[9][11]
(R)-Viloxazine Dosage 30-50 mg/kg, intraperitoneal (i.p.)[5][12]
Dialysate Collection 20-30 minute intervals[5][9]
Analytical Method High-Performance Liquid Chromatography with UV or MS detection[12][13][14]

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for (R)-Viloxazine Analysis

ParameterSpecificationReference
Column C8 or Phenyl column (e.g., 250 x 4.6 mm, 5 µm)[13][14]
Mobile Phase Acetonitrile (B52724) and 0.1% Trifluoroacetic acid or Potassium Phosphate buffer[13][14]
Elution Mode Isocratic or Gradient[13][14]
Flow Rate 0.8 - 1.0 mL/min[13][14]
Detection Wavelength (UV) 210 - 221 nm[13][14]
Limit of Detection (LOD) 0.01 - 0.125 µg/mL[13][14]
Limit of Quantification (LOQ) 0.03 - 0.413 µg/mL[13][14]

Experimental Protocols

Surgical Implantation of Guide Cannula

Objective: To surgically implant a guide cannula targeting the medial prefrontal cortex (mPFC) for subsequent insertion of the microdialysis probe.

Materials:

  • Male Sprague-Dawley rat (250-350g)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Guide cannula (e.g., CMA 12)

  • Surgical drill

  • Dental cement

  • Surgical instruments (scalpel, forceps, etc.)

  • Dummy cannula

Procedure:

  • Anesthetize the rat and mount it in the stereotaxic apparatus. Ensure the skull is level between bregma and lambda.[15]

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and use the stereotaxic coordinates (AP: +3.2 mm, ML: ±0.8 mm) to mark the drilling site for the mPFC.[9]

  • Drill a burr hole at the marked location, being careful not to damage the underlying dura mater.

  • Slowly lower the guide cannula to the target depth (DV: -2.0 mm from the skull surface).[9]

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula into the guide to keep it patent.

  • Allow the animal to recover for at least 5-7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure

Objective: To collect extracellular fluid from the mPFC of a freely moving rat before and after administration of (R)-Viloxazine.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (e.g., CMA 12, 2 mm membrane)

  • Syringe pump

  • Fraction collector (refrigerated if possible)

  • Artificial cerebrospinal fluid (aCSF)

  • (R)-Viloxazine hydrochloride solution for injection

  • Freely moving animal setup (e.g., CMA 120 system)

Procedure:

  • Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula.

  • Connect the probe inlet to a syringe pump containing aCSF and the outlet to a fraction collector.

  • Begin perfusing the probe with aCSF at a flow rate of 1.0 µL/min.[9]

  • Allow the animal to habituate for a washout period of at least 1-2 hours.[10]

  • Collect baseline dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline.[5][10]

  • Administer (R)-Viloxazine (30-50 mg/kg, i.p.).[5][12]

  • Continue collecting dialysate samples at 20-30 minute intervals for at least 4-5 hours post-injection.[11]

  • Store the collected samples at -80°C until analysis.

Analytical Quantification of (R)-Viloxazine

Objective: To determine the concentration of (R)-Viloxazine in the collected dialysate samples using HPLC.

Materials:

  • HPLC system with UV or Mass Spectrometric detector

  • C8 or Phenyl analytical column

  • (R)-Viloxazine analytical standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid or Potassium Phosphate

  • Ultrapure water

Procedure:

  • Prepare a series of standard solutions of (R)-Viloxazine in aCSF to create a calibration curve.

  • Thaw the dialysate samples.

  • Set up the HPLC system according to the parameters in Table 3. A validated method for Viloxazine uses a mobile phase of acetonitrile and 0.1% trifluoroacetic acid (60:40) with a C18 or phenyl column and detection at 221 nm.[13]

  • Inject a set volume (e.g., 10-20 µL) of the standards and samples onto the HPLC system.

  • Integrate the peak area corresponding to (R)-Viloxazine.

  • Calculate the concentration of (R)-Viloxazine in the dialysate samples by comparing their peak areas to the standard curve.

  • Note: The measured concentration in the dialysate represents the unbound extracellular concentration. No-net-flux or retrodialysis methods can be used to estimate the absolute extracellular concentration by accounting for probe recovery.

Visualizations

experimental_workflow cluster_surgery Step 1: Surgical Preparation cluster_microdialysis Step 2: Microdialysis Experiment cluster_analysis Step 3: Sample Analysis S1 Anesthetize Rat & Mount in Stereotaxic Frame S2 Implant Guide Cannula in PFC S1->S2 S3 Secure with Dental Cement S2->S3 S4 Post-operative Recovery (5-7 days) S3->S4 M1 Insert Microdialysis Probe S4->M1 M2 Perfuse with aCSF (1 µL/min) M1->M2 M3 Baseline Sample Collection (2 hours) M2->M3 M4 Administer (R)-Viloxazine (i.p.) M3->M4 M5 Post-dose Sample Collection (4-5 hours) M4->M5 A1 Thaw Dialysate Samples M5->A1 A2 Analyze via HPLC-UV/MS A1->A2 A3 Quantify (R)-Viloxazine Concentration A2->A3

Caption: Experimental workflow for in vivo microdialysis of (R)-Viloxazine.

signaling_pathway cluster_PFC Prefrontal Cortex (PFC) Synapse pre_neuron Presynaptic Neuron NE Norepinephrine (NE) pre_neuron->NE Release DA Dopamine (B1211576) (DA) pre_neuron->DA Release S_5HT Serotonin (5-HT) pre_neuron->S_5HT Release post_neuron Postsynaptic Neuron NET_transporter Norepinephrine Transporter (NET) NE->NET_transporter Reuptake post_receptors Postsynaptic Receptors NE->post_receptors DA->NET_transporter Reuptake (in PFC) DA->post_receptors S_5HT->post_receptors Viloxazine (R)-Viloxazine Viloxazine->NET_transporter Inhibits

Caption: (R)-Viloxazine's mechanism of action in the prefrontal cortex.

References

Application Note & Protocol: Cell-Based Assay for Norepinephrine Reuptake Inhibition by (R)-Viloxazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been repurposed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3][4] Its mechanism of action involves blocking the norepinephrine transporter (NET), thereby increasing the extracellular concentration of norepinephrine in the synapse.[2][3][5] Viloxazine is a racemic mixture, and studies have shown that the (S)-stereoisomer is significantly more potent than the (R)-stereoisomer in inhibiting norepinephrine reuptake.[1] This document provides a detailed protocol for a cell-based assay to determine the inhibitory activity of (R)-Viloxazine on norepinephrine reuptake.

The described assay utilizes a fluorescent substrate that acts as a mimic for biogenic neurotransmitters. This substrate is taken up by cells expressing the norepinephrine transporter. The inhibition of this uptake by a compound like (R)-Viloxazine can be quantified by measuring the change in intracellular fluorescence. This method offers a non-radioactive, high-throughput compatible alternative to traditional radioligand binding assays.[6][7][8]

Data Presentation

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of norepinephrine uptake by 50%. The binding affinity of the compound to the transporter is represented by the inhibition constant (Ki).

Table 1: Quantitative Data for Viloxazine's Interaction with the Norepinephrine Transporter (NET)

CompoundParameterValue (µM)Cell/System TypeReference
Viloxazine (racemic)IC500.26Rat hypothalamic synaptosomes[9]
Viloxazine (racemic)Ki0.63Not specified[9]
Viloxazine (racemic)Ki0.155 - 0.630Human monoamine transporters[4]

Note: Specific IC50 or Ki values for the (R)-isomer of Viloxazine were not explicitly available in the searched literature. The (S)-isomer is reported to be approximately 10 times more potent than the (R)-isomer.[1]

Signaling Pathway and Experimental Workflow

Norepinephrine Reuptake and Inhibition by (R)-Viloxazine

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse_ext Norepinephrine (NE) NE_vesicle->NE_synapse_ext Release NE_synapse Norepinephrine (NE) NET Norepinephrine Transporter (NET) NET->NE_synapse Transport NE_reuptake Reuptake Viloxazine (R)-Viloxazine Viloxazine->NET Inhibition NE_synapse_ext->NET Adrenergic_Receptor Adrenergic Receptor NE_synapse_ext->Adrenergic_Receptor Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction

Caption: Norepinephrine reuptake inhibition by (R)-Viloxazine.

Experimental Workflow for the Cell-Based Assay

A 1. Cell Plating (HEK293 cells expressing hNET) B 2. Compound Incubation (Add (R)-Viloxazine) A->B C 3. Add Fluorescent Substrate B->C D 4. Incubation (Allow substrate uptake) C->D E 5. Add Masking Dye (Quench extracellular fluorescence) D->E F 6. Fluorescence Measurement (Plate Reader) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for the norepinephrine reuptake inhibition assay.

Experimental Protocols

This protocol is adapted from methodologies described for commercially available neurotransmitter transporter uptake assay kits and published research on norepinephrine transporter assays.[6][7][10]

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET). Alternatively, human neuroblastoma SK-N-BE(2)C cells, which endogenously express hNET, can be used.[10]

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if using a stably transfected cell line.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • (R)-Viloxazine: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

  • Fluorescent Norepinephrine Transporter Substrate: A fluorescent compound that is a substrate for NET (available in commercial kits).

  • Masking Dye: A reagent to quench extracellular fluorescence (available in commercial kits).

  • Positive Control: A known NET inhibitor, such as Desipramine or Atomoxetine.

  • Negative Control: Assay buffer with solvent vehicle.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with bottom-read capabilities.

Experimental Procedure
  • Cell Plating:

    • The day before the assay, seed the hNET-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[6]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence and formation of a monolayer.

  • Compound Addition:

    • On the day of the assay, carefully aspirate the culture medium from the wells.

    • Wash the cells gently with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the desired concentration of (R)-Viloxazine, positive control, or vehicle control to the appropriate wells. It is recommended to perform a concentration-response curve with serial dilutions of (R)-Viloxazine.

  • Fluorescent Substrate Addition and Incubation:

    • Prepare the fluorescent norepinephrine transporter substrate solution according to the manufacturer's instructions.

    • Add 50 µL of the fluorescent substrate solution to each well.

    • Incubate the plate at 37°C for a time determined by optimization (typically 15-30 minutes) to allow for substrate uptake.

  • Masking of Extracellular Fluorescence:

    • Add the masking dye solution as recommended by the kit manufacturer to quench the fluorescence of the substrate in the assay buffer.

  • Fluorescence Measurement:

    • Immediately after adding the masking dye, measure the intracellular fluorescence using a bottom-read fluorescence plate reader.

    • Set the excitation and emission wavelengths as specified for the fluorescent substrate.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the wells containing no cells (blank) from all other measurements.

  • Normalization:

    • The signal from the vehicle control wells represents 100% uptake (0% inhibition).

    • The signal from a high concentration of a potent inhibitor (e.g., Desipramine) represents 0% uptake (100% inhibition).

  • Calculation of Percent Inhibition:

    • Percent Inhibition = 100 * (1 - [(Fluorescence of test well - 100% inhibition control) / (0% inhibition control - 100% inhibition control)])

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the (R)-Viloxazine concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This application note provides a detailed framework for conducting a cell-based assay to determine the inhibitory activity of (R)-Viloxazine on norepinephrine reuptake. The use of a fluorescence-based method offers a safe and efficient way to screen and characterize compounds targeting the norepinephrine transporter. The provided protocols and diagrams are intended to guide researchers in setting up and performing these experiments in their own laboratories.

References

Application Notes and Protocols: Radioligand Binding Assay for (R)-Viloxazine at the Norepinephrine Transporter (NET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (sNRI) under investigation for various neurological and psychiatric disorders.[1][2] Its primary mechanism of action is believed to be the inhibition of the norepinephrine transporter (NET), thereby increasing the synaptic concentration of norepinephrine.[2][3] Radioligand binding assays are a fundamental tool to quantify the affinity of a compound, such as (R)-Viloxazine, for its target receptor or transporter. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of (R)-Viloxazine for the human norepinephrine transporter (NET).

Principle of the Assay

This assay employs a competitive binding format. A specific radioligand with high affinity for NET, typically [³H]nisoxetine, is used to label the transporter.[4][5] The assay measures the ability of a test compound, in this case, (R)-Viloxazine, to displace the radioligand from the transporter. The concentration of (R)-Viloxazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. From this value, the inhibitory constant (Ki), a measure of the compound's binding affinity, can be calculated. The entire process involves the incubation of a source of NET (e.g., cell membranes from cells expressing the transporter), the radioligand, and varying concentrations of the test compound. The bound and free radioligand are then separated, and the amount of bound radioactivity is quantified.[6][7]

Data Presentation

The following table summarizes the binding and functional data for Viloxazine (B1201356) at the Norepinephrine Transporter (NET).

CompoundParameterValueSource
ViloxazineKD (human NET)155 - 630 nM[1]
ViloxazineKi (human NET)0.63 µM (630 nM)[2][8]
ViloxazineIC50 (NE uptake)0.2 µM (200 nM)[2]
ViloxazineIC50 (NE uptake in rat hypothalamic synaptosomes)0.26 µM (260 nM)[9]

Note: The available literature primarily discusses viloxazine as a racemate. The binding characteristics of the specific (R)-enantiomer may vary.

Experimental Protocols

Materials and Reagents
  • NET Source: Cell membranes from a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK-293 or CHO cells.

  • Radioligand: [³H]nisoxetine (specific activity ~70-90 Ci/mmol).

  • Test Compound: (R)-Viloxazine.

  • Reference Compound: Desipramine (a well-characterized NET inhibitor).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Desipramine.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare hNET Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->setup_plate prep_ligand Prepare Radioligand ([³H]nisoxetine) add_radioligand Add [³H]nisoxetine prep_ligand->add_radioligand prep_test_compound Prepare (R)-Viloxazine (Serial Dilutions) prep_test_compound->setup_plate prep_nsb Prepare Non-specific Binding Control (Desipramine) prep_nsb->setup_plate add_membranes Add hNET Membranes setup_plate->add_membranes add_membranes->add_radioligand incubate Incubate at Room Temperature add_radioligand->incubate filtration Rapid Filtration (Separate Bound from Free) incubate->filtration wash Wash Filters filtration->wash dry Dry Filters wash->dry add_scintillant Add Scintillation Cocktail dry->add_scintillant count Quantify Radioactivity (Liquid Scintillation Counter) add_scintillant->count calc_specific_binding Calculate Specific Binding count->calc_specific_binding plot_curve Plot Competition Curve calc_specific_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki

Caption: Workflow for the radioligand binding assay of (R)-Viloxazine at NET.

Step-by-Step Protocol
  • Membrane Preparation:

    • Thaw the frozen cell membranes expressing hNET on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard protein assay.

    • Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well, to be optimized).

  • Assay Setup:

    • Perform the assay in a 96-well microplate in triplicate.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM Desipramine, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.

    • Competitive Binding: Add 50 µL of varying concentrations of (R)-Viloxazine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension. The final concentration of [³H]nisoxetine should be close to its Kd for NET (e.g., 1-3 nM).

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.

  • Filtration:

    • Pre-soak the glass fiber filter mat with 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

    • Rapidly terminate the incubation by filtering the contents of each well through the filter mat using a cell harvester.

    • Wash the filters three to four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter circle.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

Signaling Pathway Diagram

NET_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NE Norepinephrine (NE) Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Binds and Activates NET Norepinephrine Transporter (NET) NE->NET Reuptake Viloxazine (R)-Viloxazine Viloxazine->NET Inhibits

Caption: (R)-Viloxazine inhibits norepinephrine reuptake at the NET.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the (R)-Viloxazine concentration. The percentage of specific binding is calculated as: (Binding in presence of (R)-Viloxazine - NSB) / (Total Binding - NSB) * 100.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value.

  • Calculate Ki:

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for NET.

Conclusion

This protocol provides a robust framework for determining the binding affinity of (R)-Viloxazine at the norepinephrine transporter. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of the pharmacological profile of this compound. It is important to note that assay conditions, particularly the choice of radioligand and the source of the transporter, can influence the results, and therefore, proper validation and optimization are crucial.[10][11]

References

Application Notes and Protocols for (R)-Viloxazine Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Viloxazine is the more pharmacologically active enantiomer of viloxazine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that also modulates serotonin (B10506) receptors.[1][2][3][4] It is approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][3][5] Its mechanism of action involves blocking the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[3][5] Additionally, (R)-Viloxazine exhibits antagonist activity at serotonin 5-HT2B receptors and agonist activity at 5-HT2C receptors.[6] This dual action on both noradrenergic and serotonergic systems makes it a subject of interest for in vitro studies investigating neuronal signaling pathways and for the development of novel therapeutics.

These application notes provide detailed protocols for the preparation of (R)-Viloxazine Hydrochloride solutions and their application in cell culture experiments, including methods for assessing its effects on norepinephrine uptake, cell viability, and downstream signaling pathways.

Physicochemical Properties and Solution Preparation

This compound is a white to beige powder.[7] While it is readily soluble in water, its stability in aqueous solutions is limited, and it is not recommended to store aqueous solutions for more than one day.[8] For cell culture experiments, it is advisable to prepare stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO).

Table 1: Physicochemical and Solubility Data for this compound
PropertyDataReference
Molecular Formula C₁₃H₁₉NO₃ · HCl[8]
Molecular Weight 273.76 g/mol [7]
Appearance White to beige powder[7]
Solubility in DMSO ≥ 50 mg/mL (182.64 mM)[9]
Aqueous Solubility Slightly soluble; not recommended for storage for more than one day.[8]
Storage of Solid 2-8°C, desiccated[7]
Storage of Stock Solution -20°C for up to 1 month, or -80°C for up to 6 months.[6][10]

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium appropriate for the cell line being used

  • Pipettes and sterile filter tips

Procedure:

  • Stock Solution Preparation (10 mM): a. Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.74 mg of the compound. b. Transfer the powder to a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. d. Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage of Stock Solution: a. Store the aliquots of the 10 mM stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][10]

  • Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

Experimental Protocols

The following protocols outline key in vitro assays to characterize the biological activity of this compound in neuronal cell lines such as SH-SY5Y (human neuroblastoma)[11] and PC-12 (rat pheochromocytoma).[12][13][14][15]

Cell Culture Conditions
  • SH-SY5Y Cells: Culture in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO₂.

  • PC-12 Cells: Culture in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, treat with Nerve Growth Factor (NGF).[12][13] Maintain at 37°C in a humidified atmosphere of 5% CO₂.

Protocol 2: Norepinephrine Uptake Assay

This assay measures the ability of this compound to inhibit the reuptake of norepinephrine into neuronal cells.

Materials:

  • Differentiated SH-SY5Y or PC-12 cells seeded in 24- or 96-well plates

  • This compound working solutions

  • [³H]-Norepinephrine (radiolabeled) or a suitable fluorescent norepinephrine transporter substrate

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Known NET inhibitor (e.g., Desipramine) as a positive control

  • Scintillation fluid and a scintillation counter (for radiolabeled assay) or a fluorescence plate reader (for fluorescent assay)

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density to form a confluent monolayer on the day of the assay.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound, the positive control, or vehicle (DMSO) for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add [³H]-Norepinephrine or the fluorescent substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.

  • Cell Lysis and Detection: Lyse the cells and measure the amount of internalized substrate. For the radiolabeled assay, add scintillation fluid and count the radioactivity. For the fluorescent assay, measure the fluorescence intensity.

  • Data Analysis: Calculate the percentage of inhibition of norepinephrine uptake for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on neuronal cells.

Materials:

  • SH-SY5Y or PC-12 cells seeded in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 4: Western Blotting for Downstream Signaling Pathways

This protocol is used to investigate the effect of this compound on the phosphorylation state of key proteins in norepinephrine and serotonin signaling pathways, such as ERK, CREB, and p38 MAPK.

Materials:

  • SH-SY5Y or PC-12 cells cultured in 6-well plates or larger flasks

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-CREB, anti-total-CREB, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 2: Example Data Summary for Norepinephrine Uptake Inhibition
(R)-Viloxazine HCl (µM)% Inhibition of NE Uptake (Mean ± SD)
0 (Vehicle)0 ± 5.2
0.115.3 ± 4.8
148.7 ± 6.1
1085.2 ± 3.9
10098.1 ± 1.5
IC₅₀ (µM) ~1.2
Table 3: Example Data Summary for Cell Viability (MTT Assay) after 48h Treatment
(R)-Viloxazine HCl (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 8.5
198.2 ± 7.9
1095.6 ± 9.1
5088.4 ± 10.3
10075.1 ± 12.5

Visualization of Pathways and Workflows

Signaling Pathways of this compound

viloxazine_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling viloxazine (R)-Viloxazine Hydrochloride net Norepinephrine Transporter (NET) viloxazine->net Inhibition serotonin_receptor Serotonin Receptors (5-HT2B/2C) viloxazine->serotonin_receptor Modulation norepinephrine Norepinephrine adrenergic_receptor Adrenergic Receptors (α, β) norepinephrine->adrenergic_receptor Activation g_protein G-proteins (Gq/Gs) adrenergic_receptor->g_protein Activates serotonin_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates (Gs) plc Phospholipase C (PLC) g_protein->plc Activates (Gq) camp cAMP ac->camp pka PKA camp->pka mapk_pathway MAPK Pathway (ERK, p38) pka->mapk_pathway pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc ca_release Ca²⁺ Release ip3->ca_release pkc->mapk_pathway ca_release->mapk_pathway creb CREB mapk_pathway->creb Phosphorylation gene_expression Gene Expression (Neuronal Survival, Plasticity) creb->gene_expression Regulates

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for In Vitro Analysis

experimental_workflow cluster_assays Functional and Molecular Assays start Start prep_solution Prepare (R)-Viloxazine HCl Stock and Working Solutions start->prep_solution cell_culture Culture Neuronal Cells (e.g., SH-SY5Y, PC-12) prep_solution->cell_culture treatment Treat Cells with (R)-Viloxazine HCl cell_culture->treatment uptake_assay Norepinephrine Uptake Assay treatment->uptake_assay viability_assay Cell Viability (MTT) Assay treatment->viability_assay western_blot Western Blotting (p-ERK, p-CREB, p-p38) treatment->western_blot data_analysis Data Analysis and Interpretation uptake_assay->data_analysis viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Note: Quantification of (R)-Viloxazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-Viloxazine in human plasma. Viloxazine, recently approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is a chiral molecule.[1] This method utilizes a chiral stationary phase for the enantioselective separation of (R)-Viloxazine and its S-enantiomer, followed by tandem mass spectrometry for detection. The protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring. The method demonstrates a lower limit of quantification of 1 ng/mL and a linear range of 1 to 2000 ng/mL.[1]

Introduction

Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor.[2] Its extended-release formulation was approved by the FDA for the treatment of ADHD.[2] As Viloxazine is a chiral compound, the development of an enantioselective analytical method is crucial for understanding the pharmacokinetic and pharmacodynamic properties of the individual enantiomers. This document provides a detailed protocol for the extraction and quantification of (R)-Viloxazine from human plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • (R)-Viloxazine reference standard

  • (S)-Viloxazine reference standard

  • Lamivudine (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Ammonium Bicarbonate

  • Human Plasma (K2-EDTA)

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Chiral HPLC Column: Chiralpak IC or equivalent

  • Analytical balance

  • Microcentrifuge

  • Pipettes

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is Internal Standard (Lamivudine) precip Protein Precipitation (Acetonitrile) plasma->precip Add IS vortex Vortex Mixing precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection Injection onto Chiral Column supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of (R)-Viloxazine calibration_curve->quantification

Caption: Experimental workflow for the quantification of (R)-Viloxazine in plasma.

Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of (R)-Viloxazine and Lamivudine (Internal Standard) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the (R)-Viloxazine primary stock solution with 50:50 methanol:water to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation from Plasma
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the Lamivudine internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
HPLC Column Chiralpak IC (or equivalent)
Mobile Phase 10 mM Ammonium Bicarbonate : Methanol (5:95 v/v)[1]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 25°C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Source Temperature 550°C
Ion Spray Voltage 5500 V
Declustering Potential 40 V
Entrance Potential 10 V

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(R)-Viloxazine238.2100.0[1]
Lamivudine (IS)229.9112.0[1]

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

ParameterResult
Linearity Range 1 - 2000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]
Intra-day Precision (%RSD) < 5.57%[1]
Inter-day Precision (%RSD) < 5.57%[1]
Accuracy (%RE) -12.92% to 11.85%[1]

Data Analysis

The concentration of (R)-Viloxazine in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.

Signaling Pathway Diagram (Logical Relationship)

G cluster_input Input cluster_process Analytical Process cluster_output Output plasma_sample Plasma Sample with (R)-Viloxazine lc_separation Chiral LC Separation plasma_sample->lc_separation internal_standard Internal Standard (Lamivudine) internal_standard->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_area_analyte Peak Area of (R)-Viloxazine ms_detection->peak_area_analyte peak_area_is Peak Area of IS ms_detection->peak_area_is concentration Concentration of (R)-Viloxazine peak_area_analyte->concentration peak_area_is->concentration

Caption: Logical flow from sample to concentration determination.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the enantioselective quantification of (R)-Viloxazine in human plasma. This method is well-suited for supporting clinical and pharmacokinetic studies of Viloxazine.

References

(R)-Viloxazine: A Versatile Tool Compound for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-Viloxazine is a serotonin-norepinephrine modulating agent (SNMA) that has emerged as a valuable tool compound for investigating the roles of serotonergic and noradrenergic systems in various neurological and psychiatric disorders.[1][2][3] Historically recognized as a norepinephrine (B1679862) reuptake inhibitor (NRI), recent studies have unveiled a more complex pharmacological profile, revealing its activity as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[1][2][4] This multimodal mechanism of action makes (R)-Viloxazine a unique instrument for dissecting the intricate interplay between these neurotransmitter systems in the central nervous system. This document provides detailed application notes and protocols for utilizing (R)-Viloxazine in neuroscience research.

Pharmacological Profile

(R)-Viloxazine's unique activity profile distinguishes it from classical NRIs and SSRIs. Its ability to modulate both norepinephrine and serotonin (B10506) pathways through distinct mechanisms provides a powerful tool for probing neural circuits and behaviors regulated by these systems.

Mechanism of Action

(R)-Viloxazine exerts its effects through three primary mechanisms:

  • Norepinephrine Transporter (NET) Inhibition: It moderately inhibits the reuptake of norepinephrine, leading to increased extracellular norepinephrine levels.[2][5]

  • 5-HT2B Receptor Antagonism: It acts as an antagonist at the 5-HT2B receptor.[1][2] This action is hypothesized to reduce the inhibitory tone of GABAergic interneurons on serotonin neurons, thereby increasing serotonin outflow in regions like the prefrontal cortex.[1]

  • 5-HT2C Receptor Agonism: It functions as an agonist at the 5-HT2C receptor, which is implicated in the regulation of mood, appetite, and locomotion.[1][2][4]

This combination of activities results in an elevation of extracellular levels of not only norepinephrine but also serotonin and dopamine (B1211576) in the prefrontal cortex.[1][4]

Data Presentation

The following tables summarize the quantitative data regarding the binding affinities and functional potencies of Viloxazine. Note that while Viloxazine is a racemic mixture, the (S)-enantiomer is reported to be more pharmacologically active.[5] The data presented here is for the racemic mixture unless otherwise specified.

Table 1: Transporter and Receptor Binding Affinity of Viloxazine

TargetKᵢ (nM)SpeciesAssay TypeReference
Norepinephrine Transporter (NET)630RatRadioligand Binding[6]
Serotonin 5-HT₂₈ Receptor3900HumanRadioligand Binding
Serotonin 5-HT₂C Receptor6400HumanRadioligand Binding
Serotonin Transporter (SERT)>10000HumanRadioligand Binding[6]
Dopamine Transporter (DAT)>100000RatRadioligand Binding[6]

Table 2: Functional Activity of Viloxazine

TargetActivityIC₅₀ / EC₅₀ (µM)Assay TypeReference
Norepinephrine Transporter (NET)Inhibition0.26[³H]-NE Uptake[6]
Serotonin 5-HT₂₈ ReceptorAntagonism27 (IC₅₀)IP1 Functional Assay[6]
Serotonin 5-HT₂C ReceptorAgonism32 (EC₅₀)IP1 Functional Assay[6]

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of (R)-Viloxazine.

Radioligand Binding Assay for NET, 5-HT₂₈, and 5-HT₂C Receptors

This protocol describes a competitive binding assay to determine the affinity of (R)-Viloxazine for its target receptors.

Materials:

  • Membrane preparations from cells expressing the human norepinephrine transporter (hNET), human 5-HT₂₈ receptor (h5-HT₂₈R), or human 5-HT₂C receptor (h5-HT₂CR).

  • Radioligands: [³H]Nisoxetine (for NET), [³H]LSD (for 5-HT₂₈R and 5-HT₂CR).

  • Non-specific binding competitor: Desipramine (for NET), 5-HT (for 5-HT₂₈R and 5-HT₂CR).

  • (R)-Viloxazine stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of (R)-Viloxazine in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand at a concentration near its K₋ value, and either vehicle, a saturating concentration of non-specific competitor, or a dilution of (R)-Viloxazine.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value for (R)-Viloxazine by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Assay (Norepinephrine)

This protocol measures the functional inhibition of norepinephrine reuptake by (R)-Viloxazine.

Materials:

  • Rat hypothalamic synaptosomes or cells stably expressing hNET.

  • [³H]Norepinephrine.

  • (R)-Viloxazine stock solution.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of (R)-Viloxazine in assay buffer.

  • Pre-incubate synaptosomes or cells with vehicle or (R)-Viloxazine dilutions for 15-20 minutes at 37°C.

  • Add [³H]Norepinephrine to initiate the uptake reaction.

  • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC₅₀ value for (R)-Viloxazine by analyzing the concentration-response curve.

In Vivo Microdialysis for Neurotransmitter Levels

This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the prefrontal cortex of freely moving rats following administration of (R)-Viloxazine.

Materials:

  • Male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • (R)-Viloxazine for injection.

  • HPLC system with electrochemical detection.

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeting the medial prefrontal cortex.

  • Allow the animal to recover from surgery for at least 24-48 hours.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples for at least 60-90 minutes.

  • Administer (R)-Viloxazine (e.g., intraperitoneally) at the desired dose.

  • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

  • Analyze the concentrations of norepinephrine, dopamine, and serotonin in the dialysate samples using HPLC-ED.

  • Express the results as a percentage change from the baseline levels.

Behavioral Assay: Locomotor Activity

This assay is used to assess the effect of (R)-Viloxazine on spontaneous locomotor activity in rodents.

Materials:

  • Male Sprague-Dawley rats.

  • Open field arenas equipped with infrared beam detectors or video tracking software.

  • (R)-Viloxazine for injection.

Procedure:

  • Habituate the rats to the testing room for at least 60 minutes before the experiment.

  • Administer (R)-Viloxazine or vehicle to the rats.

  • Place each rat individually into the center of the open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

  • Analyze the data to compare the locomotor activity between the (R)-Viloxazine-treated and vehicle-treated groups.

Visualizations

The following diagrams illustrate the signaling pathways modulated by (R)-Viloxazine and a typical experimental workflow.

viloxazine_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Viloxazine (R)-Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits HT2B 5-HT2B Receptor Viloxazine->HT2B Antagonist HT2C 5-HT2C Receptor Viloxazine->HT2C Agonist NE_vesicle Norepinephrine (NE) NE_synapse NE NE_vesicle->NE_synapse Release NE_synapse->NET Reuptake Gq11_2B Gq/11 HT2B->Gq11_2B Gq11_2C Gq/11 HT2C->Gq11_2C PLC_2B PLC Gq11_2B->PLC_2B PLC_2C PLC Gq11_2C->PLC_2C PIP2_2B PIP2 PLC_2B->PIP2_2B PIP2_2C PIP2 PLC_2C->PIP2_2C IP3_DAG_2B IP3 + DAG PIP2_2B->IP3_DAG_2B IP3_DAG_2C IP3 + DAG PIP2_2C->IP3_DAG_2C Ca_PKC_2B ↑ Ca²⁺ / PKC Activation IP3_DAG_2B->Ca_PKC_2B Ca_PKC_2C ↑ Ca²⁺ / PKC Activation IP3_DAG_2C->Ca_PKC_2C Neuronal_Response_2B Altered Neuronal Excitability Ca_PKC_2B->Neuronal_Response_2B Neuronal_Response_2C Altered Neuronal Excitability Ca_PKC_2C->Neuronal_Response_2C Serotonin Serotonin (5-HT) Serotonin->HT2B Serotonin->HT2C experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation binding_assay Radioligand Binding Assay data_analysis Quantitative Analysis (Ki, IC50, % Change) binding_assay->data_analysis reuptake_assay Neurotransmitter Reuptake Assay reuptake_assay->data_analysis functional_assay Functional Receptor Assay (e.g., IP1) functional_assay->data_analysis microdialysis In Vivo Microdialysis microdialysis->data_analysis behavior Behavioral Assays (e.g., Locomotor Activity) behavior->data_analysis interpretation Mechanism of Action Elucidation data_analysis->interpretation

References

Application Notes and Protocols for (R)-Viloxazine Hydrochloride in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Viloxazine Hydrochloride, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), is under investigation for various neurological and psychiatric disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] An extended-release formulation of viloxazine (B1201356) has been approved for the treatment of ADHD in children, adolescents, and adults.[3][4] Preclinical animal studies are crucial for elucidating its mechanism of action, pharmacokinetic profile, and therapeutic potential. These application notes provide detailed protocols and dosing information compiled from various preclinical studies to guide researchers in designing their own experiments. Viloxazine's mechanism is thought to involve the blockade of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[5] Additionally, it has been shown to modulate serotonin (B10506) (5-HT) signaling through interactions with specific 5-HT receptors, acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[6][7][8] This dual action on both noradrenergic and serotonergic systems may contribute to its therapeutic effects.[5]

Data Presentation: Dosing and Pharmacokinetics

The following tables summarize the quantitative data on this compound dosing and pharmacokinetics from various preclinical animal studies.

Table 1: Dosing of this compound in Preclinical Animal Studies

Animal ModelIndicationDose RangeRoute of AdministrationKey FindingsReference(s)
Rat (Sprague-Dawley) ADHD (Neurotransmitter Levels)1, 3, 10, 30, 50 mg/kgIntraperitoneal (i.p.)Dose-dependent increase in extracellular norepinephrine (NE), dopamine (B1211576) (DA), and serotonin (5-HT) in the prefrontal cortex (PFC). A 30 mg/kg dose resulted in plasma concentrations comparable to clinically effective doses in humans.[9][10] At 50 mg/kg, viloxazine increased 5-HT, NE, and DA levels up to 506%, 650%, and 670% of baseline in the PFC, respectively.[11][9][10][11]
Rabbit Pharmacokinetics15 mg/kgIntravenous (i.v.), Gastric, DuodenalBetter absorption observed with duodenal administration compared to gastric. Half-life, clearance, and volume of distribution were independent of the administration route.[12][13][12][13]
Dog (Beagle) Safety Pharmacology5, 25, 50 mg/kgOralNo significant effects on heart rate, arterial blood pressure, or ECG at the tested doses.[14][14]
Dog (Narcoleptic Canine Model) Narcolepsy/CataplexyNot specifiedNot specifiedInvestigated for effects on cataplexy.[15][2][3][15]
Non-human Primate PET ImagingNot specifiedNot specifiedUsed to evaluate binding to 5-HT2A/2C receptors and effects on 5-HT release.[1][16][1][16]

Table 2: Pharmacokinetic Parameters of Viloxazine in Preclinical Animal Models

Animal ModelDose and RouteTmaxCmaxHalf-life (t1/2)Key NotesReference(s)
Rabbit 15 mg/kg (Gastric)23.0 +/- 4.7 min-Not specified, but same across routesLower plasma concentrations compared to i.v.[12][13]
Rabbit 15 mg/kg (Duodenal)9.5 +/- 5.4 min1-2 times higher than gastricNot specified, but same across routesBetter absorption than gastric administration.[12][13]
Dog Not specified (Oral)--2.5 - 3 hoursMaximum blood levels were unchanged after eight weeks of daily administration.[17]
Rat Not specified---Extensively metabolized, with the major pathway being O-deethylation and sulphate conjugation.[7][17][18]

Experimental Protocols

In Vivo Microdialysis in Freely Moving Rats for Neurotransmitter Level Assessment

This protocol is adapted from studies investigating the effects of viloxazine on extracellular neurotransmitter levels in the rat prefrontal cortex.[9][10]

Objective: To measure extracellular levels of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) in the prefrontal cortex of freely moving rats following administration of this compound.

Materials:

  • Male Sprague-Dawley rats (8 weeks old)[9][10]

  • This compound

  • Vehicle (e.g., saline)

  • Anesthesia (e.g., ketamine/xylazine cocktail)[6]

  • Stereotaxic apparatus[6]

  • Microdialysis probes (e.g., CMA 12) and guide cannulas (e.g., CMA 7)[19][20]

  • Microinfusion pump[21]

  • Artificial cerebrospinal fluid (aCSF) or Ringer's solution[12][22]

  • Fraction collector[19]

  • HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS for neurotransmitter analysis[5][9][15][23][24][25]

Procedure:

a. Surgical Implantation of Microdialysis Probe Guide Cannula:

  • Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine/xylazine, i.p.).[6]

  • Secure the animal in a stereotaxic frame.[6]

  • Perform a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull over the desired brain region (e.g., prefrontal cortex).

  • Implant the guide cannula at the appropriate stereotaxic coordinates.

  • Secure the guide cannula to the skull using dental cement and anchor screws.[6]

  • Insert a dummy cannula to keep the guide patent.

  • Allow the animal to recover from surgery for a sufficient period (e.g., several days).

b. Microdialysis Experiment:

  • On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.[19]

  • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.[19]

  • Perfuse the probe with aCSF or Ringer's solution at a low flow rate (e.g., 1-2 µL/min).[21]

  • Allow for a stabilization period (e.g., 2 hours) to obtain a stable baseline of neurotransmitter levels.[25]

  • Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).[6][9]

  • Administer this compound or vehicle via the desired route (e.g., i.p.). Doses of 1, 3, 10, and 30 mg/kg have been used in rats.[9][10]

  • Continue collecting dialysate samples for several hours post-administration.

  • At the end of the experiment, euthanize the animal and verify probe placement.

c. Neurotransmitter Analysis:

  • Analyze the collected dialysate samples for NE, DA, and 5-HT concentrations using a sensitive analytical method such as HPLC-ECD or LC-MS/MS.[5][9][15][23][24][25]

  • Quantify the neurotransmitter levels by comparing the peak areas to those of standard solutions.

  • Express the results as a percentage of the baseline levels for each animal.

Assessment of Locomotor Activity in Rodents

This protocol provides a general framework for assessing the effect of this compound on spontaneous locomotor activity.

Objective: To evaluate the impact of this compound on locomotor and exploratory activities in rodents.

Materials:

  • Rats or mice

  • This compound

  • Vehicle (e.g., saline)

  • Open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).

  • Data acquisition software.

Procedure:

  • Habituate the animals to the experimental room for at least one hour before testing.

  • Administer this compound or vehicle at the desired doses and route of administration.

  • After a predetermined pretreatment time, place each animal individually into the center of the open-field arena.

  • Record locomotor activity for a specified duration (e.g., 30-60 minutes). Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).

  • Analyze the data to compare the activity levels between the different treatment groups.

Canine Model of Narcolepsy: Food-Elicited Cataplexy Test (FECT)

This protocol is based on studies investigating narcolepsy and cataplexy in a canine model.[2][3][25]

Objective: To assess the effect of this compound on the frequency and duration of cataplectic attacks in narcoleptic canines.

Materials:

  • Narcoleptic canines (e.g., Doberman Pinschers, Labrador Retrievers)[2]

  • This compound

  • Vehicle or placebo

  • A standardized amount of highly palatable food.

  • A designated testing area.

  • Video recording equipment for scoring cataplectic attacks.

Procedure:

  • Habituate the dogs to the testing environment to minimize novelty-induced excitement.[25]

  • Administer this compound or placebo according to the study design (e.g., acute or chronic dosing).

  • After the appropriate pretreatment period, initiate the Food-Elicited Cataplexy Test (FECT).

  • Present the dog with the palatable food in a standardized manner. The excitement of the food presentation is intended to trigger cataplectic attacks.[25]

  • Observe and record the number and duration of cataplectic attacks during a set period. A cataplectic attack is characterized by a sudden loss of muscle tone without loss of consciousness.[11]

  • Score the severity of cataplexy based on the frequency and duration of the attacks.

  • Compare the cataplexy scores between the drug-treated and placebo groups.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Implantation Implant Guide Cannula Stereotaxic->Implantation Recovery Surgical Recovery Implantation->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_Admin Administer Viloxazine/Vehicle Baseline->Drug_Admin Post_Dose_Collection Collect Post-Dose Samples Drug_Admin->Post_Dose_Collection HPLC HPLC-ECD or LC-MS/MS Analysis Post_Dose_Collection->HPLC Quantification Quantify Neurotransmitters HPLC->Quantification Data_Analysis Data Analysis (% of Baseline) Quantification->Data_Analysis

Caption: Workflow for in vivo microdialysis in preclinical studies.

Logical Relationship for Dose-Ranging Studies

Dose_Ranging_Logic Start Start Dose-Ranging Study Dose_Selection Select Range of Doses (e.g., 1, 3, 10, 30, 50 mg/kg) Start->Dose_Selection Animal_Grouping Randomly Assign Animals to Dose Groups (including vehicle) Dose_Selection->Animal_Grouping Dosing Administer this compound Animal_Grouping->Dosing Endpoint_Measurement Measure Primary Endpoint (e.g., Neurotransmitter Levels, Behavior) Dosing->Endpoint_Measurement Data_Collection Collect and Analyze Data Endpoint_Measurement->Data_Collection Dose_Response Establish Dose-Response Relationship Data_Collection->Dose_Response Dose_Response->Dose_Selection No Significant Effect (Adjust Dose Range) Optimal_Dose Identify Therapeutically Relevant Dose(s) Dose_Response->Optimal_Dose Significant Effect Further_Studies Proceed to Further Efficacy and Safety Studies Optimal_Dose->Further_Studies

References

Troubleshooting & Optimization

Improving solubility of (R)-Viloxazine Hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of (R)-Viloxazine Hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound in aqueous buffers.

Issue: My this compound is not dissolving or is precipitating in my aqueous buffer.

This is a common observation that can arise from several factors. Follow the steps below to identify and resolve the issue.

Troubleshooting Workflow

start Start: Dissolution Issue Observed check_buffer Step 1: Check Buffer Composition Is it a chloride-containing buffer (e.g., HCl-KCl, phosphate-buffered saline with NaCl)? start->check_buffer common_ion Potential Cause: Common Ion Effect check_buffer->common_ion Yes check_ph Step 2: Verify pH of the Solution Is the pH appropriate for a weak base hydrochloride salt? check_buffer->check_ph No change_buffer Solution: Switch to a non-chloride buffer (e.g., phosphate, citrate, acetate). common_ion->change_buffer end End: Issue Resolved change_buffer->end ph_issue Potential Cause: pH is too high, causing conversion to the less soluble free base. check_ph->ph_issue Yes check_conc Step 3: Review Target Concentration Is the intended concentration exceeding the known solubility limit? check_ph->check_conc No adjust_ph Solution: Adjust pH to a lower value (acidic range) and re-test solubility. ph_issue->adjust_ph adjust_ph->end conc_issue Potential Cause: Concentration is above the aqueous solubility limit (~78 mg/mL at 37°C for racemic mixture). check_conc->conc_issue Yes advanced Advanced Troubleshooting: Consider co-solvents or excipients. check_conc->advanced No adjust_conc Solution: Lower the concentration or consider advanced formulation strategies. conc_issue->adjust_conc adjust_conc->end advanced->end

(R)-Viloxazine Hydrochloride stability testing in physiological solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Viloxazine Hydrochloride Stability Testing

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting stability tests on this compound in physiological solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in aqueous solutions?

A1: this compound is soluble in water and aqueous solutions with a pH of 9.5 or lower.[1] However, it is recommended to avoid storing aqueous solutions for more than one day, suggesting that the compound may have limited stability in these media over extended periods.[2] For experimental purposes, it is best practice to use freshly prepared solutions. Solutions prepared for stability studies have been shown to be stable for at least two days when stored at room temperature or between 2-8°C.[3]

Q2: How should I prepare this compound solutions for stability studies?

A2: Stock solutions are typically prepared by dissolving the accurately weighed compound in a suitable diluent. A common diluent is a mixture of water and methanol (B129727) (e.g., 80:20 v/v).[4] For HPLC analysis, stock solutions are often prepared at a concentration of around 0.5 to 0.8 mg/mL and then further diluted to a working concentration, such as 20 µg/mL or 50 µg/mL, using the same diluent.[3][4][5][6]

Q3: What are the expected degradation patterns under forced degradation conditions?

A3: Forced degradation studies indicate that Viloxazine Hydrochloride is susceptible to degradation under acidic, basic, oxidative, and reductive conditions.[3][5][7] The compound shows notable degradation when exposed to 1N HCl, 1N NaOH, and 30% hydrogen peroxide.[3][5] This information is crucial for developing stability-indicating analytical methods, as it helps identify potential degradation products that might appear in formal stability studies.

Q4: What type of analytical method is suitable for a stability study of this compound?

A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most appropriate technique.[3][4][8] Several methods have been developed that can effectively separate Viloxazine from its degradation products.[3][7] These methods typically use a C8 or C18 column with a mobile phase consisting of a buffer (like potassium phosphate (B84403) or trifluoroacetic acid) and an organic modifier (like acetonitrile).[3][8] Detection is usually performed using a UV detector at a wavelength between 210 nm and 222 nm.[3][4][6][8]

Troubleshooting Guide

Problem 1: I am observing a rapid decrease in the peak area of my Viloxazine standard in an aqueous solution.

  • Possible Cause: Inherent instability of Viloxazine in aqueous media over time. Product datasheets recommend not storing aqueous solutions for more than one day.[2]

  • Solution: Always prepare solutions fresh before each experiment. If you must store them, keep them at 2-8°C and use them within 48 hours, after confirming their stability for that period under your specific conditions.[3]

Problem 2: During my stability study in a simulated physiological fluid, I see new, unidentified peaks in my chromatogram.

  • Possible Cause: These are likely degradation products resulting from the hydrolysis or interaction of Viloxazine with the components of the physiological medium. Forced degradation studies confirm that Viloxazine degrades under various stress conditions, forming multiple byproducts.[5][7]

  • Solution:

    • Confirm that your HPLC method is "stability-indicating," meaning it can resolve the main peak from all potential degradant peaks.

    • Characterize these new peaks using techniques like LC-MS/MS to identify the degradation products.[5][7]

    • Quantify the level of each impurity to assess the overall stability of the compound in the tested medium.

Problem 3: The retention time of my Viloxazine peak is shifting during the analysis of samples from a simulated gastric fluid (SGF) stability study.

  • Possible Cause: The low pH and high salt concentration of SGF (pH ~1.2) can affect the chromatography. If the sample is not properly neutralized or diluted, it can alter the pH of the mobile phase as it is injected, leading to retention time shifts.

  • Solution:

    • Ensure adequate buffering capacity in your mobile phase to resist pH changes.

    • Consider neutralizing the SGF samples with a base (e.g., NaOH) before injection.

    • Alternatively, dilute the sample sufficiently with the mobile phase to minimize the pH effect of the injection volume.

Data Summary

Table 1: Summary of Forced Degradation Studies for Viloxazine Hydrochloride

Stress ConditionReagent/MethodDegradation (%)Reference
Acid Degradation1N HCl13.4%[3]
Acid Degradation2N HCl (60°C, 30 min)4.11%[6]
Alkali Degradation1N NaOH13.1%[3]
Alkali Degradation2N NaOH (60°C, 30 min)4.52%[6]
Peroxide Degradation30% H₂O₂14.9%[3]
Peroxide Degradation20% H₂O₂ (60°C, 30 min)3.73%[6]
Reduction Degradation30% Sodium Bisulphate11.4%[3]
Thermal DegradationHeat (105°C, 6 hours)1.85% - 1.9%[3][6]
Photolytic DegradationUV Light2.02%[6]
Hydrolytic DegradationWater (60°C)0.87%[6]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is a representative example based on published methods for Viloxazine analysis.[3][4][6]

  • Instrumentation: HPLC system with UV or PDA detector.

  • Column: X-bridge phenyl (250x4.6 mm, 5 µm) or Agilent Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm).[3][4]

  • Mobile Phase: Isocratic mixture of Acetonitrile (B52724) and 0.1% Trifluoroacetic Acid (60:40 v/v).[3] Alternatively, a gradient of potassium phosphate buffer (pH adjusted to ~2.4) and acetonitrile can be used.[4]

  • Flow Rate: 1.0 mL/min.[3][6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 221 nm.[3]

  • Injection Volume: 10 µL.[4][6]

  • Standard Preparation: Prepare a 0.5 mg/mL stock solution of Viloxazine HCl in a water:methanol (80:20) diluent. Dilute further with the same diluent to a working concentration of 50 µg/mL.[3]

  • Sample Preparation: Dilute samples from the stability study with the diluent to fall within the linear range of the assay.

Protocol 2: Stability Testing in Simulated Physiological Fluids

This protocol provides a general framework for assessing stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

  • Preparation of Media:

    • Simulated Gastric Fluid (SGF, pH 1.2, without pepsin): Dissolve 2.0 g of Sodium Chloride in 7.0 mL of Hydrochloric Acid and sufficient water to make 1000 mL.[9]

    • Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water. Adjust the pH to 6.8 with 0.2 N NaOH or 0.2 N HCl, then dilute with water to 1000 mL.

  • Experimental Setup:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate diluent.

    • Add a defined volume of the stock solution to both SGF and SIF to achieve the desired final concentration (e.g., 100 µg/mL).

    • Incubate the solutions in a controlled environment, typically at 37°C, to mimic physiological conditions.

  • Time-Point Sampling:

    • Withdraw aliquots of the solutions at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Immediately quench any further degradation by diluting the aliquot in the HPLC mobile phase or an appropriate diluent and/or freezing at -20°C.

  • Analysis:

    • Analyze the samples using the validated stability-indicating RP-HPLC method described in Protocol 1.

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

Visualizations

Stability_Testing_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_solution Prepare (R)-Viloxazine HCl Stock & Working Solutions incubate Incubate Drug in Media at 37°C prep_solution->incubate prep_media Prepare Physiological Media (e.g., SGF, SIF) prep_media->incubate sampling Collect Samples at Time Points (T=0, 1, 2hr...) incubate->sampling hplc Analyze Samples via Stability-Indicating HPLC sampling->hplc data Calculate % Remaining Drug & Identify Degradants hplc->data

Caption: General workflow for stability testing of (R)-Viloxazine HCl in physiological solutions.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Viloxazine HCl Stock Solution acid Acid (e.g., 1N HCl) start->acid base Base (e.g., 1N NaOH) start->base oxidative Oxidative (e.g., 30% H2O2) start->oxidative thermal Thermal (e.g., 105°C) start->thermal analysis Neutralize (if needed) & Dilute Samples acid->analysis base->analysis oxidative->analysis thermal->analysis hplc Analyze All Samples by HPLC analysis->hplc report Identify Degradation Products & Calculate % Degradation hplc->report

Caption: Workflow for conducting forced degradation studies on (R)-Viloxazine HCl.

Viloxazine_Mechanism cluster_net Primary Mechanism cluster_ser Secondary Mechanisms viloxazine (R)-Viloxazine HCl net Norepinephrine Transporter (NET) viloxazine->net Binds to ht2b 5-HT2B Receptor viloxazine->ht2b Modulates ht2c 5-HT2C Receptor viloxazine->ht2c Modulates ne_reuptake Inhibition of Norepinephrine Reuptake net->ne_reuptake ne_increase Increased Extracellular Norepinephrine ne_reuptake->ne_increase antagonism Antagonism ht2b->antagonism agonism Agonism ht2c->agonism

Caption: Simplified diagram of Viloxazine's primary and secondary mechanisms of action.[10][11][12]

References

Troubleshooting low yield in (R)-Viloxazine Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (R)-Viloxazine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Viloxazine (B1201356) Hydrochloride?

A1: The most common synthetic pathway to Viloxazine Hydrochloride involves a three-step process.[1][2] First, 2-ethoxyphenol (B1204887) is reacted with epichlorohydrin (B41342) to form the intermediate 1-(2-ethoxyphenoxy)-2,3-epoxypropane.[1][2] This epoxide is then reacted with an aminoethyl source, such as 2-aminoethyl hydrogen sulfate (B86663), which leads to the opening of the epoxide ring and subsequent cyclization to form the viloxazine free base.[1] Finally, the viloxazine base is converted to its hydrochloride salt and purified.[1]

Q2: What are the critical factors that can lead to low yield in this synthesis?

A2: Several factors can contribute to low yields in the synthesis of viloxazine hydrochloride. Older methods, for instance, have been noted for their low reaction yields and the formation of a significant amount of impurities.[3] Key areas to scrutinize in your reaction include:

  • Incomplete Epoxide Formation: The initial reaction to form 1-(2-ethoxyphenoxy)-2,3-epoxypropane is crucial. Inefficient phase transfer catalysis or improper base concentration can lead to incomplete conversion.

  • Side Reactions of the Epoxide: The epoxide intermediate is susceptible to undesired reactions. The presence of excess starting materials or impurities can lead to the formation of by-products.

  • Inefficient Cyclization: The ring-closing step to form the morpholine (B109124) structure can be low-yielding if the reaction conditions, such as temperature and base concentration, are not optimized. One older method reported a 20% overall yield based on the propanolamine (B44665) intermediate.

  • Suboptimal Purification: Yield can be significantly lost during the purification and crystallization of the final hydrochloride salt. The choice of solvent system is critical for efficient purification.[1]

Q3: How can I improve the yield of the initial epoxide formation step?

A3: To achieve a nearly quantitative yield of the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane, consider the following:

  • Use of a Phase-Transfer Catalyst: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly improve the reaction rate and yield.[4]

  • Solvent-Free Conditions: Reacting epichlorohydrin with 2-ethoxyphenol in the presence of a phase transfer catalyst at elevated temperatures without a solvent can lead to a near-quantitative yield with minimal side products.[2]

  • Finkelstein Catalyst: The use of a Finkelstein catalyst, such as potassium iodide, can also enhance the reaction.[1]

Q4: What are common impurities, and how can they be minimized?

A4: Common impurities in viloxazine synthesis include unreacted starting materials like epichlorohydrin and 2-aminoethyl hydrogen sulfate, as well as side-products such as aminoethyl sulfate esters.[1][5][6] To minimize these:

  • Use of Excess Base: Employing a large excess of a base, such as potassium hydroxide (B78521), during the cyclization step can lead to a faster reaction, fewer impurities, and a lower required reaction temperature.[6] The molar ratio of base to the epoxide intermediate can be greater than 10.[5][6]

  • Stepwise Addition of Base: Adding the base to the reaction mixture in a stepwise manner can also help control the reaction and reduce impurity formation.[1]

  • Purification Cycles: The crude viloxazine hydrochloride can be purified by converting it back to the free base, extracting it with a suitable solvent like methyl tert-butyl ether, and then reforming the hydrochloride salt. This cycle can be repeated to achieve the desired purity.[1]

Q5: How can I obtain the specific (R)-enantiomer of Viloxazine?

A5: Obtaining the enantiomerically pure (R)-Viloxazine typically involves one of two main strategies:

  • Chiral Resolution of Racemic Viloxazine: This involves separating the (R) and (S) enantiomers from the racemic mixture. A common method is the formation of diastereomeric salts by reacting the racemic viloxazine with a chiral resolving agent, such as tartaric acid. These diastereomeric salts have different solubilities and can be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent.

  • Asymmetric Synthesis: This approach involves using a chiral starting material or a chiral catalyst to selectively produce the (R)-enantiomer. A key starting material for this would be (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane. Synthesizing or purchasing this chiral epoxide would lead to the formation of (R)-Viloxazine.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Step 1) Incomplete reaction of 2-ethoxyphenol and epichlorohydrin.- Ensure an appropriate base (e.g., potassium carbonate) is used in sufficient quantity.- Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve reaction kinetics.- Consider running the reaction at a slightly elevated temperature (e.g., 50-60°C).[4]
Presence of significant side-products after Step 1 Reaction conditions favoring side reactions of epichlorohydrin.- Optimize the reaction temperature; excessively high temperatures can lead to polymerization and other side reactions.- Ensure slow and controlled addition of epichlorohydrin to the reaction mixture.
Low yield of Viloxazine base (Step 2) Inefficient cyclization of the intermediate.- Significantly increase the molar ratio of the base (e.g., KOH) to the epoxide intermediate (ratios greater than 10:1 have been shown to be effective).[5][6]- Ensure the reaction temperature is optimal for cyclization (e.g., around 55°C).
Formation of numerous impurities during cyclization Uncontrolled reaction due to rapid addition of reagents or insufficient base.- Add the base in a stepwise manner to better control the reaction exotherm and minimize side reactions.[1]- Use a large excess of base to drive the reaction towards the desired product and suppress impurity formation.[6]
Significant loss of product during purification and salt formation (Step 3) Poor choice of solvent for extraction and crystallization.- For extraction of the viloxazine free base, use a solvent like methyl tert-butyl ether.[1]- For crystallization of viloxazine hydrochloride, a mixed solvent system such as isopropanol (B130326) and ethyl acetate (B1210297) with aqueous HCl can be effective.[7]
Final product does not meet purity specifications Residual starting materials or side-products remain after initial purification.- Perform multiple purification cycles. This involves converting the viloxazine HCl back to the free base, extracting, and then reforming the salt.[1]- Recrystallize the final product from a suitable solvent system to remove impurities.

Data on Viloxazine Synthesis Yields

Reaction Step Reported Yield Key Conditions/Observations Reference
Step 1: Epoxide Formation Nearly QuantitativeUse of a phase-transfer catalyst in a solvent-free system at elevated temperatures.[2]
Step 2: Cyclization to Viloxazine Base 40%Reaction of the epoxide with 2-aminoethyl hydrogen sulfate in the presence of a strong base.
Overall Yield (Improved Process) 31.1% - 39.8%Different batches of an improved synthesis process.
Final Step: Salt Formation & Purification 38%Based on total epoxide used in an older method.[7]
Debenzylation to Viloxazine HCl 96%Hydrogenation of (±)-4-benzyl-2-[(2-ethoxyphenoxy)-methyl]morpholine.[8]

Experimental Protocols

Protocol 1: Synthesis of Viloxazine Hydrochloride (Based on U.S. Patent 3,712,890)[7]

Step 1 & 2: Formation and Cyclization to Viloxazine Base

  • A mixture of crude (83%) 1,2-epoxy-3-(o-ethoxyphenoxy)propane (19.4 grams), 70.5 grams of 2-aminoethyl hydrogen sulfate, 40.0 grams of sodium hydroxide, 400 ml of ethanol, and 200 ml of water is stirred at 60°C for 18 hours.

  • The reaction mixture is then evaporated to dryness.

  • The residue is dissolved in 200 ml of water, and the mixture is extracted three times with 150 ml of diethyl ether each time.

  • The combined ether extracts are dried over magnesium sulfate and evaporated to dryness to yield the crude viloxazine base.

Step 3: Formation of Viloxazine Hydrochloride

  • The crude product (21.5 grams) is dissolved in isopropanol (20 ml).

  • Concentrated aqueous hydrochloric acid (10.5 ml) and 75 ml of ethyl acetate are added.

  • The mixture is cooled, and the resulting solid product is filtered to obtain 2-(o-ethoxyphenoxymethyl) morpholine hydrochloride.

Protocol 2: Exemplary Procedure for Large-Scale Synthesis (from EP2558437B1)[1][4]

This protocol outlines the steps for the formation of the viloxazine base from the epoxide intermediate.

  • Charge a 100-gallon stainless steel reactor with water (57.9 L) with stirring under nitrogen.

  • Add potassium hydroxide pellets (78.0 kg) while maintaining the temperature at ≤ 50°C.

  • Cool the solution to 20-25°C and hold for a later step.

  • In the reactor, charge water (26.2 L).

  • Add potassium hydroxide pellets (38.9 kg) at ≤ 50°C.

  • Add 2-aminoethyl hydrogen sulfate (82.4 kg).

  • Heat the resulting mixture to 55°C.

  • A solution of 1-(ethoxyphenoxy)-2,3-epoxypropane in methanol (B129727) is then added to the reactor and the reaction is maintained at 55°C.

  • The previously prepared potassium hydroxide solution is then charged to the flask and the mixture is stirred at 55°C for an extended period (e.g., 16 hours).

  • The reaction progress is monitored by TLC.

  • Upon completion, the methanol is removed by concentration. The resulting mixture is then worked up to isolate the viloxazine base.

Visualizing the Synthesis and Troubleshooting Logic

General Synthesis Workflow

G cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Viloxazine Base Formation cluster_step3 Step 3: Salt Formation & Purification cluster_chiral Chiral Synthesis Route A 2-Ethoxyphenol C 1-(2-ethoxyphenoxy)-2,3-epoxypropane A->C B Epichlorohydrin B->C E Viloxazine Free Base C->E D 2-Aminoethyl Hydrogen Sulfate D->E G (R,S)-Viloxazine Hydrochloride E->G F Hydrochloric Acid F->G H (R)-1-(2-ethoxyphenoxy)- 2,3-epoxypropane I (R)-Viloxazine Free Base H->I J This compound I->J

Caption: General synthetic pathway for Viloxazine Hydrochloride.

Troubleshooting Logic for Low Yield

G A Low Final Yield of (R)-Viloxazine HCl B Low Yield in Step 1 (Epoxide Formation) A->B C Low Yield in Step 2 (Cyclization) A->C D Losses During Purification (Step 3) A->D E Inefficient Chiral Resolution A->E F Incomplete Reaction B->F G Side Reactions B->G H Inefficient Ring Closure C->H I Impurity Formation C->I J Poor Crystallization D->J K Suboptimal Diastereomeric Salt Formation E->K L Add Phase Transfer Catalyst F->L M Optimize Temperature G->M N Increase Base Concentration H->N O Stepwise Base Addition I->O P Change Solvent System J->P Q Screen Resolving Agents K->Q

Caption: Troubleshooting flowchart for low yield in Viloxazine HCl synthesis.

References

Optimizing injection volume for (R)-Viloxazine analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of (R)-Viloxazine by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for (R)-Viloxazine analysis by chiral HPLC?

A1: A common starting point for chiral HPLC analysis is a 10 µL injection volume.[1][2] However, the optimal volume is dependent on several factors including the column dimensions, particle size, and the concentration of the sample.[3]

Q2: How does increasing the injection volume affect the analysis of (R)-Viloxazine?

A2: Increasing the injection volume can have several effects on your chromatogram:

  • Increased Peak Response: A larger injection volume will generally lead to a proportional increase in peak height and area, which can improve sensitivity for low-concentration samples.[3][4]

  • Peak Broadening and Distortion: Excessively large injection volumes can lead to peak broadening, fronting (asymmetry factor < 1), or tailing (asymmetry factor > 1).[3][4][5] This occurs when the sample volume is too large for the column to efficiently handle, causing a disruption of the chromatographic process.

  • Decreased Resolution: As peaks broaden, the resolution between the (R)-Viloxazine and (S)-Viloxazine enantiomers may decrease.[3][6] This is particularly critical in chiral separations where baseline separation is essential for accurate quantification.

  • Retention Time Shifts: A very large injection volume may cause a slight decrease in retention time.[3][6]

Q3: What is the maximum recommended injection volume?

A3: A general guideline is to not exceed 1-2% of the total column volume, especially for sample concentrations around 1 µg/µL.[6] For more dilute samples, you might be able to inject a larger volume, but it's recommended to start with a small volume and incrementally increase it while monitoring peak shape and resolution.[3] A practical approach is to start with a reproducible low volume and double it until you reach a maximum of approximately 3% of the column's volume, observing for any negative effects on the chromatography.[3]

Q4: When should I consider optimizing the injection volume?

A4: Optimization of the injection volume is recommended in the following scenarios:

  • Method Development: When establishing a new HPLC method for (R)-Viloxazine analysis.

  • Low Analyte Concentration: If the concentration of (R)-Viloxazine in your sample is low and you need to improve the signal-to-noise ratio.

  • Poor Peak Shape: If you are observing peak fronting, tailing, or broad peaks.

  • Sub-optimal Resolution: If the resolution between the Viloxazine enantiomers is not adequate.

Experimental Protocols

Protocol 1: Sample Preparation for (R)-Viloxazine Analysis

This protocol describes the preparation of a standard solution of Viloxazine for HPLC analysis.

  • Standard Stock Solution Preparation:

    • Accurately weigh 10 mg of Viloxazine reference standard and transfer it to a 50 mL volumetric flask.[7]

    • Add approximately 3/4 of the flask volume with a suitable diluent (e.g., mobile phase).

    • Sonicate for 10 minutes to ensure complete dissolution.[7]

    • Bring the flask to volume with the diluent and mix thoroughly. This results in a 200 µg/mL stock solution.[7]

  • Working Standard Solution Preparation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the diluent and mix well. This yields a 20 µg/mL working standard solution.[7]

Protocol 2: Chiral HPLC Method for Viloxazine Enantiomers

The following is a reported method for the chiral separation of Viloxazine enantiomers.

ParameterValue
Column Chiralpack IM, 250x10mm, 5µm[1][2]
Mobile Phase Methanol: n-hexane: IPA (30:50:20 v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 264.6 nm[1][2]
Column Temperature Ambient[1][2]
Injection Volume 10 µL[1][2]

Note: This method was developed for S-Viloxazine, but is applicable for the separation of both enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of injection volume for (R)-Viloxazine analysis.

Problem Possible Causes Solutions
Peak Fronting 1. Injection Volume Overload: The injected sample volume is too large for the column.[3][6]2. Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent that is stronger than the mobile phase, causing the analyte to move through the column too quickly at the beginning.[4]1. Reduce the injection volume incrementally.2. Dissolve the sample in the mobile phase or a weaker solvent.
Peak Tailing 1. Mass Overload: The concentration of the analyte is too high.[6]2. Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., residual silanols).[5][8]3. Column Degradation: The column performance has deteriorated.1. Dilute the sample.2. Use a mobile phase with a pH that suppresses the ionization of silanols, or use an end-capped column.[8]3. Replace the column.
Broad Peaks 1. Large Injection Volume: As with peak fronting, a large injection volume can cause band broadening.[4]2. Extra-column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector.3. Low Flow Rate: A flow rate that is significantly below the optimal rate for the column can lead to peak broadening due to diffusion.[6]1. Decrease the injection volume.2. Use shorter, narrower-bore tubing.3. Optimize the flow rate.
Poor Resolution Between Enantiomers 1. Injection Volume Too High: Peak broadening from a large injection volume reduces the separation between closely eluting peaks.[3][6]2. Inappropriate Mobile Phase Composition: The mobile phase composition is not optimal for chiral separation.[6]3. Column Temperature Fluctuations: Changes in column temperature can affect selectivity.[6]1. Systematically reduce the injection volume.2. Optimize the mobile phase composition, including the ratio of organic modifiers.[6]3. Use a column oven to maintain a stable temperature.[6]
Ghost Peaks 1. Carryover from Previous Injection: Residue from a previous, more concentrated sample is eluted in the current run.2. Contaminated Mobile Phase or Sample: Impurities in the solvents or the sample itself.[5]1. Implement a needle wash step in the autosampler method. Inject a blank solvent after a high-concentration sample.2. Use high-purity solvents and filter the mobile phase and sample.[5]

Data Presentation

Table 1: Hypothetical Effect of Injection Volume on Chromatographic Parameters for (R)-Viloxazine

This table illustrates the expected changes in key chromatographic parameters as the injection volume is varied.

Injection Volume (µL)Peak Area (arbitrary units)Resolution (Rs) between EnantiomersTailing Factor
550,0002.11.1
10100,0002.01.2
20195,0001.71.4
30280,0001.41.6
40350,0001.11.9

Note: These are illustrative values to demonstrate the general trend. Actual results may vary depending on the specific HPLC system, column, and sample concentration.

Visualizations

Injection_Volume_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation cluster_result Result prep_sample Prepare (R)-Viloxazine Sample prep_system Equilibrate HPLC System prep_sample->prep_system inject_low Inject Small Volume (e.g., 5 µL) prep_system->inject_low eval_peaks Evaluate Peak Shape, Area, and Resolution inject_low->eval_peaks inject_inc Incrementally Increase Injection Volume inject_inc->eval_peaks is_optimal Is Performance Optimal? eval_peaks->is_optimal is_optimal->inject_inc No optimal_vol Optimal Injection Volume Determined is_optimal->optimal_vol Yes

Caption: Workflow for optimizing injection volume.

HPLC_Troubleshooting_Tree cluster_problems Identify Problem cluster_solutions Potential Solutions start Poor Peak Shape Observed is_fronting Peak Fronting? start->is_fronting is_tailing Peak Tailing? start->is_tailing is_broad Broad Peaks? start->is_broad sol_reduce_vol Reduce Injection Volume is_fronting->sol_reduce_vol Yes sol_check_solvent Check Sample Solvent is_fronting->sol_check_solvent Yes sol_dilute Dilute Sample is_tailing->sol_dilute Yes sol_check_column Check Column Health is_tailing->sol_check_column Yes is_broad->sol_reduce_vol Yes is_broad->sol_check_column Yes end end sol_reduce_vol->end Re-analyze sol_check_solvent->end sol_dilute->end sol_check_column->end

References

Avoiding degradation of (R)-Viloxazine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of (R)-Viloxazine during sample preparation for analytical testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (R)-Viloxazine during sample preparation?

A1: (R)-Viloxazine is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:

  • pH: Viloxazine can degrade in both acidic and alkaline conditions.[1][2]

  • Oxidizing Agents: Strong oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[1][2]

  • Temperature: Elevated temperatures can promote thermal degradation.[2][3]

  • Reducing Agents: The presence of reducing agents like sodium bisulphate has also been shown to cause degradation.[1][3]

Q2: What are the recommended solvents for dissolving and diluting (R)-Viloxazine samples?

A2: Based on validated analytical methods, a mixture of water and a miscible organic solvent is recommended. Commonly used diluents include:

  • A mixture of water and methanol, typically in an 80:20 (v/v) ratio.[4]

  • A mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water, often in a 60:40 (v/v) ratio, which is also used as the mobile phase in HPLC analysis.[1]

  • A mixture of acetonitrile and 0.1% triethylamine (B128534) in water, in a 40:60 (v/v) ratio.[3]

Using the mobile phase as the diluent is a common practice to ensure sample compatibility with the analytical system.[1]

Q3: Are there any specific pH ranges to avoid during sample preparation?

A3: Yes. Forced degradation studies have shown that (R)-Viloxazine degrades in the presence of strong acids (e.g., 1N HCl) and strong bases (e.g., 1N NaOH or 0.1N NaOH).[1][3] Therefore, it is crucial to avoid highly acidic or alkaline conditions. If pH adjustment is necessary, it should be done cautiously, and the sample should be analyzed promptly. For HPLC methods, the mobile phase is often slightly acidic (e.g., pH 2.35 with phosphoric acid or using 0.1% trifluoroacetic acid) to ensure good peak shape and resolution.[1][4]

Q4: How should I handle samples to prevent oxidative degradation?

A4: To prevent oxidative degradation, it is essential to avoid contact with oxidizing agents. Studies have demonstrated degradation of Viloxazine in the presence of 20-30% hydrogen peroxide.[1][2][3] Ensure all glassware is thoroughly cleaned and free of any residual oxidizing materials. If the sample matrix is suspected to contain oxidizing species, appropriate quenching agents or sample pretreatment steps may be necessary, though these should be validated to not interfere with the analysis.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low analyte recovery or unexpected peaks in the chromatogram. Sample degradation due to inappropriate pH.Ensure the pH of the sample solution is controlled and avoid extremes. Use a buffered diluent if necessary and validate its compatibility.
Oxidative degradation.Avoid exposure to oxidizing agents. Use fresh, high-purity solvents and ensure glassware is clean. Prepare samples fresh and analyze them promptly.
Thermal degradation.Avoid exposing samples to high temperatures. If sonication is used for dissolution, it should be for a short duration (e.g., 10 minutes), and the bath temperature should be monitored.[1] Store samples at controlled room temperature or refrigerated (2-8°C) if stability data supports it.[1]
Poor peak shape or shifting retention times. Mismatch between sample diluent and mobile phase.It is highly recommended to use the mobile phase as the sample diluent. If a different diluent is used, ensure it is miscible with the mobile phase and has a similar or weaker elution strength.
Analyte instability in the autosampler.Perform autosampler stability studies to determine how long the prepared samples can be stored before analysis without significant degradation. One study showed Viloxazine solutions to be stable for at least two days at room temperature and at 2-8°C.[1]

Quantitative Data Summary

The following tables summarize the degradation of Viloxazine observed under various stress conditions as reported in forced degradation studies.

Table 1: Summary of Viloxazine Degradation under Forced Conditions (Study 1)

Stress ConditionReagentDegradation (%)
Acid Degradation1N HCl13.4%
Alkali Degradation1N NaOH13.1%
Peroxide Degradation30% H₂O₂14.9%
Reduction Degradation30% Sodium bisulphate11.4%

Source: Journal of Cardiovascular Disease Research[1]

Table 2: Summary of Viloxazine Degradation under Forced Conditions (Study 2)

Stress ConditionReagent/ConditionTemperatureExposure Time% Degraded
Acid2N HCl60°C30 mins4.11%
Base2N NaOH60°C30 mins4.52%
Oxidation20% H₂O₂60°C30 mins3.73%
ThermalDiluent105°C6 hours1.85%
PhotolyticDiluent--2.02%
HydrolyticWater60°C-0.87%

Source: World Journal of Pharmaceutical Sciences[2]

Experimental Protocols

Protocol 1: Sample Preparation for RP-HPLC Analysis

This protocol is based on a stability-indicating HPLC method for Viloxazine.[1]

1. Preparation of Diluent:

  • The mobile phase is used as the diluent.

  • Prepare the mobile phase by mixing acetonitrile and 0.1% trifluoroacetic acid in water in a 60:40 (v/v) ratio.

2. Preparation of Standard Stock Solution (500 µg/mL):

  • Accurately weigh about 50 mg of Viloxazine reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent.

  • Sonicate for 10 minutes to dissolve the contents completely.

  • Make up the volume to 100 mL with the diluent.

3. Preparation of Standard Working Solution (50 µg/mL):

  • Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the diluent.

4. Preparation of Sample Solution (from drug product):

  • Weigh and powder a sufficient number of tablets to obtain a powder equivalent to 50 mg of Viloxazine.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes.

  • Make up the volume to 100 mL with the diluent.

  • Filter the solution through a suitable syringe filter.

  • Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

Visualizations

Experimental Workflow for Sample Preparation

G cluster_prep Sample Preparation Workflow start Start: Weigh (R)-Viloxazine (API or Drug Product) dissolve Add Diluent (e.g., 80:20 Water:Methanol or Mobile Phase) start->dissolve sonicate Sonicate to Dissolve (e.g., 10 minutes) dissolve->sonicate volume Make up to Final Volume in Volumetric Flask sonicate->volume filter Filter through Syringe Filter (if from Drug Product) volume->filter dilute Perform Final Dilution to Working Concentration filter->dilute analyze Inject into HPLC/LC-MS System dilute->analyze G cluster_degradation Potential Degradation Pathways for (R)-Viloxazine viloxazine (R)-Viloxazine acid_degradation Acid Hydrolysis (e.g., 1N HCl) viloxazine->acid_degradation alkali_degradation Alkali Hydrolysis (e.g., 1N NaOH) viloxazine->alkali_degradation oxidative_degradation Oxidation (e.g., 30% H2O2) viloxazine->oxidative_degradation reductive_degradation Reduction (e.g., 30% NaHSO3) viloxazine->reductive_degradation degradation_products Degradation Products acid_degradation->degradation_products alkali_degradation->degradation_products oxidative_degradation->degradation_products reductive_degradation->degradation_products

References

pH adjustment for enhancing (R)-Viloxazine chiral separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of (R)-Viloxazine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a specific focus on the strategic use of mobile phase pH to enhance enantiomeric resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of mobile phase pH in the chiral separation of Viloxazine?

The mobile phase pH is a critical parameter in the reversed-phase HPLC separation of ionizable compounds like Viloxazine. Viloxazine is a basic compound with a pKa of approximately 8.19.[1] Adjusting the mobile phase pH alters the ionization state of the Viloxazine molecule.

  • At pH < 8.19: Viloxazine is predominantly in its protonated (cationic) form.

  • At pH > 8.19: Viloxazine is predominantly in its neutral (un-ionized) form.

This change in ionization state directly impacts the molecule's interaction with the chiral stationary phase (CSP), affecting retention time, peak shape, and, most importantly, enantioselectivity.[2] By controlling the pH, you can modulate the electrostatic and hydrophobic interactions that govern the chiral recognition mechanism.

Q2: Which type of chiral stationary phase (CSP) is most suitable for pH-driven method development for Viloxazine?

While some methods utilize normal-phase chromatography with polysaccharide-based CSPs where pH is not a factor[3][4], pH optimization is most effective in reversed-phase or polar organic modes. For this, consider CSPs that operate well under these conditions and offer multiple interaction mechanisms, such as:

  • Protein-based CSPs (e.g., AGP, HSA): These are highly versatile and sensitive to pH changes, which alter the charge on both the analyte and the protein surface, influencing enantiorecognition.

  • Macrocyclic Glycopeptide CSPs (e.g., Vancomycin, Teicoplanin): These offer a complex array of interaction sites (ionic, hydrogen bonding, π-π) and their overall charge characteristics are influenced by pH.[5]

  • Ion-Exchanger Type CSPs: These phases rely on ionic interactions, making pH and buffer concentration the most critical parameters for achieving separation.[6]

The choice of CSP is fundamental, as the chiral selector must be able to form distinct transient diastereomeric complexes with each Viloxazine enantiomer.[5]

Q3: How does Viloxazine's ionization state affect its interaction with the CSP?

The effect of Viloxazine's ionization state is illustrated below. Adjusting pH modifies the balance of ionic, hydrogen bonding, and hydrophobic interactions between the analyte and the CSP, which is the key to achieving chiral resolution.

cluster_pH Mobile Phase pH cluster_Viloxazine Viloxazine (pKa ~8.19) cluster_Interaction Primary Interactions with CSP pH_low Low pH (e.g., pH 3) Vil_cation Protonated (Cationic) R-NH3+ pH_low->Vil_cation Predominant Form pH_high High pH (e.g., pH 10) Vil_neutral Neutral (Free Base) R-NH2 pH_high->Vil_neutral Predominant Form Ionic Ionic Interactions (Strong) Vil_cation->Ionic Hydrophobic Hydrophobic / H-Bonding (Modulated) Vil_neutral->Hydrophobic

Figure 1. Relationship between pH, Viloxazine ionization, and CSP interactions.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of (R)-Viloxazine, with a focus on pH-related solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution (Rs < 1.5) 1. Suboptimal pH: The current pH does not provide sufficient difference in interaction energy between the enantiomers and the CSP.1. Perform a pH screen. Analyze samples at pH values approximately 2 units below and above the pKa (e.g., pH 3, 6, 10). This will maximize the difference in Viloxazine's ionization state and its interaction with the CSP.[2]
2. Inappropriate CSP: The chosen chiral stationary phase may not be suitable for Viloxazine.2. Test an alternative CSP. If a polysaccharide column gives poor resolution in reversed-phase, try a protein-based or macrocyclic glycopeptide column that offers different interaction mechanisms.[5]
3. Incorrect Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724), methanol) or its concentration may not be optimal.3. Vary the organic modifier. Try switching from acetonitrile to methanol (B129727) or vice-versa. Also, evaluate the effect of changing the modifier percentage.
Peak Tailing or Poor Peak Shape 1. Secondary Interactions: Strong ionic interactions between protonated Viloxazine (at acidic or neutral pH) and residual silanols on the silica (B1680970) backbone of the CSP.1. Adjust pH to suppress ionization. Increase the mobile phase pH to >9.5 to convert Viloxazine to its neutral form, which often results in more symmetrical peaks.[2]
2. Column Overload: Injecting too much sample mass.2. Reduce sample concentration. Prepare a dilution series of your sample and inject lower concentrations to see if peak shape improves.
3. Buffer Mismatch: The sample is dissolved in a solvent that is much stronger or has a very different pH than the mobile phase.3. Match sample diluent to the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.
Unstable or Drifting Retention Times 1. Inadequately Buffered Mobile Phase: The mobile phase pH is too close to the analyte's pKa (~8.19), where small changes in buffer preparation can cause large shifts in retention.1. Ensure pH is at least 1.5-2 units away from the pKa. Operate at a pH below 6.5 or above 9.5 for maximum stability.
2. Poor Column Equilibration: The column has not been sufficiently equilibrated with the new mobile phase, especially after a significant pH change.2. Increase equilibration time. When changing the mobile phase pH, flush the column with at least 20-30 column volumes of the new mobile phase before analysis.[7]
3. Column Memory Effect: Residual additives (acids or bases) from previous analyses are adsorbed to the stationary phase, altering its surface chemistry.[7]3. Dedicate a column or use a rigorous washing procedure. It is best to dedicate a specific chiral column for a method. If not possible, develop a robust washing protocol to run between different methods.[7]
Illustrative Data: Effect of pH on Viloxazine Chiral Separation

The following table presents illustrative data based on chromatographic principles to show how resolution (Rs) and retention time (tR) might vary with pH for Viloxazine on a hypothetical protein-based CSP.

Mobile Phase pHAnalyte StateExpected tR (min) for (R)-ViloxazineExpected Resolution (Rs)Comments
3.0 Cationic (+)12.51.8Good retention due to ionic interactions. Resolution is often achievable.
6.0 Cationic (+)9.81.2Lower retention as ionic interactions may be slightly weaker. Often a region of poor resolution.
8.0 (near pKa) MixedUnstable< 1.0Unstable retention and poor peak shape. This pH range should be avoided.
10.0 Neutral18.22.5Strong retention due to increased hydrophobic interactions. Often provides the best resolution and peak shape.

Experimental Protocols & Method Development Workflow

Protocol: pH Screening for Viloxazine Chiral Method Development

This protocol outlines a systematic approach to optimizing mobile phase pH.

1. Initial Conditions:

  • Chiral Column: Start with a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC V, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (for pH 6), or 10 mM Ammonium Bicarbonate in Water (for pH 10).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm or 265 nm.[8]

  • Sample: 10 µg/mL solution of racemic Viloxazine dissolved in mobile phase.

2. pH Screening Workflow:

The following workflow provides a logical sequence for testing and optimizing pH.

References

Technical Support Center: Managing Off-Target Effects of (R)-Viloxazine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (R)-Viloxazine in cellular assays. This guide is designed to provide you with the necessary information and tools to anticipate, identify, and manage potential off-target effects of (R)-Viloxazine, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (R)-Viloxazine?

(R)-Viloxazine is primarily known as a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1] It blocks the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine. However, it's important to note that the (S)-enantiomer of viloxazine (B1201356) is significantly more potent in inhibiting norepinephrine reuptake than the (R)-enantiomer.[2]

Q2: What are the known off-target activities of (R)-Viloxazine?

Beyond its primary activity as an NRI, (R)-Viloxazine exhibits a more complex pharmacological profile. It has been shown to interact with serotonin (B10506) receptors, acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[3][4][5] Additionally, viloxazine is a strong inhibitor of the cytochrome P450 enzyme CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4.[6]

Q3: How can the off-target effects of (R)-Viloxazine interfere with my cellular assays?

The off-target activities of (R)-Viloxazine can lead to a variety of confounding results in cellular assays:

  • 5-HT2B Antagonism/5-HT2C Agonism: If your cell line endogenously expresses these receptors, you may observe effects on downstream signaling pathways, such as calcium mobilization, inositol (B14025) phosphate (B84403) turnover, or activation of transcription factors like CREB.[7][8] This can be particularly problematic in reporter gene assays or when studying pathways that are modulated by serotonin signaling.

  • CYP1A2 Inhibition: In assays where you are co-incubating (R)-Viloxazine with another compound that is a substrate of CYP1A2, the metabolism of the second compound could be significantly reduced.[9] This can lead to an overestimation of the potency or toxicity of the co-administered compound.[10][11]

  • General Cytotoxicity: At higher concentrations, off-target effects can contribute to cellular stress and cytotoxicity, which can confound the results of any assay. It is crucial to determine a non-toxic working concentration range for (R)-Viloxazine in your specific cell line.

Q4: I am observing unexpected results in my assay. How can I determine if they are due to off-target effects of (R)-Viloxazine?

Please refer to our detailed troubleshooting guides below. The first step is always to include appropriate controls in your experiments. This may include using a specific antagonist for the suspected off-target receptor or using a cell line that does not express the receptor.

Quantitative Data Summary

The following tables summarize the known binding affinities and functional activities of viloxazine. Note that some data may be for the racemic mixture unless specified.

Table 1: Binding Affinity and Functional Activity of Viloxazine at On-Target and Off-Target Receptors

TargetParameterValue (µM)Compound Form
Norepinephrine Transporter (NET)Ki0.63Racemic
Norepinephrine Transporter (NET)IC500.26Racemic
Serotonin 5-HT2B ReceptorKi6.40Racemic
Serotonin 5-HT2B ReceptorIC50 (antagonist)27Racemic
Serotonin 5-HT2C ReceptorKi3.90Racemic
Serotonin 5-HT2C ReceptorEC50 (agonist)32Racemic

Data sourced from:[12]

Table 2: Inhibitory Activity of Viloxazine on Cytochrome P450 Enzymes

CYP EnzymeInhibition LevelIC50 (µM)
CYP1A2Strong0.269
CYP2D6Weak141
CYP3A4/5Weak221 (midazolam)
CYP2B6Weak184
CYP2C8No significant inhibition>1010
CYP2C9No significant inhibition>1010
CYP2C19No significant inhibition>1010

Data sourced from:[13]

Troubleshooting Guides

Scenario 1: Unexpected Change in Cell Viability/Morphology
Observed Issue Potential (R)-Viloxazine-Related Cause Recommended Troubleshooting Steps
Increased cell death or signs of cellular stress (e.g., rounding, detachment) at concentrations expected to be non-toxic. Activation or inhibition of off-target signaling pathways (e.g., serotonin receptors) leading to apoptosis or other forms of cell death in your specific cell line.1. Perform a Dose-Response Cytotoxicity Assay: Use a sensitive assay like MTT, XTT, or LDH to determine the precise cytotoxic concentration range of (R)-Viloxazine in your cell line. 2. Include Specific Antagonists: If you suspect involvement of 5-HT2B or 5-HT2C receptors, co-incubate with a selective antagonist for these receptors to see if the cytotoxic effect is rescued. 3. Use a Control Cell Line: If possible, repeat the experiment in a cell line known not to express 5-HT2B or 5-HT2C receptors.
Unexpected changes in cell proliferation (increase or decrease). Modulation of signaling pathways that regulate cell cycle progression. For example, 5-HT receptors can influence proliferative pathways.1. Perform a Proliferation Assay: Use assays like BrdU incorporation or cell counting over time to quantify the effect on proliferation. 2. Analyze Cell Cycle: Use flow cytometry with propidium (B1200493) iodide staining to determine if (R)-Viloxazine is causing cell cycle arrest at a particular phase.
Scenario 2: Inconsistent or Unexpected Results in Reporter Gene Assays (e.g., Luciferase, β-galactosidase)
Observed Issue Potential (R)-Viloxazine-Related Cause Recommended Troubleshooting Steps
Activation or inhibition of a reporter construct that should not be affected by norepinephrine reuptake inhibition (e.g., a CREB-luciferase reporter). 5-HT2C Receptor Agonism: 5-HT2C receptors can couple to Gq/11 proteins, leading to the activation of PLC, an increase in intracellular calcium, and subsequent activation of transcription factors like CREB.[7][8]1. Include a 5-HT2C Antagonist: Co-treat with a selective 5-HT2C antagonist to see if the reporter activity returns to baseline. 2. Use a Pathway-Specific Inhibitor: If you hypothesize a specific downstream pathway is activated (e.g., PKC), use a selective inhibitor for that pathway. 3. Test in a Receptor-Deficient Cell Line: If available, use a cell line lacking the 5-HT2C receptor to confirm the off-target effect.
General decrease in luciferase signal across all conditions. Direct Inhibition of Luciferase: Some small molecules can directly inhibit the luciferase enzyme.1. Perform a Cell-Free Luciferase Assay: Add (R)-Viloxazine directly to a reaction containing purified luciferase and its substrate to see if there is direct inhibition. 2. Use a Different Reporter System: If direct inhibition is confirmed, consider switching to a different reporter gene, such as β-galactosidase or secreted alkaline phosphatase (SEAP).
Scenario 3: Altered Potency or Efficacy of a Co-administered Compound
Observed Issue Potential (R)-Viloxazine-Related Cause Recommended Troubleshooting Steps
A known CYP1A2 substrate appears more potent or toxic when co-administered with (R)-Viloxazine. CYP1A2 Inhibition: (R)-Viloxazine is a strong inhibitor of CYP1A2, which can prevent the metabolism of the co-administered compound, leading to higher effective concentrations in the assay.[9][14]1. Reduce Concentration of the Substrate: Perform a dose-response curve of the CYP1A2 substrate in the presence and absence of a fixed concentration of (R)-Viloxazine to quantify the shift in potency. 2. Use a Metabolically Incompetent Cell Line: If the goal is to study the direct effects of the substrate, consider using a cell line with low or no endogenous CYP1A2 activity. 3. Pre-incubation Time Course: Vary the pre-incubation time with (R)-Viloxazine to assess the kinetics of CYP1A2 inhibition.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of (R)-Viloxazine using an MTT Assay

This protocol is for assessing the effect of (R)-Viloxazine on the viability of adherent cells in a 96-well format.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • (R)-Viloxazine stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of (R)-Viloxazine in complete culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of (R)-Viloxazine. Include wells with medium and solvent only as a vehicle control, and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot cell viability (%) versus the log concentration of (R)-Viloxazine to determine the CC50 (concentration causing 50% reduction in cell viability).

Protocol 2: Norepinephrine Transporter (NET) Uptake Assay

This protocol describes a fluorescence-based assay to measure the inhibitory effect of (R)-Viloxazine on NET activity.

Materials:

  • HEK293 cells stably expressing human NET (hNET)

  • Complete culture medium with selection antibiotic

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent NET substrate (e.g., from a commercial kit)

  • (R)-Viloxazine

  • Known NET inhibitor (e.g., Desipramine) as a positive control

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed hNET-HEK293 cells into the 96-well plate and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of (R)-Viloxazine and the positive control in assay buffer.

  • Assay Initiation: Wash the cells once with assay buffer. Add the compound dilutions to the respective wells and pre-incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent NET substrate to all wells.

  • Kinetic Read: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C and measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis: Determine the rate of substrate uptake (slope of the fluorescence curve). Plot the percentage of inhibition of the uptake rate versus the log concentration of (R)-Viloxazine to calculate the IC50.

Protocol 3: 5-HT2C Receptor Activation Assay (Calcium Flux)

This protocol measures the agonist activity of (R)-Viloxazine at the 5-HT2C receptor by monitoring changes in intracellular calcium.

Materials:

  • CHO or HEK293 cells stably expressing human 5-HT2C receptor

  • Complete culture medium with selection antibiotic

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • (R)-Viloxazine

  • Known 5-HT2C agonist (e.g., Serotonin) as a positive control

  • Known 5-HT2C antagonist as a negative control

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Seeding: Seed 5-HT2C expressing cells into the 96-well plate and grow to confluency.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the microplate reader and measure the baseline fluorescence for a short period.

  • Compound Injection: Use the plate reader's injection system to add serial dilutions of (R)-Viloxazine or the positive control to the wells.

  • Signal Detection: Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each concentration. Plot the response versus the log concentration of (R)-Viloxazine to determine the EC50. To confirm the effect is mediated by the 5-HT2C receptor, pre-incubate cells with a 5-HT2C antagonist before adding (R)-Viloxazine.

Visualizations

Signaling Pathways

viloxazine_pathways cluster_on_target On-Target Effect cluster_off_target Off-Target Effects RViloxazine_on (R)-Viloxazine NET Norepinephrine Transporter (NET) RViloxazine_on->NET NE_reuptake Norepinephrine Reuptake Inhibition NE_increase Increased Extracellular Norepinephrine NE_reuptake->NE_increase RViloxazine_off (R)-Viloxazine HT2B 5-HT2B Receptor RViloxazine_off->HT2B HT2C 5-HT2C Receptor RViloxazine_off->HT2C CYP1A2 CYP1A2 Enzyme RViloxazine_off->CYP1A2 HT2B_antagonism Antagonism HT2C_agonism Agonism CYP1A2_inhibition Inhibition Downstream_HT2B Modulation of Downstream Signaling HT2B_antagonism->Downstream_HT2B Downstream_HT2C Activation of Downstream Signaling (e.g., PLC, Ca2+) HT2C_agonism->Downstream_HT2C Metabolism_inhibition Inhibition of Substrate Metabolism CYP1A2_inhibition->Metabolism_inhibition troubleshooting_workflow Start Unexpected Result Observed in Cellular Assay Check_Controls Review Experimental Controls (Positive, Negative, Vehicle) Start->Check_Controls Hypothesize Formulate Hypothesis: On-Target vs. Off-Target Effect Check_Controls->Hypothesize Is_Off_Target Is an Off-Target Effect Plausible? Hypothesize->Is_Off_Target Investigate_On_Target Investigate On-Target Mechanism (e.g., vary NE concentration) Is_Off_Target->Investigate_On_Target No Select_Off_Target Identify Potential Off-Target (5-HT2B/2C, CYP1A2, etc.) Is_Off_Target->Select_Off_Target Yes Analyze Analyze Results Investigate_On_Target->Analyze Design_Experiment Design Experiment to Test Off-Target Hypothesis Select_Off_Target->Design_Experiment Run_Experiment Perform Experiment with Specific Controls (e.g., Antagonist, Control Cell Line) Design_Experiment->Run_Experiment Run_Experiment->Analyze Conclusion Draw Conclusion and Refine Experimental Design Analyze->Conclusion logical_relationship cluster_assays Potential Assay Interferences cluster_solutions Mitigation Strategies RViloxazine (R)-Viloxazine Primary Target: NET Inhibition Off-Targets: 5-HT2B/2C, CYP1A2 Reporter Reporter Gene Assays Unexpected activation/inhibition due to 5-HT2C agonism RViloxazine->Reporter Viability Cell Viability Assays Confounding cytotoxicity from off-target signaling RViloxazine->Viability Metabolism Drug Metabolism Assays Altered metabolism of co-administered CYP1A2 substrates RViloxazine->Metabolism Controls Use of Specific Controls e.g., 5-HT2C antagonist Reporter->Controls Dose Careful Dose Selection Work within a non-toxic concentration range Viability->Dose Cell_Lines Appropriate Cell Line Selection e.g., Receptor-negative or low CYP activity lines Metabolism->Cell_Lines

References

How to prevent racemization of (R)-Viloxazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Viloxazine. This resource provides researchers, scientists, and drug development professionals with essential guidance on preventing the racemization of (R)-Viloxazine during storage.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (R)-Viloxazine?

A: Racemization is the process where an enantiomerically pure substance, such as (R)-Viloxazine, converts into a mixture containing equal amounts of both enantiomers ((R)- and (S)-isomers), known as a racemic mixture.[1] This is a critical concern in pharmaceutical development because different enantiomers of a drug can have distinct pharmacological activities, potencies, and toxicity profiles. For Viloxazine (B1201356), the (S)-isomer is reported to be significantly more pharmacologically active than the (R)-isomer.[2] Therefore, the conversion of the desired (R)-enantiomer to the less active (S)-enantiomer would reduce the therapeutic efficacy of the drug.

Q2: What is the basic chemical mechanism behind the racemization of (R)-Viloxazine?

A: The racemization of chiral amines like Viloxazine typically involves the formation of a planar, achiral intermediate at the stereocenter.[1] The chiral center in Viloxazine is the carbon atom in the morpholine (B109124) ring bonded to the hydrogen and the ether-linked side chain. The process can be initiated under acidic or basic conditions, which facilitate the removal and re-addition of the proton at the chiral center, leading to a loss of the original stereochemistry.

G cluster_R (R)-Viloxazine cluster_S (S)-Viloxazine R_Vilo Intermediate Planar Achiral Intermediate (e.g., Imine/Enamine) R_Vilo->Intermediate Loss of Stereochemistry (e.g., via deprotonation) S_Vilo S_Vilo->Intermediate Loss of Stereochemistry Intermediate->R_Vilo Protonation Intermediate->S_Vilo Protonation (opposite face)

Caption: General mechanism of amine racemization.

Troubleshooting Guide: Storage & Stability

Q3: What are the primary factors that can cause the racemization of (R)-Viloxazine during storage?

A: Several environmental factors can promote the racemization of chiral amines. These should be carefully controlled during storage.

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization.[1]

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization by facilitating the formation of achiral intermediates.[1][3]

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates that lead to racemization.[1] For solutions, protic solvents like alcohols may increase the rate of racemization in some cases.

  • Light Exposure: Photolytic degradation can be a concern for many pharmaceutical compounds and may contribute to instability.[4][5]

  • Prolonged Storage Time: The longer a sample is exposed to suboptimal conditions, the greater the risk of racemization.[1]

G center (R)-Viloxazine Stability Temp Temperature center->Temp High Temp Accelerates pH pH (Acid/Base) center->pH Extremes Catalyze Solvent Solvent center->Solvent Protic Solvents May Increase Risk Light Light Exposure center->Light Can Cause Degradation Time Storage Duration center->Time Longer Time Increases Risk Humidity Humidity center->Humidity Can Affect Solid State

Caption: Key factors influencing (R)-Viloxazine stability.

Q4: What are the recommended storage conditions for (R)-Viloxazine to minimize racemization?

A: To maintain the enantiomeric purity of (R)-Viloxazine, stringent storage conditions are necessary. The following table summarizes the recommended conditions for both solid API and stock solutions.

ParameterSolid (API)Stock SolutionRationale
Temperature Store in a cool, dry place. Controlled room temperature (20-25°C) is a baseline, but refrigeration (2-8°C) is preferred for long-term stability.[6][7]For short-term use (1 month), store at -20°C. For long-term storage (6 months), store at -80°C.[8]Lowering the temperature significantly slows down chemical degradation and racemization rates.[9]
Humidity Store in a low-humidity environment. Use of desiccants is recommended.Store in tightly sealed vials to prevent solvent evaporation or water absorption.Moisture can promote degradation pathways and affect the physical properties of solid forms.[7][10]
Light Store in a light-resistant (amber) container in a dark place.[6]Store in amber glass vials or wrap clear vials in foil.Protects the compound from photolytic degradation.[4][5]
Atmosphere For maximum stability, consider storage under an inert atmosphere (e.g., Nitrogen or Argon).Purge the headspace of the vial with an inert gas before sealing.Prevents oxidation, which can be a parallel degradation pathway.
Q5: I suspect my stored sample of (R)-Viloxazine has racemized. How can I confirm this?

A: Suspected racemization must be confirmed analytically by measuring the enantiomeric excess (e.e.) or enantiomeric purity of your sample. The recommended technique is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[4][5] This method can separate and quantify the (R)- and (S)-enantiomers, allowing you to determine if the ratio has changed from the initial pure state.

G Start Suspected Racemization (e.g., unexpected experimental results) Analyze Perform Chiral HPLC Analysis (Determine Enantiomeric Purity) Start->Analyze Evaluate Evaluate Results: Is Enantiomeric Purity < 99%? Analyze->Evaluate Action Review and Adjust Storage Conditions (Temp, Light, Humidity) Evaluate->Action Yes OK Sample is Stable. Continue with Experiment. Evaluate->OK No Quarantine Quarantine Affected Batch. Use a new, verified sample. Action->Quarantine

Caption: Troubleshooting workflow for suspected racemization.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol is adapted from published methods for the chiral separation of Viloxazine enantiomers.[4][5]

Objective: To separate and quantify (R)-Viloxazine and (S)-Viloxazine to determine the enantiomeric purity of a sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[4]

  • Waters Alliance e-2695 or equivalent.[4]

Chromatographic Conditions:

ParameterValue
Column Chiralpack IM, 250 x 4.6 mm, 5 µm (or equivalent chiral stationary phase)
Mobile Phase Methanol: n-Hexane: Isopropanol (30:50:20 v/v/v)[4][5]
Flow Rate 1.0 mL/min[4][5]
Column Temperature Ambient[5]
Detection Wavelength 264.6 nm[4][5]
Injection Volume 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of racemic (RS)-Viloxazine standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a stock solution of the (R)-Viloxazine sample to be tested at the same concentration in the mobile phase.

  • System Suitability:

    • Inject the racemic standard solution.

    • The system is suitable if there is a baseline resolution between the two enantiomer peaks. The (S)-enantiomer typically elutes before the (R)-enantiomer under these conditions.

  • Sample Analysis:

    • Inject the (R)-Viloxazine sample solution.

    • Record the chromatogram and integrate the peak areas for both the (R)- and (S)-enantiomers.

  • Calculation of Enantiomeric Purity:

    • Calculate the percentage of each enantiomer using the peak areas:

      • % (R)-Viloxazine = [Area(R) / (Area(R) + Area(S))] x 100

      • % (S)-Viloxazine = [Area(S) / (Area(R) + Area(S))] x 100

    • Enantiomeric purity is typically expressed as the percentage of the desired enantiomer, in this case, % (R)-Viloxazine.

References

Technical Support Center: RP-HPLC Analysis of Viloxazine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the RP-HPLC analysis of viloxazine (B1201356) and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting flow rate for RP-HPLC analysis of viloxazine impurities?

A typical starting flow rate for the analysis of viloxazine impurities on a standard analytical column (e.g., 4.6 mm internal diameter) is 1.0 mL/min.[1][2][3] However, flow rates between 0.8 mL/min and 1.0 mL/min have been successfully used.[4][5] The optimal flow rate will depend on the specific column dimensions, particle size, and the desired balance between resolution and analysis time.

Q2: How does flow rate affect the separation of viloxazine from its impurities?

Flow rate is a critical parameter that influences resolution, peak shape, and analysis time.

  • Lower Flow Rate: Generally, a lower flow rate increases the time the analyte spends interacting with the stationary phase, which can lead to better resolution between closely eluting peaks. However, it also increases the analysis time and can lead to broader peaks due to longitudinal diffusion.

  • Higher Flow Rate: Increasing the flow rate can shorten the analysis time and result in sharper, narrower peaks. However, excessively high flow rates can lead to a decrease in resolution and an increase in backpressure, potentially damaging the column or HPLC system.

For viloxazine impurity analysis, optimizing the flow rate is crucial to ensure adequate separation of all potential impurities from the main viloxazine peak and from each other.[4]

Q3: Can I use the same flow rate for both gradient and isocratic elution methods?

While the optimal flow rate may be similar, it's essential to optimize it for the specific elution mode. In gradient elution, the mobile phase composition changes during the run, which can affect viscosity and, consequently, backpressure. It's important to ensure that the chosen flow rate does not lead to excessive pressure at any point in the gradient. For isocratic methods, a constant flow rate is maintained throughout the analysis.[2]

Q4: What are the key parameters to consider when optimizing the flow rate?

When optimizing the flow rate for your viloxazine impurity analysis, consider the following:

  • Column Dimensions: Columns with smaller internal diameters (e.g., 2.1 mm) require significantly lower flow rates compared to standard 4.6 mm ID columns.[6]

  • Particle Size: Columns packed with smaller particles (e.g., sub-2 µm) can tolerate higher optimal flow rates and provide better efficiency, but also generate higher backpressure.[7]

  • System Pressure: Ensure the operating pressure remains within the limits of your HPLC system and column.

  • Resolution: The primary goal is to achieve baseline separation of all specified impurities from viloxazine and each other.

  • Analysis Time: A faster flow rate is desirable for high-throughput analysis, but not at the expense of resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC analysis of viloxazine impurities, with a focus on the role of flow rate.

Issue 1: Poor Resolution Between Viloxazine and an Impurity Peak

  • Question: I am observing poor resolution between the main viloxazine peak and a closely eluting impurity. How can I improve this?

  • Answer:

    • Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can enhance resolution by allowing more time for the separation to occur.[7]

    • Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact selectivity and resolution.

    • Check Column Health: A deteriorating column can lead to poor peak shape and loss of resolution. Consider flushing or replacing the column.

    • Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of critical pairs, although it may increase backpressure.[7]

Issue 2: High Backpressure

  • Question: My HPLC system is showing an unusually high backpressure during the analysis. What could be the cause and how can I resolve it?

  • Answer:

    • Reduce the Flow Rate: A high flow rate is a common cause of increased backpressure. Try lowering the flow rate to see if the pressure returns to a normal range.

    • Check for Blockages: A blockage in the system (e.g., in-line filter, guard column, or column frit) can cause a pressure increase. Systematically check and clean or replace these components.

    • Mobile Phase Viscosity: If you have recently changed your mobile phase composition, the new mixture may have a higher viscosity. Ensure the mobile phase is properly mixed and degassed.

    • Column Temperature: Increasing the column temperature will decrease the mobile phase viscosity and, consequently, the backpressure.

Issue 3: Peak Broadening or Tailing

  • Question: My chromatographic peaks, including the viloxazine peak, are broad and show significant tailing. What steps can I take to improve the peak shape?

  • Answer:

    • Optimize Flow Rate: While a very low flow rate can cause broadening due to diffusion, a flow rate that is too high can also lead to poor peak shape. Experiment with slight adjustments to the flow rate to find the optimum.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[8]

    • Column Contamination: Contamination at the head of the column can lead to peak tailing. Try cleaning the column according to the manufacturer's instructions or replacing the guard column.[9]

    • Secondary Interactions: Peak tailing for basic compounds like viloxazine can occur due to interactions with residual silanols on the silica (B1680970) packing. Using a mobile phase with a suitable pH and an appropriate buffer can help minimize these interactions.

Experimental Protocols

Below are examples of RP-HPLC methods that have been used for the analysis of viloxazine and its impurities. These can serve as a starting point for your method development and optimization.

Method 1: Gradient RP-HPLC for Viloxazine Hydrochloride Impurities

ParameterCondition
Column Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A Potassium phosphate (B84403) buffer (pH adjusted to 2.35 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient A varying ratio of Mobile Phase A and B
Flow Rate 0.8 mL/min
Detection UV at 210 nm
Column Temperature 45-55°C

Reference: This method was developed for the determination of related substances of Viloxazine Hydrochloride in API form.[4][5]

Method 2: Isocratic RP-HPLC for Viloxazine

ParameterCondition
Column X-bridge phenyl (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic acid (60:40)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection PDA at 221 nm
Column Temperature Ambient

Reference: This method was developed for the quantitative determination of Viloxazine.[2]

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase A & B p2 Prepare Viloxazine Sample Solution h1 System Equilibration p2->h1 h2 Inject Sample h1->h2 h3 Gradient/Isocratic Elution h2->h3 h4 UV/PDA Detection h3->h4 d1 Peak Integration h4->d1 d2 Impurity Quantification d1->d2 d3 System Suitability Check d1->d3

Caption: RP-HPLC workflow for viloxazine impurity analysis.

troubleshooting_flow_rate start Start: Chromatographic Issue q1 Poor Resolution? start->q1 q2 High Backpressure? q1->q2 No a1 Decrease Flow Rate q1->a1 Yes q3 Peak Broadening/Tailing? q2->q3 No b1 Reduce Flow Rate q2->b1 Yes c1 Adjust Flow Rate q3->c1 Yes end Issue Resolved q3->end No a2 Optimize Mobile Phase a1->a2 a3 Check Column Health a2->a3 a3->end b2 Check for Blockages b1->b2 b3 Check Mobile Phase Viscosity b2->b3 b3->end c2 Check Sample Solvent c1->c2 c3 Clean/Replace Column c2->c3 c3->end

Caption: Troubleshooting decision tree for common HPLC issues.

References

Reducing signal-to-noise ratio in (R)-Viloxazine electrophysiology recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electrophysiology to investigate the effects of (R)-Viloxazine. Our goal is to help you reduce the signal-to-noise ratio and acquire high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (R)-Viloxazine relevant to electrophysiology?

A1: (R)-Viloxazine is a serotonin-norepinephrine modulating agent (SNMA).[1][2] Its primary mechanisms include:

These actions collectively increase the levels of norepinephrine, serotonin, and to a lesser extent, dopamine (B1211576), particularly in the prefrontal cortex.[1][5]

Q2: What are the expected electrophysiological effects of (R)-Viloxazine on pyramidal neurons?

A2: Based on its mechanism of action, (R)-Viloxazine is expected to increase the excitability of pyramidal neurons in regions like the prefrontal cortex. This is due to:

  • Increased Norepinephrine: Norepinephrine can have complex effects, but has been shown to increase the excitability of pyramidal neurons by reducing afterhyperpolarization.

  • 5-HT2B Receptor Antagonism: Blockade of 5-HT2B receptors can increase the firing and burst activity of pyramidal neurons.[6]

  • 5-HT2C Receptor Agonism: Activation of 5-HT2C receptors can also contribute to increased neuronal firing.[7]

Q3: What concentrations of (R)-Viloxazine are appropriate for in vitro slice electrophysiology?

A3: While direct in vitro slice electrophysiology studies with viloxazine are not widely published, concentrations can be estimated from in vivo studies. A dose of 30 mg/kg in rats, which corresponds to clinically effective doses in humans, results in unbound plasma concentrations that can be used as a starting point for determining appropriate in vitro concentrations.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific preparation.

Q4: I am not observing any effect of (R)-Viloxazine on neuronal firing. What should I do?

A4: There are several potential reasons for this:

  • Drug Concentration: The concentration of viloxazine may be too low. Consider performing a dose-response experiment.

  • Cell Health: Ensure your brain slices or cultured neurons are healthy. Poor cell health can diminish or alter drug responses.

  • Receptor Expression: The specific neurons you are recording from may not express the necessary combination of NET, 5-HT2B, and 5-HT2C receptors to produce a significant response.

  • Recording Conditions: Your recording solutions (aCSF, internal solution) may not be optimal for observing the expected effects.

Q5: My signal-to-noise ratio is poor, making it difficult to detect the effects of (R)-Viloxazine. How can I improve it?

A5: A low signal-to-noise ratio is a common challenge in electrophysiology. Refer to the detailed troubleshooting guides below for systematic approaches to identifying and eliminating sources of noise. Key areas to focus on include proper grounding and shielding, eliminating 60 Hz hum, and optimizing your recording equipment.

Troubleshooting Guides

Guide 1: Reducing 60 Hz and Other High-Frequency Noise
Symptom Potential Cause Troubleshooting Steps
Persistent 60 Hz (or 50 Hz) hum in the recording. Ground Loops: Multiple paths to ground for your equipment can create a loop that acts as an antenna for electromagnetic interference.1. Establish a Single-Point ("Star") Ground: Connect all equipment to a single grounding point. Avoid "daisy-chaining" ground connections. 2. Check Power Strips: Plug all equipment into the same power strip to ensure a common ground.
Improper Shielding: The Faraday cage is not effectively blocking external electromagnetic fields.1. Seal the Faraday Cage: Ensure there are no gaps in the cage's shielding. 2. Ground the Cage: The Faraday cage must be properly connected to your single-point ground.
Unshielded Equipment: Nearby equipment (e.g., centrifuges, microscopes, lights) can be a source of noise.1. Power Down Non-Essential Equipment: Turn off any unnecessary electrical devices in the room. 2. Shield Noise Sources: If a device cannot be turned off, try to shield it or move it further away from your setup.
High-frequency noise or "hash" in the recording. Digital Equipment: Computers, monitors, and data acquisition interfaces can introduce high-frequency noise.1. Isolate Digital Components: Move computers and monitors as far away from the recording setup as possible. 2. Use Shielded Cables: Ensure all data and power cables are properly shielded.
Perfusion System: The pump for your perfusion system can be a source of electrical noise.1. Ground the Perfusion System: Connect the perfusion system to your single-point ground. 2. Isolate the Pump: If possible, place the pump outside the Faraday cage.
Guide 2: Addressing Low Signal Amplitude and Baseline Instability
Symptom Potential Cause Troubleshooting Steps
The recorded signal (e.g., action potential, postsynaptic current) is very small. Poor Seal Resistance: A low-resistance seal between the pipette and the cell membrane will allow current to leak, reducing the signal amplitude.1. Aim for a Gigaseal: A seal resistance of >1 GΩ is crucial for high-quality recordings. 2. Optimize Pipette Properties: Use high-quality borosilicate glass and ensure your pipette puller is producing clean, well-shaped tips. Pipette resistance is a critical parameter to optimize for your cell type. 3. Ensure Healthy Cells: Unhealthy cells are more difficult to seal onto.
High Access Resistance: After breaking into the cell, a high access resistance can filter and attenuate your signal.1. Monitor Access Resistance: Continuously monitor the access resistance during your recording and discard recordings where it is too high or changes significantly. 2. Apply Gentle Suction: After achieving a gigaseal, apply brief, gentle suction to rupture the membrane.
The baseline of the recording is drifting or unstable. Electrode Drift: The recording or reference electrodes are not stable.1. Secure Electrodes: Ensure both the recording and reference electrodes are securely mounted and not moving. 2. Check Electrode Chloriding: A poorly chlorinated or aged Ag/AgCl pellet can cause drift. Re-chloride or replace as needed.
Temperature Fluctuations: Changes in the temperature of the recording solution can cause baseline drift.1. Use a Temperature Controller: Maintain a stable temperature for your preparation.
Perfusion Issues: Inconsistent flow from the perfusion system can cause mechanical or thermal instability.1. Ensure Stable Flow: Check for bubbles or blockages in your perfusion lines.

Data Presentation

The following tables summarize quantitative data relevant to the electrophysiological investigation of (R)-Viloxazine.

Table 1: In Vitro Receptor Binding and Functional Activity of Viloxazine

TargetActivityKi (µM)IC50 (µM)EC50 (µM)Emax (%)
Norepinephrine Transporter (NET)Inhibition0.630.2--
5-HT2B ReceptorAntagonist4.227.0--
5-HT2C ReceptorAgonist--32.078.6

Data compiled from publicly available FDA documentation and research articles.[1][2][8]

Table 2: Effects of Viloxazine on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex

Viloxazine Dose (mg/kg, i.p.)NeurotransmitterPeak Increase (% of Baseline)
30Norepinephrine~250%
30Dopamine~150%
30Serotonin~200%
50Norepinephrine>500%
50Dopamine~250%
50Serotonin~500%

Data adapted from in vivo microdialysis studies in freely moving rats.[1][5]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons in Acute Brain Slices
  • Slice Preparation:

    • Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

    • Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and prepare 300 µm coronal slices containing the prefrontal cortex using a vibratome in ice-cold, oxygenated NMDG-aCSF.

    • Transfer slices to a recovery chamber with NMDG-aCSF at 32-34°C for 10-15 minutes.

    • Transfer slices to a holding chamber with standard aCSF at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Visualize pyramidal neurons in the desired layer of the prefrontal cortex using infrared differential interference contrast (IR-DIC) microscopy.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

    • The internal solution should contain (in mM): 130 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm).

  • Data Acquisition:

    • Approach a healthy pyramidal neuron with the recording pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaseal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of negative pressure to achieve whole-cell configuration.

    • In current-clamp mode, record the resting membrane potential and spontaneous firing activity.

    • Inject current steps to elicit action potentials and assess neuronal excitability (e.g., firing frequency vs. current injection plot).

    • In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) and at 0 mV to record inhibitory postsynaptic currents (IPSCs).

  • Drug Application:

    • After obtaining a stable baseline recording for at least 5-10 minutes, switch the perfusion to aCSF containing the desired concentration of (R)-Viloxazine.

    • Record the effects of viloxazine on firing rate, resting membrane potential, and synaptic currents for at least 10-15 minutes.

    • Perform a washout by perfusing with standard aCSF to determine if the effects are reversible.

Mandatory Visualizations

viloxazine_signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Pyramidal Neuron viloxazine (R)-Viloxazine net Norepinephrine Transporter (NET) viloxazine->net Inhibits ne_vesicle Norepinephrine (NE) net->ne_vesicle Reuptake ne_synapse NE ne_vesicle->ne_synapse Release adrenoceptor Adrenergic Receptor ne_synapse->adrenoceptor ht2b 5-HT2B Receptor excitability Increased Neuronal Excitability ht2b->excitability Disinhibition ht2c 5-HT2C Receptor ht2c->excitability Activation adrenoceptor->excitability Modulation serotonin Serotonin (5-HT) serotonin->ht2b serotonin->ht2c viloxazine_proxy->ht2b Antagonizes viloxazine_proxy->ht2c Agonizes

Caption: Signaling pathway of (R)-Viloxazine.

experimental_workflow prep Acute Brain Slice Preparation recovery Slice Recovery (32-34°C) prep->recovery holding Slice Holding (Room Temp) recovery->holding record Transfer to Recording Chamber holding->record patch Whole-Cell Patch Clamp record->patch baseline Stable Baseline Recording (5-10 min) patch->baseline drug Perfusion with (R)-Viloxazine baseline->drug washout Washout with aCSF drug->washout analysis Data Analysis washout->analysis

Caption: Experimental workflow for patch-clamp recording.

troubleshooting_workflow start Poor Signal-to-Noise Ratio check_ground Check Grounding (Single-point ground?) start->check_ground check_ground->start No, fix grounding check_shield Check Shielding (Faraday cage sealed?) check_ground->check_shield Yes check_shield->start No, seal cage check_equipment Isolate External Equipment Noise check_shield->check_equipment Yes check_equipment->start No, power off/ move equipment check_seal Optimize Seal Resistance (>1 GΩ?) check_equipment->check_seal Yes check_seal->start No, improve pipette/cell health good_signal Good Signal Acquired check_seal->good_signal Yes

Caption: Troubleshooting workflow for noise reduction.

References

Validation & Comparative

A Comparative Analysis of (R)-Viloxazine and Racemic Viloxazine Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the (R)-enantiomer of viloxazine (B1201356) versus the racemic mixture. Viloxazine, a morpholine (B109124) derivative, has been investigated for its antidepressant and, more recently, its non-stimulant properties in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While the racemic form has been the subject of contemporary clinical development, early preclinical studies shed light on the differential activities of its stereoisomers. This document synthesizes the available experimental data to delineate these differences.

Quantitative Efficacy Comparison

The following table summarizes the key in vivo efficacy data comparing (R)-Viloxazine, (S)-Viloxazine, and the racemic mixture.

Efficacy Parameter (R)-Viloxazine (S)-Viloxazine Racemic Viloxazine Animal Model Citation
Norepinephrine (B1679862) Uptake Inhibition Low ActivityHigh Activity (10x more potent than (R)-isomer)ActiveMouse[1]
Passive Avoidance Learning Devoid of ActivitySignificant ImprovementSignificant ImprovementRat (Bulbectomized)

Experimental Protocols

In Vivo Norepinephrine Uptake Inhibition

A study conducted by Blackburn et al. (1978) investigated the selective inhibition of noradrenaline uptake in the mouse heart in vivo. While the complete detailed protocol is not available, the general methodology is as follows:

  • Animal Model: Male mice were used for the in vivo experiments.

  • Drug Administration: Viloxazine hydrochloride, its optical isomers, and its major metabolites were administered to the animals. The exact doses, route of administration, and timing relative to the measurement of norepinephrine uptake are not specified in the available abstract.

  • Measurement of Norepinephrine Uptake: The study assessed the inhibition of noradrenaline uptake into the mouse heart. This was likely achieved by administering a radiolabeled form of norepinephrine (e.g., ³H-norepinephrine) and subsequently measuring the amount of radioactivity accumulated in the heart tissue after a specific time interval. The reduction in accumulation in drug-treated animals compared to a vehicle-treated control group would indicate the degree of uptake inhibition.

  • Data Analysis: The potency of each compound was determined by its ability to inhibit the uptake of radiolabeled norepinephrine.

Passive Avoidance Learning in Bulbectomized Rats

Padovani et al. (1988) evaluated the effects of viloxazine and its enantiomers on the passive avoidance learning deficit in rats with bilateral bulbectomy, a model used to screen for antidepressant activity.

  • Animal Model: Rats that underwent bilateral surgical removal of the olfactory bulbs (bulbectomy) were used. This procedure induces behavioral changes, including deficits in passive avoidance learning, which can be reversed by antidepressant treatment.

  • Drug Administration: Racemic viloxazine, the (S)-isomer, and the (R)-isomer were administered intraperitoneally (i.p.) at doses of 2, 5, and 10 mg/kg. The treatments were given daily for 14 consecutive days.

  • Passive Avoidance Apparatus: The specific design of the passive avoidance apparatus is not detailed in the abstract. Typically, such an apparatus consists of two compartments, one brightly lit and one dark. Rodents have a natural aversion to bright light and will preferentially enter the dark compartment.

  • Training and Testing Procedure:

    • Acquisition/Training: On the training day, each rat was placed in the lit compartment. Upon entering the dark compartment, it received a mild, inescapable electric foot shock.

    • Retention/Testing: A day later, the rat was again placed in the lit compartment, and the latency to enter the dark compartment was measured. A longer latency to enter the dark compartment is interpreted as improved learning and memory of the aversive event.

  • Data Analysis: The acquisition of the avoidance behavior was the primary endpoint. The improvement was measured by the increase in the latency to enter the dark compartment during the testing phase compared to a control group.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the proposed mechanism of action of viloxazine and a generalized workflow for the in vivo experiments described.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Viloxazine Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits NE Norepinephrine (NE) NET->NE Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binds Downstream_Signaling Downstream Signaling NE_Receptor->Downstream_Signaling Activates cluster_workflow In Vivo Efficacy Testing Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Drug_Admin Administer Test Compounds ((R)-Viloxazine, Racemic Viloxazine) and Vehicle Control Animal_Model->Drug_Admin Behavioral_Test Conduct Behavioral or Pharmacological Assay (e.g., Passive Avoidance, NE Uptake) Drug_Admin->Behavioral_Test Data_Collection Collect and Record Data (e.g., Latency, Radioactivity) Behavioral_Test->Data_Collection Data_Analysis Analyze Data and Compare Treatment Groups Data_Collection->Data_Analysis Conclusion Draw Conclusions on Comparative Efficacy Data_Analysis->Conclusion

References

A Comparative Analysis of (R)-Viloxazine Hydrochloride and Atomoxetine for Norepinephrine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the norepinephrine (B1679862) transporter (NET) inhibition potency of (R)-Viloxazine Hydrochloride and atomoxetine (B1665822). The information presented herein is compiled from publicly available experimental data to assist researchers in understanding the pharmacological characteristics of these two compounds.

Introduction

Both viloxazine (B1201356) and atomoxetine are selective norepinephrine reuptake inhibitors (NRIs) utilized in the management of Attention Deficit Hyperactivity Disorder (ADHD). Their therapeutic effect is primarily attributed to their ability to block the norepinephrine transporter (NET), thereby increasing the extracellular concentration of norepinephrine in the synaptic cleft. Viloxazine is a racemic mixture of (R)- and (S)-enantiomers, with the extended-release formulation recently approved for the treatment of ADHD. Atomoxetine is prescribed as the R(-) isomer, which is a potent and selective NET inhibitor. This guide delves into the quantitative differences in their NET inhibition potency and the experimental methodologies used to determine these values.

Quantitative Comparison of NET Inhibition Potency

The following table summarizes the in vitro binding affinity (Ki) and functional inhibition (IC50) values for viloxazine and atomoxetine at the human norepinephrine transporter (hNET). These values are critical indicators of a compound's potency.

CompoundParameterValue (nM)Assay TypeSource
Viloxazine (racemic) Ki630Radioligand Binding Assay[1]
IC50260[³H]-Norepinephrine Uptake Assay[2]
KD155 - 630Radioligand Binding Assay[3]
(S)-Viloxazine Potency vs (R)-Viloxazine10x more potent-[4]
Atomoxetine (R(-)-isomer) Ki1.1In vitro human NET inhibition assay[5]
Ki3.4Not Specified[2]

Note: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively. The data for viloxazine primarily represents the racemic mixture. It is important to note that the (S)-enantiomer of viloxazine is reported to be approximately 10 times more potent than the (R)-enantiomer[4]. Atomoxetine, administered as the R(-) isomer, demonstrates high affinity for the NET[5][6].

Experimental Protocols

The determination of NET inhibition potency typically involves in vitro assays using cell lines expressing the human norepinephrine transporter (hNET) or synaptosomal preparations. The two primary methods are radioligand binding assays and norepinephrine uptake inhibition assays.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a test compound to the norepinephrine transporter by competing with a radiolabeled ligand known to bind to the transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the norepinephrine transporter.

General Procedure:

  • Membrane Preparation: Membranes are prepared from cells stably expressing hNET (e.g., HEK293 cells) or from brain tissue known to have a high density of NET (e.g., rat hypothalamus).

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-nisoxetine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound ((R)-viloxazine or atomoxetine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Uptake Inhibition Assay (for IC50 determination)

This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine into cells or synaptosomes.

Objective: To determine the concentration of the test compound that inhibits 50% of norepinephrine uptake (IC50).

General Procedure:

  • Cell/Synaptosome Preparation: A suspension of cells expressing hNET or synaptosomes is prepared.

  • Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound ((R)-viloxazine or atomoxetine) for a specific period.

  • Uptake Initiation: Radiolabeled norepinephrine (e.g., [³H]-norepinephrine) is added to initiate the uptake process.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [³H]-norepinephrine.

  • Quantification: The amount of [³H]-norepinephrine taken up by the cells or synaptosomes is determined by scintillation counting of the filters.

  • Data Analysis: The percentage of inhibition of norepinephrine uptake is calculated for each concentration of the test compound relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the norepinephrine reuptake signaling pathway and a typical experimental workflow for determining NET inhibition.

NET_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake Inhibitor (R)-Viloxazine or Atomoxetine Inhibitor->NET Blockade NE_synapse->NET Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (hNET-expressing cells) Membrane_Prep Membrane/Synaptosome Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of bound/free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Curve_Fitting Dose-Response Curve Fitting Counting->Curve_Fitting IC50_Ki_Calc IC50 / Ki Determination Curve_Fitting->IC50_Ki_Calc

References

Comparative Guide to Stability-Indicating HPLC Methods for (R)-Viloxazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of (R)-Viloxazine. The methodologies presented are based on published research and are intended for an audience of researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, presents quantitative performance data in tabular format, and includes a visual workflow for method validation.

Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] It possesses a chiral center, existing as two enantiomers: (S)-Viloxazine and (R)-Viloxazine. The (S)-isomer is reported to be the more pharmacologically active enantiomer.[1][2] While methods have been developed for racemic Viloxazine and the specific estimation of the (S)-enantiomer, the validation of a stability-indicating method for (R)-Viloxazine is crucial for comprehensive quality control and stability assessment of the drug substance and product.

Comparative Analysis of HPLC Methods

Several HPLC methods have been reported for the analysis of Viloxazine and its enantiomers. Below is a comparison of two representative methods: a reversed-phase HPLC (RP-HPLC) method for racemic Viloxazine and a chiral HPLC method for the separation of its enantiomers. The chiral method is essential for specifically quantifying (R)-Viloxazine in the presence of its more active counterpart.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1: RP-HPLC for Racemic Viloxazine[3][4]Method 2: Chiral HPLC for Enantiomeric Separation[5][6]
Column X-bridge phenyl column (250x4.6 mm, 5 µm)Chiralpak IM (250x10mm, 5µm)
Mobile Phase Acetonitrile (B52724) and 0.1% Trifluoroacetic acid (60:40 v/v)Methanol, n-hexane, and Isopropyl alcohol (30:50:20 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 221 nm (PDA)264.6 nm (UV)
Retention Time Viloxazine: ~2.272 min(S)-Viloxazine Impurity-1: ~2.236 min, (S)-Viloxazine: ~3.842 min

Table 2: Comparison of Validation Parameters

Validation ParameterMethod 1: RP-HPLC for Racemic Viloxazine[3]Method 2: Chiral HPLC for (S)-Viloxazine[5]
Linearity Range Not explicitly stated, but R² > 0.999125-750 µg/mL for (S)-Viloxazine
Accuracy (% Recovery) 98.2% to 100.6%98% to 102%
Precision (%RSD) < 2%Not explicitly stated, but within limits
LOD 0.125 µg/mLNot explicitly stated
LOQ 0.413 µg/mLNot explicitly stated

Experimental Protocols

Below are the detailed methodologies for the compared HPLC methods. These protocols are based on the cited literature and serve as a guide for implementation in a laboratory setting.

Method 1: Stability-Indicating RP-HPLC Method for Racemic Viloxazine [3][4]

  • Preparation of Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (60:40 v/v) is prepared and degassed.

  • Standard Solution Preparation: A standard solution of Viloxazine (e.g., 50 µg/mL) is prepared in the mobile phase.

  • Chromatographic System: An HPLC system equipped with a PDA detector, a X-bridge phenyl column (250x4.6 mm, 5 µm), and an autosampler is used.

  • Chromatographic Conditions: The mobile phase is pumped at a flow rate of 1.0 mL/min. The column temperature is maintained at ambient conditions. The detection wavelength is set at 221 nm.

  • Forced Degradation Studies:

    • Acid Degradation: The drug solution is treated with 1N HCl and heated. The solution is then neutralized.

    • Alkali Degradation: The drug solution is treated with 1N NaOH and heated. The solution is then neutralized.

    • Oxidative Degradation: The drug solution is treated with 30% hydrogen peroxide.

    • Thermal Degradation: The solid drug is exposed to heat.

    • Photolytic Degradation: The drug solution is exposed to UV light.

  • Validation: The method is validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, robustness, LOD, and LOQ.[7][8]

Method 2: Chiral HPLC Method for Enantiomeric Separation [5][6]

  • Preparation of Mobile Phase: A mixture of methanol, n-hexane, and isopropyl alcohol (30:50:20 v/v/v) is prepared, filtered, and degassed.

  • Standard Solution Preparation: A standard stock solution of racemic Viloxazine and a separate stock solution of the impurity standard are prepared in the diluent. Working solutions are prepared by appropriate dilution.

  • Chromatographic System: An HPLC system with a UV detector, a Chiralpak IM column (250x10mm, 5µm), and an autosampler is used.

  • Chromatographic Conditions: The mobile phase is pumped at a flow rate of 1.0 mL/min. The column temperature is maintained at ambient conditions. The detection wavelength is set at 264.6 nm.

  • Forced Degradation Studies: Similar to the RP-HPLC method, forced degradation studies are conducted under acidic, alkaline, oxidative, reductive, photolytic, and thermal conditions to ensure the separation of degradation products from both enantiomers.

  • Validation: The method is validated as per ICH guidelines, with a focus on the enantiomeric separation and the quantification of each enantiomer in the presence of the other and any degradation products.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of a stability-indicating HPLC method as per ICH guidelines.

HPLC Method Validation Workflow start Start: Method Development method_optimization Method Optimization (Column, Mobile Phase, etc.) start->method_optimization system_suitability System Suitability Testing method_optimization->system_suitability validation_protocol Define Validation Protocol (Parameters & Acceptance Criteria) system_suitability->validation_protocol specificity Specificity / Selectivity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness solution_stability Solution Stability robustness->solution_stability documentation Validation Report & Documentation solution_stability->documentation end Validated Method documentation->end

Caption: Workflow for the validation of a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are a critical component of validating a stability-indicating method.[7] These studies help to ensure that the analytical method can effectively separate the active pharmaceutical ingredient (API) from its degradation products.

Table 3: Summary of Forced Degradation Conditions and Observations for Viloxazine

Stress ConditionReagent/ConditionObserved DegradationReference
Acid Hydrolysis 1N HCl13.4% degradation[3]
Base Hydrolysis 1N NaOH13.1% degradation[3]
Oxidative 30% H₂O₂14.9% degradation[3]
Reductive 30% Sodium bisulfite11.4% degradation[3]
Thermal Heat1.9% degradation[3]
Photolytic UV LightDegradation observed[5]

The results from forced degradation studies demonstrate that Viloxazine is susceptible to degradation under various stress conditions. A suitable stability-indicating method must be able to resolve the main peak from the peaks of the degradation products.

Conclusion

The selection of an appropriate HPLC method for the analysis of (R)-Viloxazine depends on the specific requirements of the analysis. For the routine quality control of racemic Viloxazine, a validated RP-HPLC method can be employed. However, for the specific quantification of (R)-Viloxazine, particularly in the presence of the (S)-enantiomer and potential chiral impurities, a validated chiral HPLC method is indispensable. The validation of these methods must adhere to the guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[7][8] The data and protocols presented in this guide provide a solid foundation for the development and validation of a robust stability-indicating HPLC method for (R)-Viloxazine.

References

Comparative Analysis of (R)-Viloxazine and (S)-Viloxazine on 5-HT Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the serotonergic activity of viloxazine (B1201356), focusing on its interactions with 5-HT2B and 5-HT2C receptors. This guide provides a summary of available data, experimental protocols, and key signaling pathways to support further research and drug development.

Viloxazine, a serotonin-norepinephrine modulating agent, is known to interact with the serotonergic system, primarily as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[1][2] While viloxazine is administered as a racemic mixture of its (R)- and (S)-enantiomers, there is a notable lack of publicly available data directly comparing the binding affinities and functional activities of the individual enantiomers at these 5-HT receptors. An older study from 1984 reported no significant stereospecificity of viloxazine isomers at serotonin (B10506) receptors in general.[3][4] However, more recent research has demonstrated that the (S)-isomer of viloxazine is approximately ten times more potent than the (R)-isomer in inhibiting norepinephrine (B1679862) reuptake, suggesting that stereochemistry plays a significant role in its pharmacological activity.[5] This guide synthesizes the current understanding of racemic viloxazine's effects on 5-HT receptors and provides detailed experimental protocols to facilitate further investigation into the specific activities of its enantiomers.

Data Presentation: Racemic Viloxazine Activity at 5-HT Receptors

The following table summarizes the quantitative data for the interaction of racemic viloxazine with key 5-HT receptors.

ReceptorActionParameterValue (µM)
5-HT2B AntagonistIC₅₀27.0[6]
Kᵢ6.40
5-HT2C AgonistEC₅₀1.6 - 32.0[6]
Kᵢ3.90

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values represent the concentration of the drug required to elicit a 50% response. Kᵢ (inhibition constant) reflects the binding affinity of the drug to the receptor.

Experimental Protocols

Radioligand Binding Assay for 5-HT2B and 5-HT2C Receptors

This protocol outlines a general procedure for determining the binding affinity (Kᵢ) of (R)- and (S)-viloxazine for the 5-HT2B and 5-HT2C receptors.

Objective: To quantify the affinity of test compounds for 5-HT2B and 5-HT2C receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human 5-HT2B or 5-HT2C receptors.

  • Radioligand specific for the receptor of interest (e.g., [³H]-LSD for 5-HT2B, [³H]-Mesulergine for 5-HT2C).

  • Test compounds: (R)-Viloxazine, (S)-Viloxazine, and racemic viloxazine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, a fixed concentration of the radioligand, and the serially diluted test compounds.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay for 5-HT2B Receptor Antagonism (Calcium Mobilization)

This protocol describes a method to assess the antagonist activity of (R)- and (S)-viloxazine at the 5-HT2B receptor by measuring changes in intracellular calcium.

Objective: To determine the potency of test compounds to inhibit 5-HT-induced calcium mobilization mediated by the 5-HT2B receptor.

Materials:

  • Cell line stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 5-HT (agonist).

  • Test compounds: (R)-Viloxazine, (S)-Viloxazine, and racemic viloxazine.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an integrated fluid dispenser.

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow them to near confluence.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer and then incubate them with various concentrations of the test compounds for a specific period (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Add a pre-determined concentration of 5-HT (typically the EC₈₀) to all wells to stimulate the receptor.

  • Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Data Analysis: Plot the percentage of inhibition of the 5-HT response against the concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the antagonist that reduces the agonist response by 50%.

Functional Assay for 5-HT2C Receptor Agonism (Inositol Phosphate Accumulation)

This protocol details a method to evaluate the agonist activity of (R)- and (S)-viloxazine at the 5-HT2C receptor by measuring the accumulation of inositol (B14025) phosphates (IPs).

Objective: To determine the potency and efficacy of test compounds to stimulate IP accumulation mediated by the 5-HT2C receptor.

Materials:

  • Cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

  • Cell culture medium containing [³H]-myo-inositol.

  • Assay buffer containing LiCl (to inhibit inositol monophosphatase).

  • Test compounds: (R)-Viloxazine, (S)-Viloxazine, and racemic viloxazine.

  • Reference agonist (e.g., 5-HT).

  • Dowex anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Incubate the cells with medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Compound Stimulation: Wash the cells and pre-incubate them with assay buffer containing LiCl. Then, stimulate the cells with various concentrations of the test compounds or the reference agonist for a defined period (e.g., 60 minutes).

  • Extraction of Inositol Phosphates: Terminate the stimulation by adding a solution like ice-cold perchloric acid.

  • Separation of Inositol Phosphates: Neutralize the cell lysates and separate the [³H]-inositol phosphates from [³H]-myo-inositol using Dowex anion-exchange chromatography.

  • Quantification: Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the concentration of the test compound. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response compared to the reference agonist).

Mandatory Visualizations

G cluster_receptor 5-HT2B Receptor Activation Viloxazine (R)- or (S)-Viloxazine (Antagonist) Receptor 5-HT2B Receptor Viloxazine->Receptor Blocks 5-HT binding Gq_11 Gαq/11 Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: 5-HT2B Receptor Signaling Pathway and Viloxazine Antagonism.

G cluster_receptor 5-HT2C Receptor Activation Viloxazine (R)- or (S)-Viloxazine (Agonist) Receptor 5-HT2C Receptor Viloxazine->Receptor Activates Gq_11 Gαq/11 Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: 5-HT2C Receptor Signaling Pathway and Viloxazine Agonism.

G cluster_workflow Experimental Workflow for In Vitro Receptor Assays cluster_binding Binding Assay cluster_functional Functional Assay start Start prep_compounds Prepare Serial Dilutions of (R)- and (S)-Viloxazine start->prep_compounds assay_setup Set Up Assay Plate (Membranes/Cells, Radioligand/Dye, Compounds) prep_compounds->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation termination_binding Terminate by Filtration incubation->termination_binding stimulation Stimulate with Agonist (for Antagonist Assay) or Measure Basal Activity (for Agonist Assay) incubation->stimulation counting_binding Scintillation Counting termination_binding->counting_binding data_analysis Data Analysis (IC₅₀/EC₅₀/Kᵢ Determination) counting_binding->data_analysis detection Measure Signal (Fluorescence or Radioactivity) stimulation->detection detection->data_analysis end End data_analysis->end

References

A Head-to-Head preclinical comparison of (R)-Viloxazine and Reboxetine in behavioral models of depression.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the preclinical data suggests distinct pharmacological profiles and behavioral effects for (R)-Viloxazine and Reboxetine (B1679249), two norepinephrine (B1679862) reuptake inhibitors with applications in neuropsychiatric disorders. While both compounds exhibit antidepressant-like properties in established rodent models, their underlying mechanisms and behavioral signatures show notable differences. Reboxetine acts as a selective norepinephrine reuptake inhibitor (NRI), whereas (R)-Viloxazine is now understood to be a serotonin-norepinephrine modulating agent (SNMA), with a moderate inhibition of the norepinephrine transporter (NET) and additional activity as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.

This guide provides a comparative analysis of (R)-Viloxazine and Reboxetine, focusing on their performance in key behavioral assays used to screen for antidepressant efficacy: the Forced Swim Test, the Tail Suspension Test, and the Novelty-Suppressed Feeding Test. Detailed experimental protocols and available quantitative data are presented to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of these two compounds.

Mechanism of Action: Beyond Norepinephrine Reuptake Inhibition

While both drugs target the norepinephrine transporter, their broader pharmacological profiles diverge significantly. Reboxetine is a potent and selective NRI, with its therapeutic effects primarily attributed to the blockade of norepinephrine reuptake, thereby increasing the synaptic availability of this neurotransmitter.[1][2][3] It displays weak affinity for other neurotransmitter receptors, contributing to its specific pharmacological action.[1]

In contrast, (R)-Viloxazine, while also inhibiting NET, possesses a more complex mechanism of action that involves the serotonin (B10506) system.[4][5][6] It acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors.[4] This dual action on both the norepinephrine and serotonin systems classifies it as a serotonin-norepinephrine modulating agent (SNMA) and may account for a distinct clinical profile.[4]

Behavioral Models: Assessing Antidepressant-Like Activity

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral paradigm to assess antidepressant efficacy. It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to reduce this immobility time, reflecting an increase in escape-oriented behavior.

Reboxetine has been shown to dose-dependently decrease immobility time in the FST in rats. Treatment with 10 and 30 mg/kg of reboxetine significantly reduced immobility, indicating a clear antidepressant-like effect in this model.[7]

Table 1: Performance in the Forced Swim Test (Rat)

CompoundDose (mg/kg, i.p.)Change in Immobility TimeReference
Reboxetine 10[7]
30↓↓ (significant)[7]
(R)-Viloxazine N/AData not available

Arrow direction indicates the direction of change (↓ for decrease). The number of arrows is indicative of the relative magnitude of the effect where data is available.

Tail Suspension Test (TST)

Similar to the FST, the Tail Suspension Test is a behavioral screening tool for potential antidepressant drugs. In this test, mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility is indicative of an antidepressant-like effect.

Reboxetine has been shown to reduce immobility time in the TST in mice. Studies have demonstrated that reboxetine, at doses that do not significantly increase locomotor activity, can produce a significant antidepressant-like effect in this assay.[3][8]

Viloxazine (B1201356) (racemic) has also been reported to decrease the duration of immobility in the TST in mice, suggesting antidepressant properties. However, detailed dose-response data for the specific (R)-enantiomer are not extensively documented in recent literature.

Table 2: Performance in the Tail Suspension Test (Mouse)

CompoundDose (mg/kg, i.p.)Change in Immobility TimeReference
Reboxetine 2.5↓ (when combined with DMPX)[3][9]
Viloxazine N/A↓ (qualitative)

Arrow direction indicates the direction of change (↓ for decrease). Quantitative, dose-dependent data for direct comparison is limited.

Novelty-Suppressed Feeding (NSF) Test

The Novelty-Suppressed Feeding Test is a conflict-based model that assesses anxiety- and depression-related behaviors. In this test, the latency of a food-deprived animal to approach and eat food in a novel and potentially threatening environment is measured. Chronic, but not acute, administration of antidepressants typically reduces this latency.

Data for both (R)-Viloxazine and Reboxetine in the Novelty-Suppressed Feeding Test is sparse in the available scientific literature. This limits a direct comparison of their effects in this specific behavioral paradigm, which is particularly sensitive to chronic antidepressant treatment.[10]

Experimental Protocols

Forced Swim Test (Porsolt's Test)

Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its hind paws or tail.

Procedure:

  • Habituation/Pre-test (Day 1): Animals are placed individually into the swim cylinder for a 15-minute period. This session serves to induce a baseline level of immobility.

  • Drug Administration: The test compound ((R)-Viloxazine or Reboxetine) or vehicle is administered according to the specific study protocol (e.g., intraperitoneally 30-60 minutes before the test session).

  • Test Session (Day 2): Animals are placed back into the swim cylinder for a 5- or 6-minute test session. The session is typically video-recorded for later analysis.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is scored during the last 4 minutes of the test session. Other behaviors such as swimming and climbing can also be quantified.

Tail Suspension Test

Objective: To screen for potential antidepressant drugs by measuring the immobility of a mouse when suspended by its tail.

Apparatus: A suspension bar or a chamber that allows the mouse to hang freely without being able to touch any surfaces. Adhesive tape is used to secure the mouse's tail to the bar.

Procedure:

  • Preparation: A piece of adhesive tape is wrapped around the tail of the mouse, approximately 1-2 cm from the tip.

  • Suspension: The mouse is suspended by the taped portion of its tail from the suspension bar.

  • Test Duration: The test is typically run for 6 minutes, and the entire session is recorded.

  • Behavioral Scoring: The total time the mouse remains immobile is scored. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Novelty-Suppressed Feeding Test

Objective: To assess anxiety- and depression-related behaviors by measuring the latency to eat in a novel environment. This test is particularly sensitive to chronic antidepressant treatment.

Apparatus: A novel, open-field arena (e.g., a brightly lit box of approximately 50 x 50 x 30 cm). A single food pellet is placed on a small, white platform in the center of the arena.

Procedure:

  • Food Deprivation: Mice or rats are typically food-deprived for 24 hours prior to the test to increase their motivation to eat. Water is available ad libitum.

  • Drug Administration: For chronic studies, the test compound is administered daily for a period of several weeks. For acute studies, it is given 30-60 minutes before the test.

  • Test Session: The animal is placed in a corner of the novel arena. The latency to approach and take the first bite of the food pellet is recorded for a set period (e.g., 5-10 minutes).

  • Home Cage Feeding: Immediately after the test, the animal is returned to its home cage, and the amount of food consumed in a familiar environment over a short period (e.g., 5 minutes) is measured to control for potential effects of the drug on appetite.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of (R)-Viloxazine and Reboxetine can be visualized through their respective signaling pathways. Similarly, the experimental workflows for the behavioral tests can be represented to provide a clear overview of the procedures.

G Signaling Pathway of Reboxetine Reboxetine Reboxetine NET Norepinephrine Transporter (NET) Reboxetine->NET Inhibits NE_reuptake Norepinephrine Reuptake NET->NE_reuptake Mediates Synaptic_NE Increased Synaptic Norepinephrine NE_reuptake->Synaptic_NE Leads to Adrenergic_receptors Postsynaptic Adrenergic Receptors Synaptic_NE->Adrenergic_receptors Activates Downstream_signaling Downstream Signaling Cascades Adrenergic_receptors->Downstream_signaling Initiates Antidepressant_effects Antidepressant-like Effects Downstream_signaling->Antidepressant_effects Results in

Caption: Signaling pathway of Reboxetine.

G Signaling Pathway of (R)-Viloxazine Viloxazine (R)-Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Moderately Inhibits HT2B 5-HT2B Receptor Viloxazine->HT2B Antagonizes HT2C 5-HT2C Receptor Viloxazine->HT2C Agonist NE_reuptake Norepinephrine Reuptake NET->NE_reuptake Mediates Serotonin_modulation Serotonin Modulation HT2B->Serotonin_modulation Modulates HT2C->Serotonin_modulation Modulates Synaptic_NE Increased Synaptic Norepinephrine NE_reuptake->Synaptic_NE Leads to Antidepressant_effects Antidepressant-like Effects Synaptic_NE->Antidepressant_effects Serotonin_modulation->Antidepressant_effects

Caption: Signaling pathway of (R)-Viloxazine.

G Experimental Workflow: Forced Swim Test Day1 Day 1: Habituation/Pre-test (15 min swim) Drug_Admin Drug Administration ((R)-Viloxazine, Reboxetine, or Vehicle) Day1->Drug_Admin Day2 Day 2: Test Session (5-6 min swim) Drug_Admin->Day2 Recording Video Recording Day2->Recording Analysis Behavioral Scoring (Immobility Time) Recording->Analysis Results Data Analysis and Comparison Analysis->Results

Caption: Experimental Workflow: Forced Swim Test.

Conclusion

Based on the available preclinical evidence, both (R)-Viloxazine and Reboxetine demonstrate antidepressant-like effects in established behavioral models. However, their distinct pharmacological profiles suggest that they may achieve these effects through different, albeit overlapping, neurobiological mechanisms. Reboxetine's selective action on norepinephrine reuptake provides a clear and targeted mechanism. (R)-Viloxazine's broader profile as a serotonin-norepinephrine modulating agent, with its activity on serotonin receptors, suggests a more complex mechanism that may offer a different therapeutic profile.

The lack of direct, head-to-head comparative studies and the scarcity of quantitative data for (R)-Viloxazine in some key behavioral models, such as the Forced Swim Test and Novelty-Suppressed Feeding Test, highlight a significant gap in the literature. Further preclinical research is warranted to directly compare the behavioral effects of these two compounds under identical experimental conditions. Such studies would provide a more definitive understanding of their relative efficacy and behavioral signatures, ultimately aiding in the development of more targeted and effective treatments for depression and other neuropsychiatric disorders.

References

A Comparative Guide to Establishing the Limit of Detection for (R)-Viloxazine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical products, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. For chiral molecules like Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor, controlling stereoisomeric impurities such as (R)-Viloxazine is a critical aspect of quality control. The limit of detection (LOD) is a key performance characteristic of an analytical procedure that establishes the lowest concentration of an analyte that can be reliably detected. This guide provides a comparative overview of methodologies for establishing the LOD of (R)-Viloxazine impurities, supported by experimental protocols and data presentation, to aid researchers, scientists, and drug development professionals in this essential task.

The presence of unwanted impurities, including enantiomeric impurities, can potentially impact the safety and efficacy of the final drug product.[1][2] Therefore, robust and sensitive analytical methods are required to detect and quantify these impurities at very low levels. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) and Chiral HPLC, is a widely used technique for the analysis of viloxazine and its related substances.[1][2][3][4]

Methodologies for Limit of Detection (LOD) Determination

The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), outline several scientifically sound approaches for determining the LOD of impurities in drug substances.[5][6][7][8] The choice of method depends on the nature of the analytical procedure and the instrumentation used. The most common approaches are:

  • Visual Evaluation: This method is often used for non-instrumental procedures but can also be applied to instrumental methods. It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected by visual inspection.[6][9]

  • Signal-to-Noise Ratio: This approach is applicable to analytical procedures that exhibit baseline noise. The LOD is determined by comparing the signal from samples with low known concentrations of the analyte with the signal of blank samples. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.[6][7]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is widely used for instrumental methods that produce a linear response. The LOD is calculated using the following formula:

    LOD = 3.3 * (σ / S)

    Where:

    • σ = the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line)

    • S = the slope of the calibration curve[6]

Comparison of LOD Determination Methodologies

The selection of the most appropriate method for LOD determination depends on the specific analytical procedure and the desired level of statistical confidence. Below is a comparison of the three primary methodologies outlined by the ICH.

FeatureVisual EvaluationSignal-to-Noise RatioStandard Deviation of the Response and Slope
Principle Direct observation of the lowest detectable concentration.Comparison of analyte signal to background noise.Statistical calculation based on the variability of the blank and the method's sensitivity.
Applicability Non-instrumental and instrumental methods.Instrumental methods with baseline noise (e.g., HPLC, GC).Instrumental methods with a linear response and the ability to generate a calibration curve.
Objectivity Subjective, relies on analyst's perception.More objective than visual evaluation, but can be influenced by how noise is measured.Highly objective and statistically rigorous.
Data Requirement Series of diluted known concentration samples.Chromatograms of blank and low-concentration samples.Data from a calibration curve constructed from a series of low-concentration standards.
ICH Guideline Q2(R2)[7][8]Q2(R2)[7][8]Q2(R2)[7][8]
Experimental Data on LOD for Viloxazine Impurities
Analytical MethodAnalyteLimit of Detection (LOD)Source
RP-HPLCViloxazine Hydrochloride Impurities0.01 µg/g[1][2]
RP-HPLCViloxazine0.125 µg/ml[10]
RP-HPLCViloxazine0.07 µg/ml[11]
Chiral HPLCS-Viloxazine and its impuritiesNot explicitly stated, but method developed for purity testing[3][4]

These values demonstrate the high sensitivity of HPLC methods for the detection of viloxazine and its impurities. The LOD for (R)-Viloxazine as an impurity in the S-enantiomer would be expected to be in a similar range when using a validated chiral HPLC method.

Experimental Protocol for LOD Determination of (R)-Viloxazine

This protocol outlines a general procedure for establishing the LOD for (R)-Viloxazine as an impurity in S-Viloxazine using a chiral HPLC method, incorporating the different ICH-endorsed approaches.

1. Materials and Reagents:

  • (R)-Viloxazine reference standard

  • S-Viloxazine drug substance

  • HPLC-grade solvents (e.g., Methanol, n-hexane, Isopropyl alcohol as described in a relevant chiral method[3][4])

  • Mobile phase, prepared as per the validated chiral HPLC method.

2. Instrumentation:

  • A validated HPLC system equipped with a UV detector and a suitable chiral column (e.g., Chiralpack IM).[3][4]

3. Preparation of Solutions:

  • Blank Solution: Prepare the mobile phase or a suitable diluent.

  • Stock Solution of (R)-Viloxazine: Accurately weigh and dissolve a known amount of (R)-Viloxazine reference standard in the diluent to obtain a stock solution of a specific concentration.

  • Spiked Samples: Prepare a series of spiked samples by adding known amounts of the (R)-Viloxazine stock solution to the S-Viloxazine drug substance to achieve a range of low concentrations around the expected LOD.

4. Chromatographic Conditions:

  • Follow the validated chiral HPLC method for the separation of viloxazine enantiomers. An example method uses a mobile phase of Methanol: n-hexane: IPA (30:50:20 v/v) at a flow rate of 1 ml/min with UV detection at 264.6 nm.[3][4]

5. LOD Determination Procedures:

  • Method 1: Visual Evaluation

    • Prepare a series of dilutions of the (R)-Viloxazine stock solution to decreasing concentrations.

    • Inject each dilution into the HPLC system.

    • Visually inspect the chromatograms and determine the minimum concentration at which the (R)-Viloxazine peak can be reliably distinguished from the baseline noise.

  • Method 2: Signal-to-Noise Ratio

    • Inject the blank solution multiple times to determine the baseline noise.

    • Inject a series of low-concentration spiked samples of (R)-Viloxazine.

    • Measure the signal height of the (R)-Viloxazine peak and the noise in a region of the chromatogram close to the peak.

    • Calculate the signal-to-noise ratio for each concentration. The concentration that yields a signal-to-noise ratio of approximately 3:1 is estimated as the LOD.

  • Method 3: Based on the Standard Deviation of the Response and the Slope

    • Prepare a calibration curve using a series of low-concentration spiked samples of (R)-Viloxazine (typically 5-7 concentrations).

    • Inject each concentration multiple times (e.g., 3-6 injections).

    • Plot the mean peak area against the concentration and perform a linear regression analysis to obtain the slope (S) of the calibration curve.

    • Calculate the standard deviation of the response (σ). This can be the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of the regression line.

    • Calculate the LOD using the formula: LOD = 3.3 * (σ / S).

6. Verification:

  • Independently prepare a sample at the determined LOD concentration and inject it to verify that the (R)-Viloxazine peak is reliably detected.

Visualizing the Workflow and Logical Relationships

To further clarify the process, the following diagrams illustrate the experimental workflow for LOD determination and the logical relationship in controlling impurities.

LOD_Determination_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_lod 3. LOD Determination (Select Method) cluster_result 4. Result prep_standards Prepare (R)-Viloxazine Standards & Spiked Samples hplc_analysis Inject Samples into Chiral HPLC System prep_standards->hplc_analysis prep_mobile Prepare Mobile Phase & Blank prep_mobile->hplc_analysis data_acquisition Acquire Chromatographic Data hplc_analysis->data_acquisition visual Visual Evaluation data_acquisition->visual signal_noise Signal-to-Noise Ratio (S/N = 3) data_acquisition->signal_noise statistical Statistical Method (Calibration Curve) data_acquisition->statistical lod_value Establish Limit of Detection (LOD) visual->lod_value signal_noise->lod_value statistical->lod_value verification Verify LOD lod_value->verification

Caption: Experimental workflow for LOD determination of (R)-Viloxazine impurities.

Impurity_Control_Pathway cluster_synthesis Drug Substance Synthesis cluster_control Analytical Control Strategy cluster_release Quality Assessment api S-Viloxazine (API) impurity (R)-Viloxazine Impurity api->impurity potential formation spec Specification (Impurity < Limit) api->spec method_dev Chiral HPLC Method Development impurity->method_dev method_val Method Validation (ICH Q2) method_dev->method_val lod_determination LOD Determination method_val->lod_determination lod_determination->spec release Batch Release spec->release

Caption: Logical relationship for the control of (R)-Viloxazine impurity.

By following the detailed protocols and understanding the comparative advantages of each LOD determination method, researchers and drug developers can confidently establish the necessary analytical controls to ensure the quality and safety of viloxazine-based pharmaceutical products.

References

A Comparative Guide to System Suitability Testing for Chiral Separation of Viloxazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the chiral separation of viloxazine (B1201356) isomers. System suitability testing (SST) is a critical component of method validation, ensuring the chromatographic system is adequate for the intended analysis. This document details established methodologies, presents system suitability data for comparison, and offers insights into alternative approaches.

Comparison of Chiral HPLC Methods

The selection of a suitable chiral stationary phase (CSP) is paramount for the successful separation of enantiomers. Polysaccharide-based CSPs are widely used and have demonstrated effectiveness in resolving viloxazine isomers. Below is a comparison of two methods utilizing different polysaccharide-based columns.

Table 1: Comparison of HPLC Methods for Chiral Separation of Viloxazine Isomers

ParameterMethod 1Method 2 (Alternative)
Chiral Stationary Phase Chiralpack® IMChiralpak® IC
Column Dimensions 250 x 10 mm, 5 µmNot specified
Mobile Phase Methanol (B129727): n-hexane: Isopropanol (B130326) (30:50:20 v/v)[1]10 mM Ammonium (B1175870) Bicarbonate: Methanol (5:95 v/v)
Flow Rate 1.0 mL/min[1]Not specified
Detection Wavelength 264.6 nm[1]Mass Spectrometry (MS)
Column Temperature Ambient[1]Not specified

System Suitability Testing Data

System suitability tests are performed to verify that the chromatographic system is performing as expected. Key parameters include resolution, tailing factor, theoretical plates, and repeatability.

Table 2: System Suitability Parameters for Method 1 (Chiralpack® IM)

ParameterS-ViloxazineImpurity 1Acceptance Criteria
Retention Time (min) 3.842[1]2.236[1]Consistent retention times
Theoretical Plates 20854[1]12639[1]> 2000
Tailing Factor 1.02[1]0.93[1]≤ 2
Resolution > 2.0 (between enantiomers)-≥ 1.5

Note: System suitability data for Method 2, including resolution, tailing factor, and theoretical plates, were not available in the reviewed literature. For a complete comparison, these parameters would need to be experimentally determined.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are based on the available literature.

Method 1: Chiralpack® IM

1. Sample Preparation:

  • A standard solution containing both S-viloxazine and its enantiomeric impurity is prepared in the mobile phase.

2. Chromatographic Conditions:

  • Column: Chiralpack® IM (250 x 10 mm, 5 µm)

  • Mobile Phase: A mixture of methanol, n-hexane, and isopropanol in a 30:50:20 (v/v/v) ratio[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: Maintained at ambient temperature[1].

  • Detection: UV detection at 264.6 nm[1].

  • Injection Volume: 10 µL.

3. System Suitability Procedure:

  • The standard solution is injected six consecutive times.

  • The retention times, peak areas, and peak shapes for both enantiomers are recorded.

  • The resolution, tailing factor, and theoretical plates are calculated to ensure they meet the predefined acceptance criteria.

Method 2: Chiralpak® IC (Alternative)

1. Sample Preparation:

  • Samples for pharmacokinetic studies were prepared from rat plasma. This involves protein precipitation followed by dilution.

2. Chromatographic Conditions:

  • Column: Chiralpak® IC

  • Mobile Phase: A mixture of 10 mM ammonium bicarbonate and methanol in a 5:95 (v/v) ratio.

  • Detection: Mass Spectrometry (MS) was used for detection.

3. System Suitability Considerations:

  • While specific SST parameters were not detailed, a full validation would include assessing resolution between the viloxazine enantiomers, peak shape (tailing factor), and the number of theoretical plates. Repeatability of peak areas and retention times would also be critical.

Alternative Separation Strategies

Beyond traditional HPLC, other techniques can be employed for chiral separations. Supercritical Fluid Chromatography (SFC) is a notable alternative that offers advantages in terms of speed and reduced solvent consumption. Polysaccharide-based chiral stationary phases are also widely used in SFC. For viloxazine, exploring SFC with columns such as Chiralpak® IM or IC could provide a faster and more environmentally friendly separation method.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for implementing system suitability testing.

SST_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_decision Decision cluster_result Outcome prep_std Prepare System Suitability Standard (Racemic Mixture) equilibrate Equilibrate HPLC System prep_std->equilibrate prep_mobile Prepare Mobile Phase prep_mobile->equilibrate inject Inject Standard (n=6) equilibrate->inject acquire Acquire Chromatograms inject->acquire calculate Calculate SST Parameters (Resolution, Tailing, Plates, RSD) acquire->calculate decision Parameters Meet Criteria? calculate->decision proceed Proceed with Sample Analysis decision->proceed Yes troubleshoot Troubleshoot System decision->troubleshoot No Validation_Relationships cluster_base Foundation cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity SystemSuitability System Suitability Precision Precision SystemSuitability->Precision Accuracy Accuracy SystemSuitability->Accuracy Specificity Specificity Specificity->Accuracy Linearity Linearity & Range Specificity->Linearity Precision->Accuracy Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

References

A Comparative Guide to the Pharmacokinetic Interactions of (R)-Viloxazine with CYP2D6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic interactions between (R)-Viloxazine and various inhibitors of the Cytochrome P450 2D6 (CYP2D6) enzyme. Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor, is primarily metabolized by CYP2D6, making it susceptible to drug-drug interactions (DDIs) when co-administered with inhibitors of this enzyme.[1][2][3][4][5][6][7] Understanding the extent of these interactions is critical for dose adjustments and ensuring patient safety. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing these interactions, and provides visual representations of the metabolic pathways and experimental workflows involved.

Quantitative Data on Pharmacokinetic Interactions

CYP2D6 InhibitorInhibitor StrengthViloxazine PK ParameterValue (Viloxazine Alone)Value (Viloxazine + Inhibitor)% Change90% Confidence IntervalReference
Paroxetine StrongCmax (ng/mL) 4730 ± 8605490 ± 111016.04%109.49% - 122.99%[8][9]
AUC0-t (ng·h/mL) 84800 ± 22400114000 ± 2880034.65%127.65% - 142.03%[8][9]
AUC0-inf (ng·h/mL) 86300 ± 23200116000 ± 2960034.80%127.94% - 142.03%[8][9]
Bupropion (B1668061) Strong---Expected to be similar to Paroxetine-[10][11]
Fluoxetine (B1211875) Moderate---Expected to be less than Paroxetine-
Quinidine (B1679956) Strong---Expected to be similar to Paroxetine-

Note: The classification of inhibitor strength is based on FDA guidance. The expected interactions for bupropion, fluoxetine, and quinidine are inferred from their known potent CYP2D6 inhibitory activity. Direct clinical studies of their interaction with viloxazine are needed for quantitative confirmation.

Experimental Protocols

The assessment of drug-drug interactions involving CYP2D6 inhibition typically involves both in vitro and in vivo studies. Below are detailed methodologies for these key experiments.

In Vitro CYP2D6 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a CYP2D6 inhibitor) on viloxazine metabolism.

Materials:

  • Pooled human liver microsomes (HLMs)

  • (R)-Viloxazine

  • CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)[6][9]

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Positive control inhibitor (e.g., Quinidine)[9]

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: Prepare incubation mixtures in microcentrifuge tubes or a 96-well plate on ice. Each incubation should contain pooled HLMs (final protein concentration typically 0.1-0.5 mg/mL), (R)-Viloxazine (at a concentration near its Km for CYP2D6), and the test inhibitor at various concentrations in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to allow the inhibitor to interact with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile, containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the primary metabolite of viloxazine, 5-hydroxyviloxazine (B12724933), using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

In Vivo Clinical Drug-Drug Interaction Study

Objective: To evaluate the effect of a CYP2D6 inhibitor on the pharmacokinetics of (R)-Viloxazine in healthy human subjects.

Study Design: A randomized, crossover, or single-sequence study design is typically employed.[8][9]

  • Period 1: Administer a single oral dose of (R)-Viloxazine to subjects.

  • Washout Period: A sufficient washout period is allowed for the complete elimination of viloxazine.

  • Period 2: Administer the CYP2D6 inhibitor for a duration sufficient to achieve steady-state concentrations and maximal inhibition of CYP2D6.

  • Period 3: Co-administer a single oral dose of (R)-Viloxazine with the CYP2D6 inhibitor.

Subjects: A cohort of healthy adult volunteers who are extensive metabolizers of CYP2D6, as determined by genotyping.

Procedure:

  • Screening: Screen subjects for eligibility based on health status, and CYP2D6 genotype.

  • Dosing: Administer the study drugs as per the design.

  • Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose) after viloxazine administration in each period.

  • Bioanalysis: Process the blood samples to obtain plasma and analyze the concentrations of (R)-Viloxazine and its major metabolite, 5-hydroxyviloxazine glucuronide, using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for viloxazine for each treatment period using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

    • Terminal half-life (t1/2)

  • Statistical Analysis: Compare the pharmacokinetic parameters of viloxazine with and without the co-administered inhibitor using appropriate statistical methods (e.g., analysis of variance on log-transformed data) to determine the geometric mean ratios and 90% confidence intervals for Cmax and AUC.

Visualizations

The following diagrams illustrate the metabolic pathway of (R)-Viloxazine and a typical experimental workflow for a drug-drug interaction study.

cluster_metabolism Metabolism of (R)-Viloxazine cluster_inhibition Inhibition by CYP2D6 Inhibitors Viloxazine (R)-Viloxazine Hydroxyviloxazine 5-Hydroxyviloxazine Viloxazine->Hydroxyviloxazine CYP2D6 (Major) CYP3A4 (Minor) Glucuronide 5-Hydroxyviloxazine Glucuronide (Major Metabolite) Hydroxyviloxazine->Glucuronide UGT1A9, UGT2B15 Excretion Renal Excretion Glucuronide->Excretion Inhibitor CYP2D6 Inhibitor (e.g., Paroxetine) CYP2D6 CYP2D6 Enzyme Inhibitor->CYP2D6 Inhibition

Caption: Metabolic pathway of (R)-Viloxazine and the point of inhibition by CYP2D6 inhibitors.

cluster_workflow Experimental Workflow for In Vivo DDI Study Start Subject Screening (Healthy Volunteers, CYP2D6 EMs) Period1 Period 1: Administer (R)-Viloxazine Alone Start->Period1 Washout Washout Period Period1->Washout Sampling Serial Blood Sampling Period1->Sampling Period2 Period 2: Administer CYP2D6 Inhibitor to Steady State Washout->Period2 Period3 Period 3: Co-administer (R)-Viloxazine and CYP2D6 Inhibitor Period2->Period3 Period3->Sampling Analysis LC-MS/MS Analysis of Viloxazine Concentrations Sampling->Analysis Plasma Samples PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK_Analysis Comparison Statistical Comparison of PK Parameters PK_Analysis->Comparison

Caption: A typical workflow for a clinical drug-drug interaction study.

References

In Vitro Functional Analysis of (R)-Viloxazine's Agonist Activity at the 5-HT2C Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-Viloxazine's agonist activity at the serotonin (B10506) 2C (5-HT2C) receptor with the endogenous ligand serotonin (5-HT). The information presented is supported by experimental data from in vitro functional assays and includes detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Comparative Analysis of 5-HT2C Agonist Activity

(R)-Viloxazine has been identified as an agonist at the 5-HT2C receptor. To quantify its potency and efficacy, in vitro functional assays are employed. The following table summarizes the key parameters for (R)-Viloxazine in comparison to the reference agonist, serotonin.

CompoundAssay TypeParameterValueReference
(R)-ViloxazineIP1 Accumulation (HTRF)EC5032.0 µM[1]
Emax78.6%[1]
(R)-ViloxazineCalcium MobilizationEC501.6 µM[2][3]
Serotonin (5-HT)IP1 Accumulation (HTRF)EC5025 nM[4]
Serotonin (5-HT)Calcium MobilizationEC501.16 nM - 14 nM[5][6]

EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response. A lower EC50 value indicates higher potency.

Emax (Maximum effect): The maximum response achievable by an agonist. It is often expressed as a percentage relative to a reference full agonist, such as serotonin.

Understanding the 5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[7] Agonist binding initiates a signaling cascade that is fundamental to its physiological effects.

5-HT2C Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol R 5-HT2C Receptor Gq Gq/11 Protein R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Agonist (R)-Viloxazine or Serotonin Agonist->R Binds to

Caption: 5-HT2C Receptor Signaling Pathway.

Experimental Protocols

Two common in vitro functional assays to confirm agonist activity at the 5-HT2C receptor are the Calcium Mobilization Assay and the IP1 Accumulation Assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2C receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • (R)-Viloxazine and Serotonin stock solutions.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Protocol:

  • Cell Plating: Seed the 5-HT2C expressing cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (containing probenecid) to each well. Incubate the plate in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of (R)-Viloxazine and the reference agonist (serotonin) in the assay buffer.

  • Measurement: Place the assay plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds.

  • Agonist Addition: Inject the prepared agonist dilutions into the wells.

  • Data Acquisition: Immediately after injection, continuously measure the fluorescence intensity for 1-2 minutes to capture the peak response.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium release. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Calcium Mobilization Assay Workflow A Seed 5-HT2C expressing cells in microplate B Culture overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for 1 hour C->D F Measure baseline fluorescence in plate reader D->F E Prepare serial dilutions of (R)-Viloxazine and Serotonin G Inject agonist dilutions E->G F->G H Measure fluorescence change G->H I Generate dose-response curve and calculate EC50 H->I IP1 HTRF Assay Workflow A Dispense 5-HT2C expressing cells into microplate B Add agonist dilutions and LiCl A->B C Incubate at 37°C B->C D Add HTRF detection reagents C->D E Incubate at room temperature D->E F Read plate on HTRF reader E->F G Calculate HTRF ratio F->G H Generate dose-response curve and calculate EC50/Emax G->H Logical Comparison cluster_agonists 5-HT2C Receptor Agonists cluster_properties Functional Properties Viloxazine (R)-Viloxazine Potency Potency (EC50) Viloxazine->Potency Lower (µM range) Efficacy Efficacy (Emax) Viloxazine->Efficacy Partial Agonist (~79%) Serotonin Serotonin (5-HT) Serotonin->Potency Higher (nM range) Serotonin->Efficacy Full Agonist (100%)

References

Safety Operating Guide

Proper Disposal Procedures for (R)-Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Viloxazine Hydrochloride , a selective norepinephrine (B1679862) reuptake inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound.

Immediate Safety and Handling Considerations

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, safety glasses, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[3][4]

Disposal of Pure this compound and Contaminated Materials

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] The material can be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[1] It is imperative to prevent the chemical from entering drains or sewer systems.[1][2]

Key Disposal Steps:

  • Collection: Collect waste this compound and any materials contaminated with it (e.g., filter paper, weighing boats) in a suitable, clearly labeled, and closed container.[1][3]

  • Labeling: The waste container must be accurately labeled as hazardous waste, including the full chemical name: this compound.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[2][5]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous material disposal company to arrange for pickup and disposal.[2]

Quantitative Disposal Data

There are no specific quantitative thresholds that dictate different disposal methods for this compound in a laboratory setting. Any amount of the pure compound or materials significantly contaminated with it should be treated as hazardous chemical waste.

ParameterValueCitation
Recommended Disposal Method Controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1][2]
Sewer System Discharge Prohibited.[1]
Environmental Hazards One Safety Data Sheet indicates it is toxic to aquatic life with long-lasting effects. However, other sources state there is no data on the ecotoxicity of the product.[2]
Occupational Exposure Limits No substances with occupational exposure limit values have been identified.[3][4]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1][3]

  • Control Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]

  • Cleanup: Carefully sweep up or collect the spilled material and place it in a suitable, closed container for disposal.[1][3][4] Avoid generating dust.[1][3][4]

  • Decontamination: Clean the spill area thoroughly.

Disposal of Contaminated Packaging

Containers that held this compound must also be disposed of properly. Options include:

  • Triple Rinsing: Containers can be triple rinsed (or the equivalent), and the rinsate collected as hazardous waste. The cleaned container can then be offered for recycling or reconditioning.[1]

  • Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Incineration: Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]

Experimental Protocols for Environmental Fate

A review of available safety data sheets and scientific literature indicates a lack of published experimental protocols and data regarding the environmental fate, ecotoxicity, persistence, and degradability of viloxazine.[2] Therefore, detailed methodologies for such experiments cannot be provided. The absence of this data underscores the importance of treating this compound as hazardous waste and preventing its release into the environment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 Start: Waste Generation cluster_1 Segregation and Containment cluster_2 Interim Storage cluster_3 Final Disposal start This compound Waste (Pure compound, contaminated labware, spill debris) collect_waste Collect in a suitable, closed, and compatible container. start->collect_waste label_waste Label container clearly: 'Hazardous Waste - this compound' collect_waste->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). label_waste->store_waste check_compat Ensure storage is away from incompatible materials (e.g., strong oxidizers). store_waste->check_compat no_drain Do NOT discharge to sewer or drains. store_waste->no_drain contact_ehs Contact Institutional EH&S or Licensed Waste Disposal Contractor. check_compat->contact_ehs disposal Disposal via controlled incineration or licensed chemical destruction plant. contact_ehs->disposal no_drain->contact_ehs Corrective Action

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (R)-Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients (APIs) like (R)-Viloxazine Hydrochloride is paramount. Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is critical to minimize exposure and ensure a safe laboratory environment.[1] This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[2][3] The following table summarizes the recommended PPE based on safety data sheets.

Protection Type Specific Recommendations Standards/Considerations
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[2][4] A face shield may be necessary if splashes are likely.[1]Must conform to EN 166 (EU) or NIOSH (US) standards.[2][5]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2][4]Gloves must be inspected before use and comply with EU Directive 89/686/EEC and the standard EN 374.[2][4]
Skin and Body Protection Long-sleeved clothing, a lab coat, or a full protective suit.[4][6] Fire/flame resistant and impervious clothing may be required.[2]Select based on the specific laboratory risk assessment.
Respiratory Protection Generally not required under normal use with adequate ventilation.[4] If dust or aerosols may be generated, or if exposure limits are exceeded, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used.[5] This should be a backup to engineering controls.[5]Use in conjunction with a properly functioning laboratory fume hood or other local exhaust ventilation.[5][7]

Experimental Workflow for Handling and Disposal

The following diagram outlines the procedural steps for the safe handling and disposal of this compound, emphasizing the integration of safety measures at each stage.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet (SDS) prep1->prep2 prep3 Prepare Engineering Controls (e.g., Fume Hood) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh/Transfer Compound in Containment (e.g., Fume Hood) prep4->handle1 Proceed to Handling handle2 Perform Experimental Procedures handle1->handle2 handle3 Avoid Formation of Dust/Aerosols handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 disp1 Dispose of Contaminated PPE and Materials as Hazardous Waste clean4->disp1 Proceed to Disposal disp2 Dispose of this compound via Licensed Chemical Destruction Plant or Controlled Incineration disp1->disp2

Safe Handling and Disposal Workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls : Always handle this compound in a well-ventilated area.[2] A laboratory fume hood or other form of local exhaust ventilation is essential to minimize inhalation exposure.[5] For highly potent APIs, more advanced containment solutions like glove boxes may be necessary.[1][8]

  • Avoiding Contamination : Do not eat, drink, or smoke in areas where the compound is handled.[4] Wash hands thoroughly after handling and before breaks.[4][6]

  • Safe Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][4] It should be stored away from incompatible materials and foodstuff containers.[2]

Accidental Release Measures:

  • Spill Response : In the event of a spill, evacuate personnel from the area.[2][3] Avoid generating dust.[2][5] Wear full PPE, including respiratory protection.

  • Containment and Cleanup : Prevent the material from entering drains or water courses.[2] For solid spills, sweep or vacuum the material into a suitable, closed container for disposal.[5] For liquid spills, absorb with an inert material.[3] Clean the spill area thoroughly.[5]

Disposal Plan:

  • Waste Segregation : All materials contaminated with this compound, including disposable PPE, should be collected in a suitable, labeled container for hazardous waste.[2]

  • Chemical Disposal : The compound should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or the environment.[2]

  • Packaging Disposal : Contaminated packaging should be triple-rinsed (if appropriate) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to prevent reuse and dispose of it in a sanitary landfill or via controlled incineration.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.